2-Methylcyclopropan-1-amine hydrochloride
Description
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Properties
IUPAC Name |
2-methylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N.ClH/c1-3-2-4(3)5;/h3-4H,2,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEKNIYQAIAEGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Structure Elucidation of 2-Methylcyclopropan-1-amine Hydrochloride
Distribution: For Internal and Client Use by Researchers, Scientists, and Drug Development Professionals.
Preamble: The Challenge of the Substituted Cyclopropylamine
The cyclopropylamine moiety is a cornerstone in modern medicinal chemistry, valued for the unique conformational constraints and metabolic stability it imparts to bioactive molecules.[1] 2-Methylcyclopropan-1-amine, a seemingly simple derivative, presents a significant analytical challenge that is critical to address in any research or drug development pipeline. The molecule possesses two stereogenic centers (C1 and C2), giving rise to four potential stereoisomers: the trans enantiomeric pair ((1R,2R) and (1S,2S)) and the cis enantiomeric pair ((1R,2S) and (1S,2R)).[2] As the biological activity and pharmacokinetic profiles of stereoisomers can vary dramatically, a definitive and unambiguous structural elucidation is not merely an academic exercise—it is a regulatory and scientific necessity.[3]
This guide provides a holistic, field-proven workflow for the complete structural characterization of 2-methylcyclopropan-1-amine hydrochloride. We will proceed logically from establishing the fundamental molecular formula and connectivity to resolving the complex three-dimensional stereochemistry. Each analytical step is designed to be self-validating, providing an interlocking web of evidence that culminates in an unassailable structural assignment.
Caption: High-level workflow for structure elucidation.
Part 1: Foundational Analysis - Confirming Molecular Formula and Functional Groups
Before determining the arrangement of atoms, we must first confirm the fundamental building blocks: the elemental composition and the functional groups present. This initial phase provides the foundational data upon which all subsequent interpretations are built.
High-Resolution Mass Spectrometry (HRMS)
Causality: The first step is to unequivocally confirm the molecular formula. While low-resolution MS provides the nominal mass, HRMS offers the high mass accuracy required to distinguish between elemental compositions that are isobaric (have the same nominal mass). This is the bedrock of our investigation. We analyze the free base, as the hydrochloride salt can complicate ionization and interpretation.
Expected Data: For the free amine (C₄H₉N), the protonated molecule [M+H]⁺ would be analyzed, likely via Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer.
| Ion | Calculated Exact Mass | Observed Mass Range |
| [C₄H₁₀N]⁺ | 72.08132 | 72.0813 ± 0.0005 |
Fragmentation Analysis: The fragmentation pattern provides initial clues about the structure. For 2-methylcyclopropan-1-amine, two key fragmentation pathways are anticipated:
-
Alpha-Cleavage: Loss of a hydrogen radical from the carbon bearing the nitrogen is less likely for the primary amine itself but becomes relevant in derivatives.
-
Ring Opening: The strained cyclopropane ring can undergo cleavage, leading to characteristic daughter ions. This is a key differentiator from acyclic amines.[4]
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a ~1 mg/mL solution of the free amine (neutralized hydrochloride salt) in a 50:50 acetonitrile/water mixture with 0.1% formic acid to facilitate protonation.
-
Instrumentation: Utilize an ESI-TOF mass spectrometer.
-
Acquisition: Infuse the sample directly at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-200.
-
Calibration: Ensure the instrument is calibrated using a known standard immediately prior to the run to guarantee sub-5 ppm mass accuracy.
-
Data Analysis: Determine the exact mass of the [M+H]⁺ ion and use the instrument software to predict the most plausible elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR is a rapid and definitive method for identifying the functional groups present, and crucially, for confirming the presence of the amine as its hydrochloride salt. The vibrational frequencies of the ammonium cation (R-NH₃⁺) are distinct from those of a free primary amine (R-NH₂).[5]
Expected Data:
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| ~3100-2800 (broad) | N-H Stretch (Ammonium) | Confirms the presence of the R-NH₃⁺ group. The broadness is due to extensive hydrogen bonding in the solid state.[5] |
| ~3080-3000 | C-H Stretch (Cyclopropane) | Characteristic of C-H bonds on a strained three-membered ring. |
| ~1620-1560 | N-H Bend (Asymmetric) | A key diagnostic peak for a primary ammonium salt.[6] |
| ~1500 | N-H Bend (Symmetric) | Another characteristic peak for the R-NH₃⁺ group. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small, solid sample of the this compound directly onto the ATR crystal. No further preparation is needed.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The collected spectrum is automatically ratioed against the background by the software. Identify and label the key absorption bands.
Part 2: Elucidating the Constitution - Assembling the Molecular Framework
With the formula and functional groups confirmed, the next phase involves piecing together the atomic puzzle using Nuclear Magnetic Resonance (NMR) spectroscopy. This is a multi-step process that builds the molecular framework atom by atom.
Caption: Integration of NMR data to define connectivity.
1D NMR Spectroscopy (¹H and ¹³C)
Causality: One-dimensional NMR provides the initial inventory of unique carbon and proton environments. ¹³C NMR tells us how many distinct carbon atoms are present, while ¹H NMR reveals the number of different proton types and their relative numbers (via integration). The chemical shifts provide clues about the electronic environment of each nucleus.
Expected Data (in D₂O):
| Atom Assignment | ¹H δ (ppm, Multiplicity) | ¹³C δ (ppm) | Rationale |
| -CH₃ | ~1.2 (d) | ~15 | Methyl group adjacent to a methine, shifted slightly downfield. |
| -CH₂- (ring) | ~0.5-1.0 (m) | ~10 | Methylene protons on the highly shielded cyclopropane ring. |
| -CH- (ring, C2) | ~1.0-1.5 (m) | ~20 | Methine proton adjacent to the methyl group. |
| -CH- (ring, C1) | ~2.5-3.0 (m) | ~35 | Methine proton deshielded by the adjacent ammonium group. |
| -NH₃⁺ | (Exchanges with D₂O) | N/A | Protons on nitrogen are acidic and exchange with the deuterium solvent, causing the signal to disappear.[7] |
2D NMR Spectroscopy (COSY, HSQC, HMBC)
Causality: While 1D NMR provides the parts list, 2D NMR provides the assembly instructions. These experiments reveal which atoms are connected to each other, either directly or through multiple bonds.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). We expect to see correlations between all the protons on the cyclopropane ring, confirming it as a single spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the overall framework. It shows correlations between protons and carbons that are 2 or 3 bonds away. The crucial correlations to observe are:
-
From the methyl protons (-CH₃) to the C1 and C2 carbons of the ring.
-
From the C1 proton (-CH-NH₃⁺) to the C2 and CH₂ carbons of the ring.
-
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-15 mg of the hydrochloride salt in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire standard gradient-selected COSY, HSQC, and HMBC experiments. Ensure the HMBC is optimized for long-range couplings (typically ~8 Hz).
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Phase and baseline correct all spectra.
-
Interpretation: Systematically analyze the 2D spectra to build the connectivity map, starting with HSQC to assign carbons, then COSY to trace proton-proton networks, and finally HMBC to piece the fragments together.
Part 3: Defining the 3D Structure - Stereochemical Determination
Having confirmed the constitution, we now address the most critical aspect for pharmaceutical applications: the stereochemistry. This involves determining the relative arrangement of the methyl and amine groups (cis or trans) and the absolute configuration of each stereocenter.
The Stereochemical Challenge
The two chiral centers at C1 and C2 mean that four stereoisomers are possible. These exist as two pairs of enantiomers. Distinguishing between all four is essential.
Enantiomeric Separation via Chiral HPLC
Causality: Since enantiomers have identical physical properties in a non-chiral environment, they cannot be distinguished by standard techniques like NMR or MS. Chiral High-Performance Liquid Chromatography (HPLC) uses a chiral stationary phase (CSP) to create a transient diastereomeric interaction with the enantiomers, causing them to travel through the column at different rates and thus be separated.[8][9] This allows for both analytical quantification of enantiomeric purity and preparative isolation of individual enantiomers.
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Screen several polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) as these are highly effective for separating a wide range of chiral amines.[8]
-
Mobile Phase Screening:
-
Start with a normal-phase mobile phase, such as hexane/isopropanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
-
Screen a gradient of isopropanol from 5% to 30%.
-
-
Optimization: Once separation is observed, optimize the isocratic mobile phase composition to achieve baseline resolution (Rs > 1.5). Adjust flow rate and temperature as needed.
-
Detection: Use a UV detector, monitoring at a low wavelength (~210 nm) where the amine will absorb.
Definitive Structure via Single-Crystal X-ray Diffraction (SCXRD)
Causality: SCXRD is the unequivocal gold standard for determining the three-dimensional structure of a crystalline solid.[10][11] By measuring the diffraction pattern of X-rays passing through a single crystal, one can calculate the electron density map of the molecule, revealing the precise position of every atom in space. For chiral molecules crystallizing in a chiral space group, this technique can determine the absolute configuration, providing a definitive answer to the stereochemical question.[12]
Experimental Protocol: Crystallization and SCXRD
-
Crystallization: Growing a high-quality single crystal is the most critical and often most challenging step.
-
Solvent Selection: Screen a variety of solvents and solvent systems (e.g., isopropanol, ethanol/water, acetone).
-
Method: Slow evaporation is the most common method. Dissolve the hydrochloride salt in a minimal amount of a suitable solvent at a slightly elevated temperature, then allow the solvent to evaporate slowly and undisturbed over several days.
-
Alternative: Vapor diffusion (liquid/liquid or liquid/vapor) can also be effective.
-
-
Crystal Mounting: Using a microscope, select a single, well-formed crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on an X-ray diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion and radiation damage. Collect a full sphere of diffraction data.
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Use direct methods or other algorithms to solve the phase problem and generate an initial structural model.
-
Refine the atomic positions and thermal parameters against the experimental data until the model converges. The Flack parameter is calculated to determine the absolute stereochemistry with high confidence.
-
Conclusion: A Synergistic and Self-Validating Approach
References
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Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12953691, (1R,2R)-2-methylcyclopropan-1-amine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12953687, (1-Methylcyclopropyl)amine hydrochloride. Retrieved from [Link]
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Simon, A., et al. (2018). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. Forensic Science International. Available at: [Link]
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Marion, L., et al. (1951). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. Available at: [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]
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Jo, H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
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Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
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Chegg.com. (2020). Solved: N-methyl-1-phenylpropan-2-amine exists as two. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]
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Seeberger, P. H., et al. (2020). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. RSC Advances. Available at: [Link]
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Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis and Characterization of (1R,2R)-2-methylcyclopropan-1-amine
Foreword: The Strategic Importance of the Chiral Cyclopropylamine Scaffold
The cyclopropane ring, a motif once considered a synthetic curiosity due to its inherent ring strain, is now a cornerstone in modern medicinal chemistry.[1] Its unique stereoelectronic properties—a rigid structure that enforces a specific spatial arrangement of substituents and C-C bonds with significant π-character—allow it to serve as a versatile bioisostere for phenyl rings or gem-dimethyl groups, often improving metabolic stability and binding affinity.[2] When an amine functionality is introduced, the resulting cyclopropylamine becomes a privileged scaffold found in a multitude of bioactive compounds, from enzyme inhibitors to central nervous system agents.[3][4]
(1R,2R)-2-methylcyclopropan-1-amine, the subject of this guide, is a chiral building block of significant interest. Its stereochemically defined trans configuration is crucial for precise interactions with biological targets. It is structurally analogous to the core of tranylcypromine, a well-known monoamine oxidase (MAO) inhibitor, making its derivatives prime candidates for developing novel therapeutics, particularly in oncology and neuroscience.[5][6][7] The synthesis of this compound in high enantiomeric purity is a non-trivial challenge that requires robust, stereoselective methodologies. This guide provides a comprehensive overview of field-proven synthetic strategies and rigorous characterization protocols designed for researchers and drug development professionals aiming to incorporate this valuable scaffold into their programs.
Part 1: Asymmetric Synthesis Strategies
The primary challenge in synthesizing (1R,2R)-2-methylcyclopropan-1-amine lies in the precise, simultaneous control of the two stereocenters at the C1 and C2 positions. Several authoritative strategies have been developed, each with distinct advantages regarding scalability, stereocontrol, and operational simplicity.
Strategy A: Diastereoselective Cyclopropanation and Functional Group Interconversion
This is arguably the most elegant and widely adopted approach, building the chiral framework from achiral precursors using a stereodirecting catalyst. The logic is to first establish the cyclopropane ring with the correct relative and absolute stereochemistry, carrying a functional handle that can be subsequently converted to the amine.
1.1. Mechanistic Principle: Catalyst-Controlled Stereoselection
The cornerstone of this strategy is the asymmetric cyclopropanation of an alkene. The reaction between propene and a diazoacetate, catalyzed by a chiral transition metal complex (typically based on Rhodium or Copper), generates the cyclopropane ring.[8] The chiral ligands coordinated to the metal center create a chiral environment that forces the approaching alkene and carbene intermediate to adopt a specific orientation, leading to the preferential formation of one enantiomer. For the synthesis of the corresponding (1R,2R)-ester precursor, a catalyst directing the reaction towards the desired stereoisomer is paramount.
1.2. Experimental Protocol: Two-Step Synthesis via Curtius Rearrangement
This protocol first describes the asymmetric cyclopropanation to form an ester precursor, followed by its conversion to the target amine via a Curtius rearrangement, a reliable method for converting carboxylic acids to amines.[4][9][10]
Step 1: Asymmetric Cyclopropanation of Propene
-
Reaction Setup: A high-pressure reactor is charged with a solution of a chiral dirhodium catalyst, such as Rh₂(S-DOSP)₄, in a non-coordinating solvent like dichloromethane (DCM).
-
Reagent Introduction: The reactor is cooled (e.g., to 0 °C) and charged with liquefied propene. A solution of ethyl diazoacetate (EDA) in DCM is then added slowly via syringe pump over several hours.
-
Causality Insight: The slow addition of EDA is critical to maintain a low concentration of the diazo compound, preventing its dimerization and ensuring the catalytic cycle proceeds efficiently. The use of excess propene maximizes the capture of the metal carbene intermediate.
-
-
Workup and Purification: Upon completion, the excess propene is vented, and the reaction mixture is concentrated. The crude product, ethyl (1R,2R)-2-methylcyclopropane-1-carboxylate, is purified by silica gel chromatography to yield a product with high diastereomeric and enantiomeric excess.
Step 2: Hydrolysis and Curtius Rearrangement
-
Ester Hydrolysis: The purified ethyl ester is hydrolyzed to the corresponding carboxylic acid using aqueous lithium hydroxide (LiOH) in a THF/water mixture.
-
Acyl Azide Formation: The carboxylic acid is activated, typically with ethyl chloroformate or diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine (TEA). Sodium azide is then added to form the acyl azide intermediate.
-
Self-Validation Check: This reaction must be conducted under anhydrous conditions to prevent premature hydrolysis of the activating agent and the acyl azide. The reaction progress can be monitored by IR spectroscopy, observing the disappearance of the carboxylic acid O-H stretch and the appearance of the characteristic azide stretch (~2140 cm⁻¹).
-
-
Rearrangement and Trapping: The crude acyl azide is dissolved in anhydrous toluene and heated. The azide undergoes rearrangement to an isocyanate, with loss of N₂ gas. A trapping agent, such as tert-butanol, is added to form the Boc-protected amine.
-
Expertise Insight: Using tert-butanol to trap the isocyanate is highly advantageous as it yields a stable, solid Boc-carbamate that is easily purified by crystallization or chromatography. The Boc group is a robust protecting group that can be cleanly removed in the final step.
-
-
Deprotection: The purified Boc-protected amine is dissolved in a suitable solvent (e.g., DCM or dioxane) and treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to afford the final product, (1R,2R)-2-methylcyclopropan-1-amine, as a salt.
Strategy B: Chemoenzymatic Synthesis
Modern synthetic chemistry increasingly leverages enzymes for their unparalleled stereoselectivity. Engineered biocatalysts, such as myoglobin or cytochrome P450 variants, can catalyze asymmetric cyclopropanation reactions with exceptional efficiency and selectivity, often in aqueous media.[11][12] Alternatively, transaminases can be used in the asymmetric amination of a prochiral ketone precursor, offering a green and highly effective route.[13][14]
-
Principle: An engineered enzyme creates a chiral active site that binds the substrates in a specific orientation, leading to the formation of a single stereoisomer. For instance, a prochiral cyclopropyl methyl ketone could be selectively aminated to the (1R)-amine by an (R)-selective transaminase.
-
Advantages: This approach offers extremely high enantioselectivity (>99% ee), mild reaction conditions, and a reduced environmental footprint compared to some traditional chemical methods.
Comparative Summary of Synthetic Strategies
| Strategy | Key Advantages | Key Considerations | Typical Yield | Stereoselectivity (ee) |
| Asymmetric Cyclopropanation | High stereocontrol, well-established, scalable. | Requires specialized chiral catalysts; diazo compounds can be hazardous. | 60-80% (over 2 steps) | 90-99% |
| Chemoenzymatic Synthesis | Exceptional enantioselectivity, green chemistry, mild conditions. | Requires specific enzyme development/sourcing; substrate scope can be limited. | 50-90% | >99% |
| Classical Resolution | Utilizes inexpensive resolving agents, straightforward concept. | Theoretical max yield is 50%; often requires multiple recrystallizations. | <50% | >98% (after resolution) |
Part 2: Comprehensive Characterization
Rigorous analytical characterization is non-negotiable to validate the identity, purity, and, most importantly, the stereochemical integrity of the synthesized (1R,2R)-2-methylcyclopropan-1-amine.
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is highly diagnostic. The cyclopropyl protons (H1 and H2) will appear in the characteristic upfield region (typically 0.5-1.5 ppm) due to the ring's shielding effects. The methyl group protons will likely appear as a doublet around 1.0-1.2 ppm, coupled to the H2 proton. The complex spin-spin coupling between the diastereotopic methylene protons and the vicinal methine protons provides a unique fingerprint.
-
¹³C NMR: The carbon spectrum will show four distinct signals. The cyclopropyl carbons are also shifted upfield compared to their acyclic counterparts.
Mass Spectrometry (MS)
-
High-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI) should be used to confirm the exact mass of the protonated molecule [M+H]⁺, matching the molecular formula C₄H₁₀N⁺.[15]
Stereochemical Purity Determination
The determination of enantiomeric excess (ee) is the most critical analytical step. This is almost exclusively accomplished using chiral chromatography.[16]
Protocol: Enantiomeric Excess (ee) Analysis by Chiral HPLC
-
Objective: To separate and quantify the (1R,2R) and (1S,2S) enantiomers to determine the enantiomeric purity of the synthesized material.
-
Derivatization (Self-Validating Step): The primary amine must first be derivatized to introduce a chromophore for UV detection and to improve its interaction with the chiral stationary phase. A common and reliable method is to react the amine with 3,5-dinitrobenzoyl chloride in the presence of a non-chiral base (e.g., pyridine) to form a stable amide.
-
Causality Insight: This derivatization is crucial for two reasons: 1) The resulting amide is much less polar than the free amine, leading to better peak shapes on normal-phase columns. 2) The dinitrophenyl group is a strong chromophore, allowing for sensitive detection by UV-Vis detectors at ~254 nm.
-
-
Chromatographic Conditions:
-
Chiral Stationary Phase (CSP): A polysaccharide-based column, such as Chiralcel OD-H or Chiralpak AD-H, is highly effective for separating this class of compounds.
-
Mobile Phase: An isocratic mixture of hexane and isopropanol (e.g., 90:10 v/v) is a typical starting point. The ratio should be optimized to achieve baseline separation (Resolution > 1.5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100, where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
Summary of Expected Characterization Data
| Analysis Method | Parameter | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shifts (δ) | ~0.5-1.5 ppm (cyclopropyl H), ~1.0-1.2 ppm (doublet, CH₃), ~1.5-2.5 ppm (NH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shifts (δ) | ~10-25 ppm (cyclopropyl C and CH₃), ~30-40 ppm (C-NH₂) |
| HRMS (ESI) | [M+H]⁺ | Calculated: 72.0813; Observed: within 5 ppm tolerance |
| Chiral HPLC (derivatized) | Enantiomeric Excess (ee) | >98% for a successful asymmetric synthesis |
Part 3: Visualization of Key Workflows
Diagrams are essential for visualizing complex chemical processes and ensuring procedural clarity.
General Synthetic and Analytical Workflow
The following diagram outlines the entire process, from the selection of starting materials through synthesis and purification to the final, rigorous characterization of the target molecule.
Caption: General synthetic and analytical workflow.
Catalytic Cycle of Asymmetric Cyclopropanation
This diagram illustrates the proposed mechanism for a dirhodium-catalyzed cyclopropanation, showing how the chiral catalyst regenerates while producing the chiral product.
Caption: Catalytic Cycle for Cyclopropanation.
Conclusion
The synthesis of enantiomerically pure (1R,2R)-2-methylcyclopropan-1-amine is a critical enabling step for discovery programs targeting novel therapeutics. While several synthetic routes exist, the strategy involving asymmetric cyclopropanation followed by a Curtius rearrangement represents a robust, scalable, and highly stereoselective method. The success of any synthesis, however, is contingent upon a rigorous and orthogonal analytical characterization strategy. The combination of NMR and mass spectrometry to confirm chemical identity, alongside chiral HPLC to verify stereochemical purity, forms a self-validating system that ensures the quality and reliability of this invaluable chemical building block for its application in drug development.
References
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Fasan, R. (2018). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. National Institutes of Health. Available at: [Link]
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Galkin, M. A., et al. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. MDPI. Available at: [Link]
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Zhu, C.-L., & Lu, C.-D. (2024). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. ACS Publications. Available at: [Link]
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Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available at: [Link]
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Foley, D. A., et al. (2017). Advances in the Synthesis of Cyclopropylamines. ACS Publications. Available at: [Link]
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NIST. (n.d.). 2-Propen-1-amine, 2-methyl-. NIST WebBook. Available at: [Link]
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Singh, G. S., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Royal Society of Chemistry. Available at: [Link]
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PubChem. (n.d.). (1R,2R)-2-methylcyclopropan-1-amine. National Center for Biotechnology Information. Available at: [Link]
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PharmTech. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharmaceutical Technology. Available at: [Link]
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Wang, Y., et al. (2023). Copper-Catalyzed Asymmetric Nucleophilic Opening of 1,1,2,2-Tetrasubstituted Donor–Acceptor Cyclopropanes for the Synthesis of α-Tertiary Amines. ACS Publications. Available at: [Link]
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Atkinson, S. J., et al. (2011). Enantioselective Synthesis of Tranylcypromine Analogues as Lysine Demethylase (LSD1) Inhibitors. PubMed. Available at: [Link]
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A-In-Depth Technical Guide to 2-Methylcyclopropan-1-amine Hydrochloride: A Key Building Block in Modern Drug Discovery
Introduction: The Strategic Value of the 2-Methylcyclopropylamine Scaffold
In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with enhanced therapeutic profiles is a paramount objective. Small, conformationally constrained scaffolds have emerged as powerful tools in this endeavor, and among them, the cyclopropylamine moiety is of particular significance.[1] Its incorporation into drug candidates is a well-established strategy to improve potency, modulate metabolic stability, and fine-tune physicochemical properties.[2] This guide focuses on a specific, high-value derivative: 2-Methylcyclopropan-1-amine hydrochloride (CAS Number: 89123-14-8).
The inherent ring strain of the cyclopropane group and the nucleophilic character of the amine functionality create a unique electronic and steric environment.[1] The addition of a methyl group introduces a new chiral center, adding a layer of stereochemical complexity that can be exploited to optimize ligand-receptor interactions and enhance target specificity. This document provides an in-depth technical overview for researchers, scientists, and drug development professionals, covering the stereochemistry, synthesis, spectroscopic characterization, and strategic applications of this versatile building block.
Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and drug design. The key physicochemical data for 2-Methylcyclopropan-1-amine and its hydrochloride salt are summarized below.
| Property | Value | Source(s) |
| Compound Name | This compound | N/A |
| CAS Number | 89123-14-8 | [3] |
| Molecular Formula | C₄H₁₀ClN | [4] |
| Molecular Weight | 107.58 g/mol | [4] |
| Appearance | Solid (Typical) | [5] |
| Parent Compound | 2-Methylcyclopropan-1-amine | [5] |
| Parent CAS Number | Not specified, isomer-dependent | N/A |
| Parent Molecular Formula | C₄H₉N | [5][6] |
| Parent Molecular Weight | 71.12 g/mol | [5][7] |
The Critical Role of Stereochemistry
2-Methylcyclopropan-1-amine possesses two chiral centers at the C1 and C2 positions of the cyclopropane ring. This gives rise to four distinct stereoisomers, which can be categorized as two pairs of enantiomers. The spatial relationship between the methyl and amine substituents defines them as either cis (on the same face of the ring) or trans (on opposite faces).[8]
-
(1R,2R)- and (1S,2S)-2-methylcyclopropan-1-amine: This pair of enantiomers has a trans relationship between the methyl and amine groups.
-
(1R,2S)- and (1S,2R)-2-methylcyclopropan-1-amine: This pair of enantiomers has a cis relationship.
The two enantiomeric pairs are diastereomers of each other. Control over this stereochemistry is crucial in drug development, as different stereoisomers can exhibit vastly different pharmacological activities and toxicological profiles.
Stereoisomeric relationships of 2-methylcyclopropan-1-amine.
Diastereoselective Synthesis of trans-2-Methylcyclopropan-1-amine
Achieving high diastereoselectivity is a key challenge in the synthesis of substituted cyclopropylamines. Modern methods often focus on the synthesis of the trans isomers, which are prevalent in many biologically active molecules. One effective approach involves the reaction of an α-chloroaldehyde with a zinc carbenoid, followed by trapping of the resulting zinc homoenolate intermediate with an amine.[9]
The causality behind this protocol lies in the controlled formation and subsequent reaction of the homoenolate. The choice of solvent is critical; the addition of a polar aprotic cosolvent can suppress unwanted cis/trans-isomerization, which may occur in the presence of zinc halide byproducts, thus ensuring high diastereomeric purity of the final product.[9]
Experimental Protocol: Synthesis of trans-2-Methylcyclopropan-1-amine
This protocol is adapted from established methods for the synthesis of trans-2-substituted cyclopropylamines.[9]
-
Preparation of the Zinc Carbenoid: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of diiodomethane (CH₂I₂) followed by the portion-wise addition of activated zinc dust. Stir the resulting suspension vigorously. The formation of the bis(iodozincio)methane reagent is typically exothermic.
-
Homoenolate Formation and Amine Trapping: To the freshly prepared zinc carbenoid suspension, add a solution of 2-chloropropanal (the α-chloroaldehyde precursor) in THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction to stir for 30 minutes. Then, introduce the amine source (e.g., a protected amine like benzylamine or an ammonia equivalent) and a polar aprotic cosolvent (e.g., N,N-dimethylformamide, DMF).
-
Ring Closure and Workup: Allow the reaction to warm to room temperature and stir until analysis (e.g., by TLC or GC-MS) indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification and Salt Formation: Purify the crude free-base amine by column chromatography on silica gel. To form the hydrochloride salt, dissolve the purified amine in a suitable solvent (e.g., diethyl ether or methanol) and treat with a solution of HCl in ether or isopropanol. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.
Generalized workflow for the synthesis of the target compound.
Structural Elucidation by Spectroscopic Analysis
The definitive identification and characterization of this compound rely on a combination of standard spectroscopic techniques. The expected data provides a self-validating system for confirming the structure and purity of the synthesized material.[10]
| Technique | Expected Observations |
| ¹H NMR | -CH₃: Doublet, ~1.0-1.2 ppm. -CH₂- (ring): Complex multiplets, ~0.2-0.9 ppm. -CH- (ring, adjacent to CH₃): Multiplet, ~0.8-1.2 ppm. -CH- (ring, adjacent to NH₃⁺): Multiplet, ~2.5-2.8 ppm.[11] -NH₃⁺: Broad singlet, variable shift (~7.5-8.5 ppm in DMSO-d₆).[11] |
| ¹³C NMR | Four distinct signals expected for a single stereoisomer: -CH₃: ~15-20 ppm. -CH₂- (ring): ~10-15 ppm. -CH- (ring, adjacent to CH₃): ~20-25 ppm. -CH- (ring, adjacent to NH₃⁺): ~30-35 ppm. |
| IR | N-H Stretch (NH₃⁺): Very broad, strong band from ~3200-2800 cm⁻¹.[12] C-H Stretch (alkane): Sharp peaks ~2850-3000 cm⁻¹, often superimposed on the N-H stretch.[12] N-H Bend (asymmetric/symmetric): Medium bands ~1610-1500 cm⁻¹. C-N Stretch: Weak to medium band ~1250-1020 cm⁻¹.[13] |
| Mass Spec. | (as free base, C₄H₉N): Molecular Ion [M]⁺ at m/z = 71. Characteristic α-cleavage would lead to a prominent fragment at m/z = 56 (loss of methyl) or m/z = 44.[14] (ESI-MS of HCl salt): Protonated molecule [M+H]⁺ at m/z = 72. |
Causality in Spectroscopic Interpretation
-
¹H NMR: The upfield chemical shifts (< 1.0 ppm) are highly characteristic of protons on a cyclopropane ring due to the ring's anisotropic magnetic field. The proton alpha to the electron-withdrawing ammonium group (-CH-NH₃⁺) is significantly deshielded and shifted downfield.[15]
-
IR Spectroscopy: The formation of the ammonium salt (R-NH₃⁺) results in strong hydrogen bonding, which dramatically broadens the N-H stretching vibration into a prominent "ammonium band" that can span several hundred wavenumbers.[12][16] This is a key diagnostic feature distinguishing the salt from the free amine.
-
Mass Spectrometry: The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight. The free base, 2-methylcyclopropan-1-amine (C₄H₉N), follows this rule with a molecular weight of 71.[14]
Applications in Medicinal Chemistry: The Case of KDM1A/LSD1 Inhibition
The 2-methylcyclopropylamine scaffold is a privileged motif in the design of enzyme inhibitors, particularly for flavin-dependent amine oxidases like Lysine-Specific Demethylase 1 (KDM1A, also known as LSD1).[17] KDM1A is a critical epigenetic regulator, and its overexpression is implicated in various cancers, making it an attractive therapeutic target.[18]
Cyclopropylamines can act as irreversible, mechanism-based inhibitors of KDM1A.[19] The strained ring is thought to undergo oxidative activation by the enzyme's FAD cofactor, leading to the formation of a reactive intermediate that covalently modifies the enzyme, thereby inactivating it.[17][19] The substitution on the cyclopropyl ring, such as the methyl group in the title compound, can be used to enhance potency and selectivity against other amine oxidases, like monoamine oxidase A and B (MAO-A and MAO-B).[18]
Role as a core scaffold in the design of KDM1A/LSD1 inhibitors.
This strategic use of the 2-methylcyclopropylamine core allows for the development of potent and selective anticancer agents.[18]
Safety and Handling
While specific toxicology data for this compound is limited, data from structurally related compounds, such as 1-methylcyclopropylamine hydrochloride, indicate that it should be handled with care. It is classified as harmful if swallowed and causes skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is more than just a simple chemical reagent; it is a sophisticated, stereochemically rich building block that offers significant advantages in the design of next-generation therapeutics. Its rigid, three-dimensional structure provides a unique vector for exploring chemical space, while its proven role in mechanism-based enzyme inhibition makes it particularly valuable for developing covalent inhibitors. A comprehensive understanding of its synthesis, stereochemistry, and spectroscopic properties, as outlined in this guide, is essential for unlocking its full potential in the field of drug discovery and development.
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An In-depth Technical Guide to the Stereoisomers of 2-Methylcyclopropan-1-amine: Synthesis, Characterization, and Properties
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropylamine moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to impart unique conformational constraints and metabolic stability to bioactive molecules. Within this class, 2-methylcyclopropan-1-amine presents a fascinating case of stereoisomerism, giving rise to four distinct isomers with potentially divergent biological activities and physicochemical properties. This technical guide provides a comprehensive exploration of the stereoisomers of 2-methylcyclopropan-1-amine, covering their stereoselective synthesis, analytical characterization, chiral separation, and a discussion of their properties. This document is intended to serve as a valuable resource for researchers in drug discovery and development, offering both foundational knowledge and practical insights into the handling and application of these stereochemically rich compounds.
Introduction: The Significance of Stereoisomerism in 2-Methylcyclopropan-1-amine
2-Methylcyclopropan-1-amine possesses two chiral centers, giving rise to four possible stereoisomers: the cis enantiomeric pair ((1R,2S) and (1S,2R)) and the trans enantiomeric pair ((1R,2R) and (1S,2S)). The spatial arrangement of the methyl and amine groups relative to the cyclopropane ring dictates the overall three-dimensional shape of each molecule. This, in turn, can profoundly influence their interaction with chiral biological targets such as enzymes and receptors.
The therapeutic potential of many chiral drugs is often confined to a single stereoisomer, with the others exhibiting reduced activity, different pharmacological effects, or even toxicity. A classic example is the antidepressant Tranylcypromine, a phenyl-substituted cyclopropylamine, where the biological activity is known to be stereoselective.[1] Therefore, a thorough understanding and control of the stereochemistry of 2-methylcyclopropan-1-amine are paramount for its successful application in drug design and development.[2]
The unique electronic and steric properties conferred by the strained cyclopropane ring, combined with the presence of a primary amine, make these isomers attractive building blocks for novel therapeutics.[3] Cyclopropylamines are known to be present in a variety of biologically active compounds, acting as enzyme inhibitors and synthetic intermediates.[3][4]
Stereoselective Synthesis and Chiral Resolution
The preparation of enantiomerically pure stereoisomers of 2-methylcyclopropan-1-amine requires carefully designed synthetic strategies. These can be broadly categorized into stereoselective synthesis and chiral resolution of a racemic mixture.
Stereoselective Synthesis
Stereoselective synthesis aims to create a specific stereoisomer as the major product. For cyclopropane-containing molecules, several powerful methods have been developed.
The synthesis of trans-2-substituted cyclopropylamines can be achieved with high diastereoselectivity from readily available α-chloroaldehydes. This method involves the formation of a zinc homoenolate intermediate, which is then trapped by an amine, followed by ring closure to yield the cyclopropylamine.[5] The reversibility of the ring-closure step can be controlled by the addition of a polar aprotic co-solvent to favor the formation of the trans isomer.[5]
Recent advances in photochemistry have enabled the modular enantioselective synthesis of cis-cyclopropanes. One such method utilizes the electron donor-acceptor (EDA) interaction between 2-substituted benzothiazolines and N-hydroxyphthalimide esters, activated by visible light without the need for a photocatalyst.[6] This approach offers a pathway to chiral cis-cyclopropanes, which are typically more challenging to synthesize than their trans counterparts.[6]
Chiral Resolution
Chiral resolution is a widely used technique to separate a racemic mixture into its constituent enantiomers.[7] For amines, this is often achieved by forming diastereomeric salts with a chiral acid, followed by separation through crystallization and subsequent liberation of the free amine.
Enzymatic resolution offers a highly selective and environmentally friendly approach to obtaining enantiomerically pure amines. Transaminases, for instance, can be employed for the stereoselective synthesis of chiral amines from a ketone, using an amine donor like 2-aminopropane.[8] Similarly, lipase-catalyzed acylation has been used to resolve racemic cyclopropylamine derivatives.[9]
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an indispensable tool for the analytical and preparative separation of enantiomers.[10] The development of a robust chiral HPLC method is crucial for determining the enantiomeric purity of synthesized materials and for isolating individual stereoisomers for further study.
Experimental Protocol: Chiral HPLC Separation
The following protocol provides a general framework for the chiral separation of 2-methylcyclopropan-1-amine stereoisomers. Optimization of the mobile phase composition and column temperature is often necessary to achieve baseline separation.[11]
Column: A polysaccharide-based chiral stationary phase (CSP), such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® series), is a good starting point.[12]
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used. For basic compounds like amines, the addition of a small amount of an amine modifier (e.g., diethylamine, 0.1% v/v) to the mobile phase is often necessary to improve peak shape and resolution.[13]
Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for these aliphatic amines.
Temperature: Column temperature can be varied (e.g., 10-40 °C) to optimize selectivity.
Workflow for Chiral HPLC Method Development:
Caption: Workflow for Chiral HPLC Method Development.
Physicochemical and Spectroscopic Characterization
The distinct stereochemistry of the isomers of 2-methylcyclopropan-1-amine leads to differences in their physicochemical properties and spectroscopic signatures.
Physicochemical Properties
While experimental data for each specific isomer is scarce, we can infer properties from the parent compound, cyclopropylamine, and from computational predictions.
| Property | cis-Isomers (Predicted) | trans-Isomers (Predicted) | Reference Compound: Cyclopropylamine |
| Molecular Formula | C₄H₉N | C₄H₉N | C₃H₇N |
| Molecular Weight | 71.12 g/mol [14] | 71.12 g/mol [15] | 57.09 g/mol [16] |
| Boiling Point | Not available | Not available | 49-50 °C[17] |
| pKa | Not available | Not available | ~9.10[14] |
| logP (Octanol/Water) | ~0.3 | ~0.3 | 0.07[17] |
Note: Predicted values are computationally derived and should be confirmed experimentally.
The pKa of the amine group is a critical parameter influencing its ionization state at physiological pH and thus its interaction with biological targets and its pharmacokinetic properties. The logP value provides an indication of the compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful techniques for the structural elucidation of the 2-methylcyclopropan-1-amine stereoisomers.
The chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra are highly sensitive to the stereochemical environment of the nuclei.
Expected ¹H NMR Features:
-
Cyclopropyl Protons: The protons on the cyclopropane ring will appear in the upfield region of the spectrum, typically between 0 and 2 ppm. The cis and trans isomers will exhibit distinct patterns of chemical shifts and coupling constants due to the different spatial relationships between the protons and the substituents.
-
Methyl Protons: A doublet corresponding to the methyl group will be observed, with its chemical shift influenced by its cis or trans relationship to the amine group.
-
Amine Protons: The -NH₂ protons will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.
Expected ¹³C NMR Features:
-
The carbon atoms of the cyclopropane ring will resonate at high field. The chemical shifts of the carbons bearing the methyl and amine groups will be diagnostic for the cis and trans isomers.
For illustrative purposes, representative NMR data for related cyclopropane structures can be found in the literature.[6][18]
IR spectroscopy can be used to identify the key functional groups present in the molecule.
Expected IR Absorption Bands:
-
N-H Stretch: Primary amines typically show two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
-
C-H Stretch: Absorptions for the C-H bonds of the cyclopropane ring and the methyl group will be observed around 2850-3000 cm⁻¹.
-
N-H Bend: A bending vibration for the primary amine is expected around 1590-1650 cm⁻¹.
The NIST WebBook provides an example IR spectrum for 2-propen-1-amine, 2-methyl-, which can serve as a general reference for a C4 amine.[11]
Pharmacological Properties and Biological Activity
While specific pharmacological data for the individual stereoisomers of 2-methylcyclopropan-1-amine are not extensively reported in publicly available literature, the cyclopropylamine scaffold is a well-established pharmacophore, particularly in the context of monoamine oxidase (MAO) inhibition.[2]
Tranylcypromine, a clinically used antidepressant, is a trans-2-phenylcyclopropylamine.[1] Its mechanism of action involves the irreversible inhibition of MAO.[19] This suggests that the stereoisomers of 2-methylcyclopropan-1-amine may also exhibit activity as MAO inhibitors. The stereochemical arrangement of the methyl and amine groups is expected to play a crucial role in the potency and selectivity of this inhibition.
Furthermore, cyclopropylamine derivatives have been investigated as ligands for other targets, including sigma receptors.[9] The conformational rigidity imparted by the cyclopropane ring can lead to high receptor affinity and selectivity.[7]
Logical Pathway for Biological Evaluation:
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The Cyclopropylamine Moiety: A Keystone in Modern Drug Discovery - An In-Depth Technical Guide to Its Core Reaction Mechanisms
Abstract
The cyclopropylamine group, a small, strained ring system appended with a primary amine, has emerged as a privileged structural motif in contemporary medicinal chemistry. Its unique stereoelectronic properties, stemming from the inherent ring strain and the reactivity of the amine, impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates.[1][2][3] This guide provides an in-depth exploration of the fundamental reaction mechanisms governing the reactivity of cyclopropylamines. We will delve into the causality behind key transformations, including acid-catalyzed and radical-mediated ring-opening reactions, as well as transition-metal-catalyzed processes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic versatility of cyclopropylamines in their quest for novel therapeutics.
The Unique Chemical Nature of Cyclopropylamines: A Confluence of Strain and Reactivity
The cyclopropyl ring, with its compressed bond angles of approximately 60°, possesses significant ring strain.[1][2] This inherent strain makes the C-C bonds susceptible to cleavage under various conditions, a characteristic that is both a challenge and an opportunity in organic synthesis. The presence of the adjacent amino group further modulates this reactivity. The amine can act as a nucleophile or a base, and its protonated form, the ammonium group, can act as a powerful electron-withdrawing group, influencing the regioselectivity of ring-opening reactions.[1][2][4]
This unique combination of properties makes cyclopropylamines valuable intermediates in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials.[1] Notably, the cyclopropylamine moiety is a key component in several FDA-approved drugs, where it often serves to block metabolic hotspots and improve potency.[5][6]
Key Reaction Mechanisms of Cyclopropylamines
The reactivity of cyclopropylamines can be broadly categorized into three main mechanistic pathways:
-
Acid-Catalyzed Ring Opening: Reactions initiated by the protonation of the amine or interaction with a Lewis acid, leading to C-C bond cleavage.
-
Radical-Mediated Ring Opening: Transformations involving the formation of radical intermediates, often initiated by single-electron transfer processes.
-
Transition-Metal-Catalyzed Reactions: Processes that leverage the ability of transition metals to activate the cyclopropane ring or the C-N bond.
Acid-Catalyzed Ring-Opening Reactions
Under acidic conditions, the amino group of a cyclopropylamine is protonated, forming an ammonium ion. This transformation has a profound effect on the electronic properties of the cyclopropane ring, facilitating its cleavage.
Mechanism:
The σ-withdrawing nature of the ammonium group weakens the adjacent (vicinal) C-C bonds of the cyclopropane ring. However, electrophilic attack can also lead to the cleavage of the distal C-C bond.[4] The regioselectivity of the ring opening is influenced by the substitution pattern on the cyclopropane ring and the nature of the acid catalyst.
For instance, in the case of trans-2-phenylcyclopropylamine hydrochloride, treatment with a superacid leads to the cleavage of the distal C2-C3 bond. This is attributed to a combination of the weakening of the distal bond by the ammonium group and charge-charge repulsive effects in the transition state.[4] The resulting dicationic intermediate can then be trapped by nucleophiles.
Experimental Protocol: Acid-Catalyzed Ring Opening of a Cyclopropanated 3-Aza-2-oxabicyclo[2.2.1]hept-5-ene with Methanol [7]
This protocol describes the acid-catalyzed ring-opening of a cyclopropanated bicyclic alkene, demonstrating the cleavage of a C-O bond adjacent to the cyclopropane ring, a related system that highlights the principles of acid-catalyzed transformations in the vicinity of this strained ring.
Materials:
-
Cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene derivative
-
Pyridinium p-toluenesulfonate (PPTS)
-
Methanol (reagent grade)
-
Toluene (optional solvent)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
To a solution of the cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene in methanol (0.1 M), add pyridinium p-toluenesulfonate (0.1 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the ring-opened product.
Data Summary: Effect of Acid Catalyst and Solvent on Ring-Opening Yield [7]
| Entry | Acid Catalyst | Solvent | Yield (%) |
| 1 | Pyridinium p-toluenesulfonate (PPTS) | Methanol | 61 |
| 2 | p-Toluenesulfonic acid monohydrate | Methanol | 38 |
| 3 | Camphorsulfonic acid (CSA) | Methanol | 50 |
| 4 | Pyridinium p-toluenesulfonate (PPTS) | Toluene | 47 |
Diagram: Acid-Catalyzed Ring Opening of a Cyclopropylamine
Caption: Acid-catalyzed ring opening of a cyclopropylamine.
Radical-Mediated Ring-Opening Reactions
The high ring strain of cyclopropanes also makes them susceptible to ring-opening via radical pathways.[8] These reactions are often initiated by single-electron transfer (SET) from a photocatalyst or a transition metal, or by the addition of a radical species to a suitably functionalized cyclopropane derivative.
Mechanism:
In the context of cyclopropylamines, oxidation of the nitrogen atom can lead to the formation of a nitrogen-centered radical cation. This species can then undergo homolytic cleavage of a vicinal C-C bond of the cyclopropane ring to generate a distonic radical cation. This ring-opening is often irreversible and is driven by the release of ring strain. The resulting radical intermediate can then participate in a variety of downstream reactions, such as cyclizations or additions.[8]
A notable example of the involvement of a radical mechanism is in the observed hepatotoxicity of the drug trovafloxacin, which contains a cyclopropylamine moiety. It is proposed that the bioactivation of trovafloxacin proceeds through a free radical mechanism involving the opening of the cyclopropylamine ring.[9]
Diagram: Radical-Mediated Ring Opening of a Cyclopropylamine
Caption: Radical-mediated ring opening of a cyclopropylamine.
Transition-Metal-Catalyzed Reactions
Transition metals offer a powerful toolkit for the activation and functionalization of cyclopropylamines.[10][11] These reactions can proceed through various mechanisms, including oxidative addition of a C-C or C-N bond to the metal center, leading to the formation of metallacyclic intermediates.
Palladium-Catalyzed Arylation:
A significant advancement in the functionalization of cyclopropylamines is the development of palladium-catalyzed cross-coupling reactions for their monoarylation.[12] These reactions provide a direct route to N-aryl cyclopropylamines, which are important building blocks in medicinal chemistry. The mechanism likely involves an oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the cyclopropylamine, and subsequent reductive elimination to afford the desired product and regenerate the active catalyst.
Copper-Catalyzed Chan-Lam Cyclopropylation:
The Chan-Lam coupling reaction provides an alternative approach to the synthesis of N-cyclopropyl compounds. This copper-catalyzed reaction typically involves the coupling of an amine with a boronic acid derivative. The development of methods for the cyclopropylation of amines using potassium cyclopropyl trifluoroborate represents a significant and scalable approach to these valuable compounds.[13] The reaction is catalyzed by Cu(OAc)₂ in the presence of a ligand such as 1,10-phenanthroline.[13]
Experimental Protocol: Palladium-Catalyzed Monoarylation of Cyclopropylamine [12] (Generalized from descriptive text)
Materials:
-
Aryl chloride
-
Cyclopropylamine
-
Palladium precatalyst (e.g., A-Phos)
-
Ligand (e.g., tBuBrettPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., toluene)
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
-
Standard workup and purification supplies
Procedure:
-
In a glovebox, charge a Schlenk tube with the palladium precatalyst and ligand.
-
Add the aryl chloride, base, and a stir bar.
-
Seal the tube, remove it from the glovebox, and connect it to a Schlenk line.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent and cyclopropylamine via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography.
Diagram: Transition Metal-Catalyzed C-N Cross-Coupling
Caption: Palladium-catalyzed N-arylation of cyclopropylamine.
Conclusion and Future Outlook
The cyclopropylamine moiety continues to be a cornerstone in the design of novel bioactive molecules. A thorough understanding of its fundamental reaction mechanisms is paramount for its effective utilization in synthetic chemistry. The acid-catalyzed, radical-mediated, and transition-metal-catalyzed transformations discussed in this guide provide a framework for the rational design of synthetic routes to complex molecules incorporating this versatile functional group. Future research will undoubtedly uncover new and more efficient methods for the synthesis and functionalization of cyclopropylamines, further expanding their role in drug discovery and development. The development of enantioselective methods for these transformations remains a key area of interest, promising access to a wider range of chiral building blocks for the synthesis of next-generation therapeutics.
References
- Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. (n.d.). National Institutes of Health.
- Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.
- Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (2019). Beilstein Journals.
- Addition to Cyclopropane Ring - Rxn by Electrophile,Nucleophile & Free Radical #Msc ORGANICChemistry. (2022, January 19). YouTube.
- Cyclopropane Ring Formation Using Haloforms and Simmons Smith Reaction. (2023, April 3). YouTube.
- Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Longdom Publishing.
- Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. (n.d.). National Institutes of Health.
- Advances in the Synthesis of Cyclopropylamines. (2025). PubMed.
- Free radical mechanism of cyclopropylamine ring opening: insights into trovafloxacin-induced hepatotoxicity. (n.d.). ResearchGate.
- Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental I. (n.d.). ChemRxiv.
- Advances in the Synthesis of Cyclopropylamines. (n.d.). ACS Publications.
- Palladium-Catalyzed Monoarylation of Cyclopropylamine. (2025). ACS Publications.
- Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. (2024). RSC Publishing.
- Activation of cyclopropanes by transition metals. (n.d.). Wikipedia.
- Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery Blogs.
- TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. (2019, August 16).
- Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (n.d.). National Institutes of Health.
- A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. (n.d.). National Institutes of Health.
- Metal-catalysed C-C bond formation at cyclopropanes. (2023). PubMed.
- Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. (2018). ACS Publications.
- Transition Metal Catalysis! Mechanism Monday #39. (2025, April 14). YouTube.
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A Comprehensive Technical Guide to the Stability and Storage of 2-Methylcyclopropan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylcyclopropan-1-amine hydrochloride is a primary amine salt featuring a strained cyclopropane ring, a structural motif of increasing importance in medicinal chemistry. The unique conformational constraints and electronic properties imparted by the cyclopropyl group can significantly influence a molecule's biological activity and pharmacokinetic profile. As a hydrochloride salt, the compound's stability and handling properties are generally enhanced compared to its free base form. This technical guide provides an in-depth analysis of the stability and optimal storage conditions for this compound, offering field-proven insights and detailed experimental protocols for its assessment. Understanding the chemical stability of this compound is paramount for ensuring its integrity in research and throughout the drug development lifecycle.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C₄H₁₀ClN | |
| Molecular Weight | 107.58 g/mol | |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in water | General knowledge of amine hydrochlorides |
Recommended Storage Conditions
The hydrochloride salt form of 2-Methylcyclopropan-1-amine enhances its stability, particularly in comparison to the more volatile and reactive free amine. However, specific storage conditions are crucial to prevent degradation and ensure its long-term integrity. Based on data from structurally similar compounds and general principles of amine salt stability, the following conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Lower temperatures slow down potential degradation reactions. For a similar compound, 1-Methylcyclopropan-1-amine hydrochloride, refrigerated storage is explicitly recommended. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | While the hydrochloride salt is less susceptible to oxidation than the free base, storage under an inert atmosphere minimizes the risk of oxidative degradation over long-term storage. |
| Moisture | Store in a dry environment with the container tightly sealed. The use of a desiccator is advised. | Amine hydrochlorides can be hygroscopic, and the presence of water can facilitate hydrolytic degradation, particularly if the pH shifts. |
| Light | Protect from light | To prevent potential photodegradation, the compound should be stored in an amber vial or in a dark location. |
Potential Degradation Pathways
Forced degradation studies are instrumental in identifying the potential degradation pathways of a drug substance.[1] For this compound, the primary routes of degradation are anticipated to be hydrolysis (particularly at elevated pH), oxidation, and potentially photodegradation.
Hydrolytic Degradation
The cyclopropylamine moiety can be susceptible to hydrolytic degradation, especially under basic conditions. A study on a drug molecule containing a cyclopropyl amine, GSK2879552, demonstrated that it degrades hydrolytically under high pH conditions.[2] This degradation pathway is thought to proceed via nucleophilic attack on the strained cyclopropane ring, potentially leading to ring-opening products. As a hydrochloride salt, 2-Methylcyclopropan-1-amine will form a slightly acidic solution in water, which enhances its stability against this degradation route. However, exposure to basic conditions should be strictly avoided.
Caption: Proposed hydrolytic degradation at high pH.
Oxidative Degradation
Primary amines can be susceptible to oxidation. The initial steps of oxidative degradation of amines are believed to proceed through a radical mechanism.[3] Oxidizing agents can lead to the formation of various degradation products, including imines, aldehydes, and ring-opened byproducts. The presence of the cyclopropane ring may influence the specific degradation products formed.
Caption: Potential oxidative degradation pathway.
Photodegradation
Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions. While specific data for this compound is unavailable, alkylamines can undergo photodegradation, which may involve radical mechanisms leading to a complex mixture of degradation products.[4]
Experimental Protocols for Stability Assessment
A forced degradation study is essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following protocols are designed to assess the compound's stability under various stress conditions.
General Sample Preparation
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent, such as a mixture of acetonitrile and water (50:50 v/v). This stock solution will be used for the solution-state stress studies. For solid-state studies, use the neat compound.
Forced Degradation Workflow
Caption: Forced degradation experimental workflow.
Detailed Protocols
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of the solid compound in a glass vial.
-
Heat the vial in an oven at 80°C for 48 hours.
-
After cooling, dissolve the sample in the mobile phase to a final concentration of 0.1 mg/mL for analysis.
-
-
Photolytic Degradation (Solid State):
-
Place a thin layer of the solid compound in a photostability chamber.
-
Expose the sample to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, dissolve the samples in the mobile phase to a final concentration of 0.1 mg/mL for analysis.
-
Proposed Stability-Indicating HPLC Method
Since 2-Methylcyclopropan-1-amine lacks a strong chromophore, direct UV detection at low wavelengths (e.g., 200-210 nm) or derivatization would be necessary. An alternative and often more sensitive approach for such compounds is the use of a charged aerosol detector (CAD) or a mass spectrometer (MS). A gradient reversed-phase HPLC method is proposed for the separation of the parent compound from its potential degradation products.[5]
| Parameter | Proposed Condition |
| Column | C18 column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 205 nm, or CAD, or MS |
| Injection Volume | 10 µL |
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity will be confirmed by the separation of the main peak from any degradation products formed during the forced degradation studies.
Conclusion
This compound is a valuable building block in drug discovery. Its stability as a hydrochloride salt is a significant advantage for its handling and storage. To ensure its integrity, it is imperative to store the compound under refrigerated (2-8 °C), dry, and dark conditions, preferably under an inert atmosphere. The primary degradation pathways are likely to involve hydrolysis under basic conditions and oxidation. The provided forced degradation protocols and the proposed stability-indicating HPLC method offer a robust framework for researchers to assess the stability of this compound and to ensure the quality and reliability of their experimental results.
References
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Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. (2012). Scientia Pharmaceutica, 80(4), 917-928. [Link]
- Bollini, P., et al. (2011). Oxidative Degradation of Amines for CO2 Capture. Energy Procedia, 4, 345-352.
-
Vevelstad, S. J., et al. (2013). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 52(43), 15296-15305. [Link]
- Goff, G. S., & Rochelle, G. T. (2006). Thermal Degradation of Amines for CO2 Capture. Energy Procedia, 1(1), 839-846.
-
Adhao, V. S., Chaudhari, S. P., & Ambhore, J. P. (2024). Stability Indicating RP-HPLC Method Development and Validation for Imeglimin HCL in Pharmaceutical Dosage form. Chemical Science International Journal, 33(2), 43-55. [Link]
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Fernando, D., et al. (2018). Application of photo degradation for remediation of cyclic nitramine and nitroaromatic explosives. RSC Advances, 8(3), 1345-1358. [Link]
-
Raghuram, P., Raju, I., & Sriramulu, J. (2010). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. Chromatographia, 71(5-6), 525-528. [Link]
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Vevelstad, S. J., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16035-16045. [Link]
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(11), 624-635. [Link]
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Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(8), 2695-2703. [Link]
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Sulphur Experts Inc. (2024). Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. [Link]
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Fabbri, D., et al. (2021). A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. Polymers, 13(16), 2735. [Link]
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Sulphur Experts Inc. (2021, February 9). "Basics" of Acidic Heat Stable Amine Salts: Part 1. [Video]. YouTube. [Link]
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Al-Zoubi, N., et al. (2016). Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. Molecules, 21(11), 1461. [Link]
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Chen, E., et al. (2012). Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia, 23, 137-146. [Link]
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Vevelstad, S. J., et al. (2014). Oxidative degradation of amines using a closed batch system. Energy Procedia, 63, 858-865. [Link]
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Chhalotiya, U. K., et al. (2012). Stability indicating RP-HPLC method for determination of Cefpirome sulphate. Pharmaceutical Methods, 3(2), 74-78. [Link]
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Cook, A. M., Grossenbacher, H., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. The Biochemical journal, 222(2), 315–320. [Link]
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El-Hakam, S. A., & El-Ghanam, S. S. (2013). On the thermal stability of some ammonium salts. Journal of Thermal Analysis and Calorimetry, 111(3), 1955-1961. [Link]
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Shah, B. P., et al. (2012). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical Sciences and Research, 3(12), 4668-4676. [Link]
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PubChem. (n.d.). 2-Fluoro-2-methylpropan-1-amine hydrochloride. [Link]
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Discovery and history of substituted cyclopropylamine compounds
An In-Depth Technical Guide to the Discovery and History of Substituted Cyclopropylamine Compounds
Introduction: The Small Ring with a Mighty Impact
The cyclopropylamine moiety, a simple three-membered carbon ring attached to a nitrogen atom, represents a cornerstone in modern medicinal and agricultural chemistry. Its unique combination of structural rigidity and electronic properties has elevated it from a synthetic curiosity to a privileged scaffold in drug design. The inherent ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) confers unusual bonding characteristics, with increased p-character in the C-C bonds and shorter, stronger C-H bonds.[1][2][3][4] This seemingly simple structure provides medicinal chemists with a powerful tool to fine-tune molecular properties, addressing common challenges in drug development such as metabolic stability, potency, and selectivity.[3][4] This guide provides a comprehensive exploration of the discovery of substituted cyclopropylamines, the evolution of their synthesis, and their strategic application in the development of therapeutic agents and other bioactive compounds.
Part 1: Foundational Discoveries and the Dawn of a Pharmacophore
The journey of cyclopropylamine begins over a century ago. The first documented synthesis of the parent compound was achieved by Nikolai Kischner in 1901, who employed the Hofmann degradation of cyclopropanecarboxamide.[5] For decades, cyclopropylamines remained largely a laboratory curiosity, with early synthetic routes being suitable only for small-scale preparations and often resulting in low yields.[6]
The pivotal moment that thrust a substituted cyclopropylamine into the pharmaceutical spotlight was the discovery of Tranylcypromine (marketed as Parnate). Originally synthesized in 1948 as an analog of amphetamine, its potent monoamine oxidase inhibitor (MAOI) activity was not recognized until 1959.[7] This discovery was a significant therapeutic advancement, as tranylcypromine was a non-hydrazine MAOI, distinguishing it from earlier compounds in the class and suggesting a potentially better safety profile.[7]
Introduced in the early 1960s, tranylcypromine's history is also a cautionary tale in drug development.[7][8] In 1964, it was temporarily withdrawn from the market following reports of hypertensive crises, and in some cases patient deaths, linked to the consumption of tyramine-rich foods (the "cheese effect").[7][9] The drug was later reintroduced with strict dietary warnings, but the incident underscored the critical importance of understanding a drug's mechanism and potential interactions.[7][9] Despite its turbulent history, tranylcypromine remains a valuable therapeutic option for treatment-resistant depression and established the cyclopropylamine scaffold as a pharmacologically significant motif.[8]
Caption: A timeline highlighting key milestones in the history of cyclopropylamine compounds.
Part 2: The Strategic Evolution of Synthetic Methodologies
The increasing demand for cyclopropylamine derivatives, driven by their utility in drug discovery, spurred significant innovation in synthetic organic chemistry. Methodologies have evolved from classical, often harsh, reactions to sophisticated, catalytic, and highly selective modern techniques.
Classical Synthetic Routes
The earliest methods for synthesizing cyclopropylamines were functional group interconversions of pre-existing cyclopropane rings.
-
Rearrangement Reactions: The Hofmann rearrangement of cyclopropanecarboxamides, first used by Kischner, remains a fundamental method.[5] The closely related Curtius rearrangement, starting from cyclopropyl acyl azides, is also a widely employed and reliable route.[10][11] These methods are robust but can be limited by the availability of the starting carboxamide or acyl azide and the use of stoichiometric, and sometimes hazardous, reagents.
-
Reductive Amination: The reaction of cyclopropanecarboxaldehydes or cyclopropanones with ammonia or primary amines in the presence of a reducing agent is another direct approach.[1][12]
-
Nucleophilic Substitution: While seemingly straightforward, the reaction of cyclopropyl halides with amines is often inefficient due to the low reactivity of the halide.[1][12]
Modern Synthetic Advances
The limitations of classical methods—particularly in controlling stereochemistry and functional group tolerance—led to the development of more elegant and powerful synthetic strategies.
-
Kulinkovich-type Reactions: The discovery by Kulinkovich and colleagues in 1989 of the titanium-mediated synthesis of cyclopropanols from esters was a major breakthrough.[5] This methodology was subsequently adapted for the synthesis of cyclopropylamines. The Kulinkovich-Szymoniak reaction allows for the direct synthesis of primary cyclopropylamines from nitriles and Grignard reagents, mediated by a titanium(IV) isopropoxide catalyst.[10][13] This approach constructs the ring and installs the amine in a single conceptual step, representing a significant increase in efficiency.[13]
-
Synthesis via Zinc Homoenolates: A highly diastereoselective method for preparing trans-2-substituted-cyclopropylamines from readily available α-chloroaldehydes was reported by Rousseaux and coworkers.[10][14] The reaction proceeds through the formation of an electrophilic zinc homoenolate intermediate, which is trapped by an amine, followed by ring-closure to yield the cyclopropylamine.[14] A key finding was that the diastereoselectivity is under thermodynamic control in standard solvents like THF but can be switched to kinetic control by adding a polar aprotic co-solvent like DMF, affording high selectivity for the trans isomer.[10][14]
-
Electrochemical Synthesis: Reflecting the modern drive toward greener and more sustainable chemistry, an electrochemical approach to the Hofmann rearrangement was developed in 2023.[5] This method avoids the need for chemical oxidants, using instead an open-air undivided cell with platinum electrodes to effect the rearrangement of cyclopropanecarboxamides to their corresponding carbamates, which can be readily converted to the amine.[5]
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Methodological & Application
Application Notes and Protocols for 2-Methylcyclopropan-1-amine Hydrochloride in Organic Synthesis
Introduction: The Strategic Value of the 2-Methylcyclopropylamine Motif
The cyclopropylamine moiety is a privileged structural motif in modern medicinal chemistry, renowned for its ability to impart favorable ADME (absorption, distribution, metabolism, and excretion) properties to drug candidates.[1] The inherent strain of the three-membered ring and the unique stereoelectronic properties of the C-N bond can enhance metabolic stability, improve potency, and modulate physicochemical properties such as lipophilicity and aqueous solubility. The introduction of a methyl group, as in 2-methylcyclopropan-1-amine, provides an additional steric and electronic handle for fine-tuning molecular interactions with biological targets. This building block is available as different stereoisomers, offering a gateway to stereochemically defined scaffolds. These attributes have led to its incorporation into a range of biologically active molecules, including potent inhibitors of Myeloid cell leukemia 1 (Mcl-1), a key anti-apoptotic protein overexpressed in many cancers.[2][3]
This guide provides an in-depth exploration of 2-Methylcyclopropan-1-amine hydrochloride as a versatile building block in organic synthesis. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for procedural choices.
Physicochemical Properties and Handling
2-Methylcyclopropan-1-amine is typically supplied as its hydrochloride salt to enhance stability and ease of handling. The free amine is a volatile and potentially air-sensitive liquid, while the salt is a more stable solid.
| Property | Value/Information | Source |
| Molecular Formula | C₄H₁₀ClN | PubChem |
| Molecular Weight | 107.58 g/mol | PubChem |
| Appearance | White to off-white solid | General Supplier Data |
| Stereoisomers | Available as cis/trans mixtures and as specific enantiomers (e.g., (1R,2R), (1S,2S), (1R,2S), (1S,2R)) | Commercial Suppliers |
| Solubility | Soluble in water, methanol. Practical solubility for reactions in DMF, DCM, and THF has been demonstrated.[1] | Inferred from reaction protocols |
| pKa (Conjugate Acid) | Estimated to be in the range of 9-11, typical for primary alkylammonium ions. | Chemical Principles |
Note on Handling: As a hydrochloride salt, 2-methylcyclopropan-1-amine requires the use of a base to liberate the free amine for most nucleophilic reactions. The choice and stoichiometry of the base are critical for reaction success.
Core Synthetic Applications and Protocols
This section details the primary synthetic transformations where this compound serves as a key building block.
N-Acylation for Amide Bond Formation
The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. The N-acylation of 2-methylcyclopropan-1-amine is a straightforward and high-yielding transformation, typically achieved by reacting the amine with a carboxylic acid derivative.
Mechanistic Rationale: The reaction proceeds via nucleophilic attack of the free amine's lone pair on an activated carbonyl carbon of a carboxylic acid, acyl chloride, or activated ester. When starting with the hydrochloride salt, a non-nucleophilic base is required to neutralize the ammonium salt and generate the reactive free amine in situ.
Workflow for N-Acylation
Sources
Application Notes and Protocols for the Synthesis of Cyclopropylamines via Reductive Amination
Introduction: The Strategic Importance of the Cyclopropylamine Moiety in Modern Chemistry
The cyclopropylamine structural motif is a cornerstone in contemporary drug discovery and agrochemical development.[1][2] Its prevalence is due to the unique conformational and electronic properties conferred by the three-membered ring. The strained cyclopropane ring can act as a bioisostere for larger, more flexible groups, enhancing binding affinity to biological targets and improving pharmacokinetic profiles.[2] Consequently, robust and scalable synthetic methods for accessing this valuable functionality are of paramount importance to researchers in both academic and industrial settings. Reductive amination of cyclopropyl ketones and aldehydes represents one of the most direct and versatile strategies for the preparation of cyclopropylamines.[1] This guide provides an in-depth exploration of various reductive amination protocols, offering detailed experimental procedures and insights into the underlying chemical principles to empower researchers in their synthetic endeavors.
The General Mechanism of Reductive Amination
Reductive amination is a two-step, one-pot process that transforms a carbonyl compound into an amine.[3] The reaction commences with the nucleophilic attack of an amine on the carbonyl carbon of a cyclopropyl ketone or aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of water to generate a transient imine or iminium ion. The subsequent reduction of this C=N double bond by a hydride-based reducing agent furnishes the final cyclopropylamine product. The entire process is typically conducted in a single reaction vessel.[3]
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Application Note & Protocol: A Guide to the Synthesis of Novel Amide Derivatives from 2-Methylcyclopropanamine
Introduction: The Value of the 2-Methylcyclopropyl Moiety
In the landscape of modern drug discovery and medicinal chemistry, the cyclopropane ring stands out as a uniquely valuable structural motif. Its inherent ring strain and distinct electronic properties offer a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacological profiles of drug candidates.[1] Specifically, incorporating a cyclopropyl group can enhance metabolic stability, improve potency, increase solubility, and reduce the efflux ratio of a compound.[1] The 2-methylcyclopropanamine scaffold, in particular, serves as a versatile building block for creating novel amide derivatives. These derivatives are explored for a wide range of therapeutic applications, including as antidepressants, antivirals, and anticancer agents.[2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of novel amide derivatives starting from 2-methylcyclopropanamine. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, empowering researchers to adapt and troubleshoot the protocols effectively.
Chemical Principles & Mechanistic Overview
The formation of an amide bond is fundamentally a condensation reaction between a carboxylic acid and an amine. However, a direct reaction is typically infeasible as the acidic proton of the carboxylic acid will be readily abstracted by the basic amine, forming a non-reactive carboxylate-ammonium salt. To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group.[4] This is achieved using a coupling reagent .
The most common and reliable methods involve the in situ activation of the carboxylic acid. Carbodiimide reagents, such as EDC (or EDCI) , are frequently used in conjunction with additives like HOBt (1-Hydroxybenzotriazole) .
The Mechanism of EDC/HOBt Coupling:
-
Activation: The carboxylic acid attacks the EDC, forming a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions.[5]
-
Additive Intervention: HOBt rapidly reacts with the O-acylisourea to form an HOBt-ester. This active ester is more stable than the O-acylisourea but highly reactive towards amines.[5][6] The use of HOBt is crucial for accelerating the reaction and, most importantly, suppressing racemization.[6][7]
-
Nucleophilic Attack: The primary amine (2-methylcyclopropanamine) attacks the carbonyl carbon of the HOBt-ester.
-
Product Formation: The tetrahedral intermediate collapses, eliminating HOBt and forming the stable amide bond. The EDC is converted into a soluble urea byproduct, which can be removed during aqueous workup.[6]
This catalytic cycle, where HOBt is regenerated, ensures an efficient and high-fidelity conversion to the desired amide product.[5]
Experimental Guide: Synthesis of a Model Compound
This section details a robust, field-proven protocol for the synthesis of a representative compound, N-(2-methylcyclopropyl)benzamide.
Materials, Reagents, and Equipment
| Reagents & Materials | Equipment |
| 2-Methylcyclopropanamine (as HCl salt) | Magnetic stirrer with stirring bar |
| Benzoic Acid | Round-bottom flasks |
| EDC·HCl (EDCI) | Schlenk line or source of inert gas (N₂/Ar) |
| HOBt·H₂O | Standard laboratory glassware |
| Diisopropylethylamine (DIPEA) | Syringes and needles |
| Anhydrous Dichloromethane (DCM) | Thin Layer Chromatography (TLC) plates (silica) |
| Ethyl Acetate (EtOAc) | Rotary evaporator |
| 1M Hydrochloric Acid (HCl) | Column chromatography setup (silica gel) |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | NMR Spectrometer |
| Brine (Saturated NaCl soln.) | Mass Spectrometer (e.g., HRMS-ESI) |
| Anhydrous Magnesium Sulfate (MgSO₄) |
General Synthetic Protocol Workflow
The overall process from setup to final product is outlined below.
Caption: General workflow for amide synthesis.
Step-by-Step Methodology
Reaction Setup (Exemplified for a 10 mmol scale)
| Component | M.W. | Amount | Moles (mmol) | Equivalents |
| Benzoic Acid | 122.12 | 1.22 g | 10.0 | 1.0 |
| 2-Methylcyclopropanamine HCl | 107.58 | 1.18 g | 11.0 | 1.1 |
| EDC·HCl | 191.70 | 2.30 g | 12.0 | 1.2 |
| HOBt·H₂O | 153.14 | 1.84 g | 12.0 | 1.2 |
| DIPEA | 129.24 | 3.66 mL | 21.0 | 2.1 |
| Anhydrous DCM | - | 100 mL | - | - |
-
Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add Benzoic Acid (1.0 eq), 2-methylcyclopropanamine hydrochloride (1.1 eq), and HOBt·H₂O (1.2 eq).
-
Dissolution: Add anhydrous Dichloromethane (DCM) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent (benzoic acid). Stir until all solids dissolve.
-
Expert Note: Anhydrous conditions are critical to prevent hydrolysis of the activated ester intermediate, which would reduce yield. Using the hydrochloride salt of the amine is common; the base added in the next step will liberate the free amine in situ.
-
-
Basification: Cool the solution in an ice bath. Slowly add DIPEA (2.1 eq) dropwise. Stir the mixture for 10-15 minutes.
-
Expert Note: One equivalent of DIPEA neutralizes the amine's HCl salt. The second equivalent acts as a base to facilitate the coupling reaction. DIPEA is a non-nucleophilic, sterically hindered base, preventing it from competing with the primary amine in the coupling reaction.
-
-
Activation & Coupling: Add EDC·HCl (1.2 eq) to the reaction mixture in one portion. Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the limiting starting material (benzoic acid) is consumed (typically 4-16 hours).[8][9]
Work-up and Purification
-
Quenching & Dilution: Once the reaction is complete, dilute the mixture with an equal volume of Ethyl Acetate (EtOAc).
-
Aqueous Washes: Transfer the solution to a separatory funnel and wash sequentially with:
-
1M HCl (2 x 50 mL) - Removes excess DIPEA and any remaining unreacted amine.
-
Saturated NaHCO₃ solution (2 x 50 mL) - Removes HOBt and any unreacted carboxylic acid.
-
Brine (1 x 50 mL) - Removes residual water.
-
Expert Note: The aqueous washes are crucial for removing the majority of the reaction byproducts and reagents, simplifying the final purification step.[10]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes.
Characterization
The structure and purity of the final product, N-(2-methylcyclopropyl)benzamide, must be confirmed using standard analytical techniques.[11]
-
¹H NMR: Expect characteristic signals for the aromatic protons of the benzoyl group, a doublet for the amide N-H proton, and complex multiplets for the cyclopropyl and methyl protons in the aliphatic region.
-
¹³C NMR: Expect signals for the amide carbonyl carbon (~167 ppm), aromatic carbons, and the unique upfield signals for the cyclopropyl carbons.
-
HRMS (High-Resolution Mass Spectrometry): The measured mass should correspond to the calculated exact mass of the product ([M+H]⁺ or [M+Na]⁺), confirming its elemental composition.
Protocol Optimization & Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive coupling reagents (hydrolyzed).- Insufficient base.- Wet solvent/reagents. | - Use fresh, high-quality EDC and HOBt.- Ensure ≥2.0 equivalents of base are used for amine HCl salts.- Use anhydrous solvents and flame-dry glassware. |
| N-acylurea byproduct | The O-acylisourea intermediate rearranged before reacting with the amine. | - Ensure HOBt is added before or with EDC. HOBt intercepts the intermediate, preventing this side reaction.[7] |
| Racemization (if chiral) | Partial racemization during carbodiimide activation. | - The addition of HOBt is the primary method to minimize this side reaction.[6] |
| Steric Hindrance Issues | The amine or carboxylic acid is sterically bulky, slowing the reaction. | - Consider more potent coupling reagents like HATU or PyBOP, which generate more reactive OAt esters.[12][13]- For extremely hindered cases, conversion to an acyl fluoride may be necessary. |
Safety & Handling
-
2-Methylcyclopropanamine: Like many amines, it can be an irritant and should be handled with care in a well-ventilated fume hood.[14]
-
Coupling Reagents: Amide coupling reagents are inherently reactive and are a known cause of dermal and respiratory sensitization.[15][16] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dusts from solid reagents like EDC and HOBt.
-
HOBt: Anhydrous HOBt is known to be explosive.[7] While the monohydrate (HOBt·H₂O) is significantly safer, it should still be handled with care. Newer, non-explosive additives like Oxyma Pure are available and can be considered as alternatives.[7]
-
Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents in a fume hood.
References
-
Coupling Reagents. Aapptec Peptides. Retrieved from [Link]
-
The Synthesis of Sterically Hindered Amides. (2015). CHIMIA. Retrieved from [Link]
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Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. (2019). MDPI. Retrieved from [Link]
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Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (2024). Longdom Publishing. Retrieved from [Link]
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An Evaluation of the Occupational Health Hazards of Peptide Couplers. (2022). ACS Chemical Health & Safety. Retrieved from [Link]
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One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Bonding with Caution: Understanding the Hazards of Peptide Couplers. (2025). American Chemical Society. Retrieved from [Link]
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Purification and characterization of barley dipeptidyl peptidase IV. PubMed. Retrieved from [Link]
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A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry. Retrieved from [Link]
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Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI. Retrieved from [Link]
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Cyclopropanamine Compounds and Use Thereof. (2015). ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Retrieved from [Link]
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The Synthesis of Sterically Hindered Amides. (2015). ResearchGate. Retrieved from [Link]
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Novel ring-opening rearrangement reactions of N-cyclopropyl-amides: access to N-(2-chloropropyl)amides and 5-methyl-2-oxazolines. ResearchGate. Retrieved from [Link]
-
Carbodiimide amide coupling reaction sideproduct. (2022). Reddit. Retrieved from [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
A one-pot preparation of N-2-mercaptobenzoyl-amino amides. ACS Publications. Retrieved from [Link]
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Application Notes & Protocols: The Role of 2-Arylcyclopropanamines in the Synthesis of Covalent Enzyme Inhibitors
Introduction: The Unique Reactivity of the Cyclopropylamine Scaffold
In the landscape of medicinal chemistry, the cyclopropylamine moiety stands out as a privileged scaffold, not for its binding affinity in the classical sense, but for its role as a "warhead" in the design of mechanism-based inactivators.[1] The inherent ring strain of the three-membered ring, with C-C-C bond angles compressed to 60°, imbues the molecule with unique electronic properties and significant potential energy.[2] When positioned within the active site of a suitable enzyme, this strained ring can be induced to open, forming a stable covalent bond with the enzyme's catalytic machinery and leading to irreversible inhibition.[3]
This guide focuses on derivatives of 2-cyclopropanamine, particularly the well-studied 2-phenylcyclopropanamine (tranylcypromine) and its analogs, including 2-methylcyclopropanamine derivatives. These compounds have become instrumental in developing potent inhibitors for a specific class of flavin-dependent amine oxidases, most notably Monoamine Oxidases (MAOs) and Lysine-Specific Demethylase 1 (LSD1).[4][5] We will explore the underlying mechanism of action, provide detailed synthetic protocols for creating these inhibitors, and outline methods for their biochemical evaluation.
Section 1: Mechanism of Irreversible Inhibition
The inhibitory power of 2-arylcyclopropanamines lies in their ability to hijack the catalytic cycle of Flavin Adenine Dinucleotide (FAD)-dependent amine oxidases.[6] These enzymes normally function by oxidizing amine substrates through a process involving single-electron transfer (SET) to the FAD cofactor.[7]
The process of inactivation unfolds as follows:
-
Initial Binding: The inhibitor binds to the enzyme's active site.
-
Enzyme-Catalyzed Activation: The enzyme's FAD cofactor, a powerful oxidizing agent, abstracts a single electron from the inhibitor's nitrogen atom, generating a radical cation.
-
Ring Opening: This radical cation is unstable. The high strain energy of the cyclopropane ring is rapidly released through homolytic cleavage of the adjacent C-C bond, creating a distally stabilized carbon-centered radical.
-
Covalent Adduct Formation: This newly formed radical then attacks the now-reduced FAD cofactor (FADH•), forming a stable, covalent bond.[8]
This covalent modification permanently deactivates the enzyme, classifying the inhibitor as a mechanism-based inactivator, or "suicide inhibitor," because the enzyme essentially participates in its own destruction.[9]
Caption: Mechanism of FAD-dependent enzyme inactivation by a cyclopropylamine inhibitor.
Section 2: Key Therapeutic Targets
The unique mechanism of cyclopropylamine inhibitors has been successfully exploited to target two major classes of FAD-dependent enzymes.
Monoamine Oxidase (MAO)
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in neuroscience, responsible for degrading neurotransmitters like serotonin, norepinephrine, and dopamine.[10] Inhibition of MAOs increases the concentration of these neurotransmitters in the brain, providing a powerful antidepressant effect.[11] The drug tranylcypromine (trans-2-phenylcyclopropylamine) was one of the first MAO inhibitors (MAOIs) approved for treating major depressive disorder.[7][12] The development of analogs aims to improve selectivity between MAO-A and MAO-B to fine-tune therapeutic effects and reduce side effects.[5]
Lysine-Specific Demethylase 1 (LSD1/KDM1A)
LSD1 is a histone demethylase that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 (specifically H3K4me1/2 and H3K9me1/2).[7] Structurally and mechanistically, LSD1 is homologous to MAO. Overexpression of LSD1 is implicated in numerous cancers, where it represses tumor suppressor genes.[6][7] This discovery led to the repurposing of tranylcypromine and the development of novel, highly potent 2-arylcyclopropanamine derivatives as anticancer agents.[4][13] These inhibitors reactivate silenced genes, inhibit cancer cell proliferation, and promote differentiation.[14]
| Compound/Analog | Target | IC₅₀ / Kᵢ (nM) | Selectivity Profile | Reference |
| Tranylcypromine (2-PCPA) | LSD1 | ~2,000 (Kᵢ) | Non-selective | [8] |
| Tranylcypromine (2-PCPA) | MAO-A | ~19,000 (Kᵢ) | Non-selective | [7] |
| Tranylcypromine (2-PCPA) | MAO-B | ~16,000 (Kᵢ) | Non-selective | [7] |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 | MAO-B Selective | [5] |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 5 | MAO-B Selective | [5] |
| GSK-2879552 | LSD1 | 17.6 | >1000x vs MAO-A/B | [7] |
| Iadademstat (ORY-1001) | LSD1 | 21 | >1000x vs MAO-A/B | [7] |
Note: IC₅₀ and Kᵢ values are highly dependent on assay conditions. The data presented is for comparative purposes.
Section 3: Synthetic Protocols
The synthesis of 2-arylcyclopropanamine inhibitors typically involves a multi-step process. A robust and widely used method is the asymmetric cyclopropanation of a substituted styrene, followed by hydrolysis and a Curtius rearrangement to install the amine group.[15][16]
Caption: General synthetic workflow for producing 2-arylcyclopropanamine analogs.
Protocol 3.1: Synthesis of (±)-trans-2-phenylcyclopropanecarboxylic acid
This protocol describes the foundational step of creating the cyclopropane core from trans-cinnamic acid.[17]
Reagents & Materials:
-
trans-Cinnamic acid
-
Ethyl diazoacetate
-
Copper chromite (CuCr₂O₄) catalyst
-
Anhydrous Toluene
-
Sodium hydroxide (NaOH)
-
Ethanol, Water
-
Hydrochloric acid (HCl)
-
Standard reflux and extraction glassware
Procedure:
-
Cyclopropanation: To a solution of trans-cinnamic acid (1 eq) in anhydrous toluene, add the copper chromite catalyst (0.05 eq). Heat the mixture to reflux.
-
Slowly add ethyl diazoacetate (1.2 eq) dropwise to the refluxing mixture over 2 hours.
-
Causality Note: The copper catalyst facilitates the decomposition of ethyl diazoacetate to generate a carbene, which then adds across the double bond of the cinnamic acid to form the cyclopropane ring.
-
-
After the addition is complete, continue refluxing for an additional 4 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and filter to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude ethyl ester.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 10% aqueous NaOH solution.
-
Heat the mixture to reflux for 6-8 hours until TLC or LC-MS analysis indicates complete consumption of the ester.
-
Cool the mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Acidify the aqueous layer to pH ~2 with concentrated HCl while cooling in an ice bath. A white precipitate of trans-2-phenylcyclopropanecarboxylic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Self-Validation/Characterization:
-
Melting Point: Compare with literature values.
-
¹H and ¹³C NMR: Confirm the presence of the cyclopropyl protons and the overall structure.
-
HRMS: Confirm the exact mass of the product.
Protocol 3.2: Curtius Rearrangement to (±)-trans-2-phenylcyclopropylamine (Tranylcypromine)
This protocol converts the carboxylic acid into the final amine product.[15][16]
Reagents & Materials:
-
trans-2-phenylcyclopropanecarboxylic acid (from Protocol 3.1)
-
Diphenylphosphoryl azide (DPPA) or Thionyl chloride (SOCl₂) followed by Sodium Azide (NaN₃)
-
Anhydrous Toluene or Benzene
-
tert-Butanol (if preparing a Boc-protected intermediate)
-
Concentrated HCl
-
Sodium hydroxide (NaOH)
Procedure:
-
Acyl Azide Formation (using DPPA): Suspend the carboxylic acid (1 eq) in anhydrous toluene. Add triethylamine (1.1 eq) and DPPA (1.1 eq).
-
Heat the mixture to 80-90 °C.
-
Causality Note: DPPA reacts with the carboxylic acid to form a mixed anhydride, which is then displaced by the azide to form the acyl azide intermediate. Nitrogen gas is evolved as the acyl azide rearranges to an isocyanate.
-
-
Rearrangement and Trapping: Continue heating until gas evolution ceases (typically 2-4 hours). The isocyanate is formed in situ.
-
Hydrolysis: Carefully add concentrated HCl to the reaction mixture and reflux for 12-16 hours to hydrolyze the isocyanate (and any trapped intermediates) to the primary amine.
-
Cool the mixture. Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers.
-
Basify the aqueous solution to pH >12 with 6M NaOH while cooling in an ice bath.
-
Extract the free amine product with a suitable organic solvent (e.g., dichloromethane or diethyl ether) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.
Self-Validation/Characterization:
-
¹H and ¹³C NMR: Confirm the disappearance of the carboxylic acid proton and the appearance of amine protons.
-
HRMS: Confirm the exact mass of the final amine. The product can be further purified by distillation or by forming a hydrochloride salt.
Section 4: Protocol for In Vitro Enzyme Inhibition Assay
To validate the synthesized compounds, an in vitro biochemical assay is essential to determine their inhibitory potency (e.g., IC₅₀). This protocol is a general template for an LSD1 inhibition assay using a commercially available kit.
Caption: Workflow for a typical in vitro LSD1 fluorescence-based inhibition assay.
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3K4 peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or similar H₂O₂ probe)
-
Synthesized inhibitor compound dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris, pH 7.5)
-
384-well black microplate
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution series of the synthesized inhibitor in DMSO, followed by a further dilution in assay buffer.
-
Reaction Setup: To the wells of the microplate, add the LSD1 enzyme.
-
Add the diluted inhibitor solutions to the respective wells. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor (e.g., Tranylcypromine) as a positive control.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature.
-
Causality Note: This pre-incubation step is critical for irreversible inhibitors. It allows time for the enzyme to process the inhibitor, leading to the covalent modification of the FAD cofactor, before the addition of the natural substrate.
-
-
Reaction Initiation: Initiate the demethylation reaction by adding a solution containing the H3K4me2 peptide substrate and HRP.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes). During this time, active LSD1 will demethylate the substrate, producing H₂O₂ as a byproduct.
-
Signal Detection: Stop the reaction and generate a fluorescent signal by adding the Amplex Red reagent. HRP will use the H₂O₂ generated by the LSD1 reaction to convert Amplex Red to the highly fluorescent resorufin.
-
Data Acquisition: Read the fluorescence intensity on a plate reader (Excitation ~530 nm, Emission ~590 nm).
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion
The 2-arylcyclopropanamine scaffold, including derivatives of 2-methylcyclopropanamine, represents a cornerstone in the design of mechanism-based enzyme inactivators. Its unique ability to undergo enzyme-catalyzed ring opening to form a covalent adduct with FAD has been masterfully applied to develop critical drugs for depression (MAOIs) and promising new therapeutics for cancer (LSD1 inhibitors). The synthetic and analytical protocols provided here offer a framework for researchers to design, create, and validate novel inhibitors based on this powerful chemical motif, continuing the legacy of this small but mighty molecular warhead in drug discovery.
References
-
Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing SL. Retrieved from [Link]
-
Tipton, K. F., et al. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(8), 1289. [Link]
-
Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]
-
ChemRxiv. (2024). Synthesis of Enantioenriched 2-((Hetera)cyclo)alkylchromanols and their Spirocyclic Analogs through Enzymatic Resolution. Retrieved from [Link]
-
Arnold, F. H., et al. (2021). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. ACS Catalysis, 11(15), 9367-9372. [Link]
-
Shukla, R., et al. (2023). MAO Inhibitors. In StatPearls. StatPearls Publishing. [Link]
-
Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine Is a Mechanism-Based Inactivator of the Histone Demethylase LSD1. Biochemistry, 46(14), 4408–4416. [Link]
-
Ismail, M. F. M., et al. (2011). Enantioselective Synthesis of Tranylcypromine Analogues as Lysine Demethylase (LSD1) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(17), 5105-5109. [Link]
-
Vianello, P., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 11(7), 1435-1442. [Link]
-
Gandon, V., et al. (2021). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 121(21), 13394-13465. [Link]
-
Tipton, K. F., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(10), 1896-1906. [Link]
-
Journal of Cellular and Molecular Pharmacology. (n.d.). Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. OMICS International. Retrieved from [Link]
-
Drugs.com. (2024). List of MAO inhibitors + Uses & Side Effects. Retrieved from [Link]
-
Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). Retrieved from [Link]
-
Wang, Y., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry, 5, 4. [Link]
-
Fioravanti, R., et al. (2022). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology, 13, 1007412. [Link]
-
University of Texas at Austin. (n.d.). Mechanistic Enzymology & Inhibitor Design. Retrieved from [Link]
-
Catalyst University. (2020, September 19). Enzyme Inhibitors | Mechanisms, Michaelis-Menten Plots, & Effects [Video]. YouTube. [Link]
-
Liu, H., et al. (2017). Discovery of tranylcypromine analogs with an acylhydrazone substituent as LSD1 inactivators: Design, synthesis and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 27(24), 5436-5440. [Link]
-
Wikipedia. (n.d.). Monoamine oxidase inhibitor. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 5.4: Enzyme Inhibition. Retrieved from [Link]
-
Dove Medical Press. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from [Link]
-
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. Retrieved from [Link]
-
Wikipedia. (n.d.). Tranylcypromine. Retrieved from [Link]
-
Sato, S., et al. (2020). Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors. International Journal of Molecular Sciences, 21(9), 3290. [Link]
-
Cleveland Clinic. (2023). MAOIs (Monoamine Oxidase Inhibitors): What They Are & Uses. Retrieved from [Link]
-
ResearchGate. (n.d.). General method for the synthesis of tranylcypromine. Retrieved from [Link]
-
Abe, M., et al. (2005). Enzyme Inhibitors as Chemical Tools to Study Enzyme Catalysis: Rational Design, Synthesis, and Applications. The Chemical Record, 5(6), 321-332. [Link]
-
Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. PubMed. Retrieved from [Link]
-
TeachMePhysiology. (2024). Enzyme Inhibition - Types of Inhibition. Retrieved from [Link]
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The Three-Membered Ring with a Chiral Twist: A Guide to Chiral Cyclopropylamines in Asymmetric Synthesis
In the intricate world of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, the quest for efficient and selective methods is never-ending. Among the vast arsenal of chiral molecules, a unique and powerful class has emerged: chiral cyclopropylamines. The inherent ring strain and distinct electronic properties of the cyclopropane ring, combined with the chirality and reactivity of the amine functionality, make these compounds exceptionally versatile tools for the creation of complex, stereochemically defined molecules. This guide provides an in-depth exploration of the practical applications of chiral cyclopropylamines, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Section 1: The Chiral Cyclopropylamine as a Privileged Building Block
Chiral cyclopropylamines are not merely synthetic curiosities; they are integral components of numerous biologically active molecules and serve as valuable precursors to other key chiral structures. Their rigid framework can impart favorable conformational constraints on a molecule, a desirable trait in drug design for enhancing binding affinity and metabolic stability.
Application Note 1.1: Synthesis of a Pinene-Derived Chiral Cyclopropylamine
A robust and scalable synthesis of chiral cyclopropylamines is the gateway to their broader application. Natural products, with their inherent chirality, provide an excellent starting point. The following protocol details the synthesis of a chiral cyclopropylamine derived from (+)-α-pinene, a readily available terpene. This method showcases a practical approach to accessing these valuable building blocks in the laboratory.
Objective: To synthesize a chiral cyclopropylamine from (+)-α-pinene via a multi-step sequence involving cyclopropanation and subsequent functional group manipulations.
Materials:
-
(+)-α-pinene
-
Diiodomethane (CH₂I₂)
-
Diethylzinc (ZnEt₂)
-
Acenaphthenequinone
-
Methanol (MeOH)
-
Toluene
-
Hexane
-
Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification apparatus (e.g., chromatography columns)
Step-by-Step Methodology:
-
Cyclopropanation of (+)-α-pinene: In a flame-dried, nitrogen-purged flask, a solution of (+)-α-pinene in toluene is cooled to 0 °C. To this solution, diethylzinc is added dropwise, followed by the slow addition of diiodomethane. The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
Work-up and Purification: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the cyclopropanated intermediate.
-
Synthesis of the Alkyl-BIAN Ligand: The purified cyclopropanated intermediate (a chiral amine) is then used to synthesize a chiral Alkyl-BIAN (bis-(alkylimino)acenaphthenequinone) ligand. In a separate flask, acenaphthenequinone is dissolved in methanol. The chiral cyclopropylamine is added, and the mixture is refluxed for 4 hours.
-
Isolation of the Chiral Ligand: Upon cooling, the chiral Alkyl-BIAN ligand precipitates from the solution. The solid is collected by filtration, washed with cold methanol, and dried under vacuum.
Data Summary:
| Compound | Starting Material | Yield (%) |
| Pinene-derived chiral cyclopropylamine | (+)-α-pinene | ~70-80% |
| Chiral Alkyl-BIAN Ligand | Acenaphthenequinone | ~85-95% |
Section 2: Chiral Cyclopropylamines as Engines of Asymmetric Catalysis
Beyond their role as building blocks, chiral cyclopropylamines can be incorporated into the design of powerful organocatalysts. By attaching a catalytically active moiety, such as a thiourea or squaramide group, the unique stereoelectronic environment of the chiral cyclopropylamine can be harnessed to control the stereochemical outcome of a reaction.
Application Note 2.1: Asymmetric Michael Addition Catalyzed by a Chiral Primary Amine-Squaramide Catalyst
The Michael addition is a cornerstone of carbon-carbon bond formation. Achieving high enantioselectivity in this reaction is a significant challenge. This section details a protocol for an asymmetric Michael addition using a chiral primary amine-squaramide organocatalyst, where the chiral amine component could conceptually be a chiral cyclopropylamine, illustrating the principles of how such a catalyst would function.
The squaramide moiety is an effective hydrogen-bond donor, capable of activating the electrophile (the Michael acceptor). The chiral primary amine, upon deprotonation, can activate the nucleophile (the Michael donor) through enamine formation. The specific chirality of the amine dictates the facial selectivity of the subsequent bond-forming step, leading to an enantioenriched product. The choice of solvent and temperature is critical for optimizing the solubility of the catalyst and substrates, as well as for maximizing the stereochemical control by favoring one transition state over the other.
Objective: To perform a highly enantioselective Michael addition of an α-azidoindanone to an azadiene using a chiral squaramide organocatalyst.
Materials:
-
Benzofuran-derived azadiene
-
α-Azidoindanone
-
Chiral quinidine-derived squaramide catalyst (C7)
-
Acetonitrile (CH₃CN)
-
Standard laboratory glassware and purification apparatus
Step-by-Step Methodology:
-
Reaction Setup: To a dry vial, add the benzofuran-derived azadiene (0.1 mmol), the α-azidoindanone (0.2 mmol), the chiral squaramide catalyst C7 (5 mol%), and acetonitrile (1.0 mL).
-
Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by silica gel column chromatography using an ethyl acetate/petroleum ether eluent to afford the desired chiral benzofuran derivative.
Data Summary:
| Substrate Scope | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |
| Various Azadienes | 32-82% | 66:34 to >95:5 | 53:47 to 90:10 |
Section 3: Mechanistic Insights and Predictive Models
A deep understanding of the reaction mechanism is crucial for rational catalyst design and optimization. For asymmetric reactions catalyzed by chiral amine derivatives, the formation of specific transition state assemblies governs the stereochemical outcome.
Mechanistic Rationale: Dual Activation by a Bifunctional Catalyst
In the case of the squaramide-catalyzed Michael addition, the catalyst operates through a dual activation mechanism. The squaramide's N-H groups form hydrogen bonds with the azadiene, increasing its electrophilicity. Simultaneously, the tertiary amine of the quinidine scaffold deprotonates the α-azidoindanone, leading to an enolate that is held in a specific chiral environment. This organized transition state favors the approach of the enolate to one face of the activated azadiene, resulting in high stereoselectivity.[1]
Section 4: Workflow for Ligand Synthesis and Application
The practical utility of chiral cyclopropylamines is often realized through their incorporation into ligands for transition-metal catalysis. The following workflow outlines the general process from the synthesis of a pinene-derived chiral cyclopropylamine to its use in forming a chiral ligand for asymmetric catalysis.
References
-
G. G. D. de Oliveira, P. H. P. R. de Carvalho, and A. C. B. Burtoloso, "Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation," PMC, 2021. [Link]
-
Y. Wang, et al., "Squaramide-Catalyzed Asymmetric Michael Addition Reaction of α-Azidoindanones with Azadienes," MDPI, 2023. [Link]
-
M. Hagar, et al., "Chiral cyclopropylamines in the synthesis of new ligands; first asymmetric Alkyl-BIAN compounds," Chemical Communications, 2010. [Link]
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Application Notes and Protocols for the N-Alkylation of 2-Methylcyclopropanamine
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides detailed experimental procedures for the N-alkylation of 2-methylcyclopropanamine, a valuable building block in medicinal chemistry. The unique structural and electronic properties of the cyclopropyl group impart desirable pharmacological characteristics to drug candidates, making efficient and selective alkylation methods for this amine of significant interest. This document outlines two robust and widely applicable protocols: reductive amination for the introduction of a variety of alkyl and arylmethyl groups, and direct alkylation with alkyl halides for the synthesis of mono-alkylated products. The causality behind experimental choices, self-validating system designs, and comprehensive analytical characterization are emphasized to ensure reproducibility and scientific integrity.
Introduction: The Significance of N-Alkylated 2-Methylcyclopropanamines
The 2-methylcyclopropylamine moiety is a privileged scaffold in modern drug discovery. Its incorporation into molecular architectures can significantly influence a compound's metabolic stability, lipophilicity, and conformational rigidity, often leading to enhanced potency and selectivity. N-alkylation of this primary amine is a critical step in the synthesis of a diverse array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The development of reliable and scalable N-alkylation protocols is therefore a key focus for process chemists and medicinal chemists alike. This guide details two field-proven methodologies for the N-alkylation of 2-methylcyclopropanamine, providing researchers with the practical knowledge to confidently synthesize these valuable compounds.
Mechanistic Considerations: Pathways to N-Alkylation
The N-alkylation of 2-methylcyclopropanamine can be achieved through several synthetic strategies. The two protocols presented here, reductive amination and direct alkylation, proceed via distinct mechanistic pathways.
2.1. Reductive Amination: This powerful method involves the reaction of 2-methylcyclopropanamine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine.[1] A key advantage of this one-pot procedure is the prevention of over-alkylation, a common side reaction in direct alkylation methods. The choice of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), is crucial as it selectively reduces the iminium ion over the starting carbonyl compound.[2]
2.2. Direct Alkylation with Alkyl Halides: This classic SN2 reaction involves the nucleophilic attack of the amine on an alkyl halide. A base is required to neutralize the hydrohalic acid generated during the reaction, driving the equilibrium towards the product. While conceptually straightforward, this method can sometimes lead to a mixture of mono- and di-alkylated products. Careful control of stoichiometry and reaction conditions is therefore essential for achieving high selectivity for the desired mono-alkylated product. Potassium carbonate is a commonly used mild base in these reactions.[3]
Experimental Protocols
3.1. General Laboratory and Safety Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. 2-Methylcyclopropanamine and many alkylating agents are flammable and may be toxic or corrosive; consult the Safety Data Sheet (SDS) for each reagent before use.[4][5][6] All glassware should be oven-dried before use to ensure anhydrous conditions where specified.
3.2. Protocol 1: N-Benzylation of 2-Methylcyclopropanamine via Reductive Amination
This protocol describes the synthesis of N-benzyl-2-methylcyclopropanamine as a representative example of reductive amination.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 2-Methylcyclopropanamine | ≥98% | Sigma-Aldrich |
| Benzaldehyde | ≥99% | Acros Organics |
| Sodium Triacetoxyborohydride (STAB) | 97% | Alfa Aesar |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | ACS Reagent | VWR |
| Anhydrous Magnesium Sulfate | ≥97% | J.T. Baker |
| Ethyl Acetate | HPLC Grade | EMD Millipore |
| Hexanes | HPLC Grade | EMD Millipore |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylcyclopropanamine (1.0 g, 14.06 mmol) and anhydrous dichloromethane (40 mL).
-
Addition of Aldehyde: Add benzaldehyde (1.49 g, 14.06 mmol, 1.0 equivalent) to the solution at room temperature.
-
Imine Formation: Stir the reaction mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (3.57 g, 16.87 mmol, 1.2 equivalents) portion-wise over 10 minutes. Note: The addition can be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting amine is consumed (typically 2-4 hours).[7]
-
Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution (30 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Drying and Filtration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) to afford N-benzyl-2-methylcyclopropanamine as a colorless oil.[8]
Characterization of N-Benzyl-2-methylcyclopropanamine
-
¹H NMR (400 MHz, CDCl₃): Expected signals for the benzyl protons (aromatic and CH₂), and the cyclopropyl and methyl protons.
-
¹³C NMR (100 MHz, CDCl₃): Expected signals for the aromatic, benzylic, and aliphatic carbons.
-
GC-MS: Calculation of the molecular ion peak and fragmentation pattern consistent with the expected structure.[9]
3.3. Protocol 2: N-Ethylation of 2-Methylcyclopropanamine via Direct Alkylation
This protocol details the synthesis of N-ethyl-2-methylcyclopropanamine using an alkyl bromide.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 2-Methylcyclopropanamine | ≥98% | Sigma-Aldrich |
| Bromoethane | ≥98% | TCI America |
| Anhydrous Potassium Carbonate | ≥99% | Fisher Scientific |
| Acetonitrile, anhydrous | ≥99.8% | Avantor |
| Diethyl Ether | ACS Reagent | Macron |
| Deionized Water | N/A | In-house |
| Anhydrous Sodium Sulfate | ≥99% | BeanTown Chemical |
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, suspend anhydrous potassium carbonate (2.91 g, 21.09 mmol, 1.5 equivalents) in anhydrous acetonitrile (25 mL).
-
Addition of Amine: Add 2-methylcyclopropanamine (1.0 g, 14.06 mmol) to the suspension.
-
Addition of Alkyl Halide: Add bromoethane (1.53 g, 14.06 mmol, 1.0 equivalent) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by GC-MS until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Extraction: Dissolve the residue in diethyl ether (30 mL) and wash with water (2 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield the crude N-ethyl-2-methylcyclopropanamine. Note: The product is volatile.
-
Purification: If necessary, the product can be further purified by distillation.
Characterization of N-Ethyl-2-methylcyclopropanamine
-
¹H NMR (400 MHz, CDCl₃): Expected signals for the ethyl group (CH₂ and CH₃) and the cyclopropyl and methyl protons.
-
¹³C NMR (100 MHz, CDCl₃): Expected signals for the ethyl and cyclopropyl carbons.
-
GC-MS: Confirmation of the molecular weight and fragmentation pattern.[10]
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for the two described N-alkylation methods.
Caption: Workflow for Reductive Amination.
Caption: Workflow for Direct Alkylation.
Concluding Remarks
The protocols detailed in this application note provide reliable and scalable methods for the N-alkylation of 2-methylcyclopropanamine. Reductive amination offers a versatile approach for the synthesis of a wide range of N-substituted derivatives with excellent control over the degree of alkylation. Direct alkylation provides a straightforward alternative for the synthesis of mono-alkylated products. The choice of method will depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. Adherence to the described procedures and safety precautions will enable researchers to efficiently and safely synthesize these important building blocks for drug discovery and development.
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
-
ResearchGate. GC-MS of (a) methyl cyclopentane; (b) 2-methylpentane. [Link]
-
ResearchGate. Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. [Link]
-
Course Hero. Scheme 2. N-Benzylation Using Benzyl Bromide. 3 → 6. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
AKJournals. Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
International Journal of Pharmaceutical Sciences and Research. GC-MS/MS: A TARGETED QUANTIFICATION OF POTENTIAL NITROSAMINE IMPURITIES IN APIXABAN. [Link]
-
Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]
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-
GSC Biological and Pharmaceutical Sciences. Synthesis and effect of N-alkylation on antibacterial activity of 2-(Benzylthio) methyl-1H-benzimidazole derivatives. [Link]
-
Sciencemadness.org. Best Conditions For N-Alkylation?. [Link]
-
PubMed. Synthesis of (+/-)-N-2-methylpropyl-N-1'-methylacetonyl-nitrosamine. [Link]
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-
Myers Group, Harvard University. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: 2-Methylcyclopentanone. [Link]
-
ResearchGate. N-Alkyl ammonium 2-acrylamido-2-methylpropanesulfonates: Synthesis, properties, and polymerization. [Link]
-
Course Hero. Research Module: Scheme 2A. N-Benzylation Using Benzyl Bromide. [Link]
-
Journal of Chemical Education. A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. [Link]
-
Carl ROTH. Safety Data Sheet: 2-Methyl-2-propanol. [Link]
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RSC Publishing. A solvent-free headspace GC/MS method for sensitive screening of N-nitrosodimethylamine in drug products. [Link]
-
ACS Publications. General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. [Link]
-
Scribd. Reductive Amination of Benzaldehyde. [Link]
- Google Patents. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine.
-
SAGE Journals. GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. [Link]
-
YouTube. Reductive Amination. [Link]
-
ResearchGate. Synthesis and effect of N-alkylation on antibacterial activity of 2-(Benzylthio) methyl-1H-benzimidazole derivatives. [Link]
-
National Institutes of Health. N-Dealkylation of Amines. [Link]
-
MDPI. (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. [Link]
-
Fisher Scientific. SAFETY DATA SHEET. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. chemos.de [chemos.de]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijpsr.com [ijpsr.com]
Application Notes and Protocols: Harnessing 2-Methylcyclopropanamine for the Synthesis of Conformationally Restricted Peptides
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The spatial arrangement, or conformation, of a peptide is intrinsically linked to its biological activity. However, the inherent flexibility of linear peptides often leads to a multitude of conformations, with only one or a few being active. This conformational promiscuity can result in reduced potency, poor selectivity, and susceptibility to proteolytic degradation. The introduction of conformational constraints into a peptide's backbone is a powerful strategy to pre-organize it into its bioactive conformation, thereby enhancing its therapeutic potential.[1] This guide provides a comprehensive overview and detailed protocols for the use of 2-methylcyclopropanamine-derived amino acids in the synthesis of conformationally restricted peptides. The unique structural properties of the cyclopropane ring, when incorporated into a peptide backbone, offer a robust method for limiting conformational freedom, leading to peptides with improved stability and biological activity.[2][3]
Introduction: The Rationale for Conformational Restriction
In the realm of drug discovery, peptides represent a promising class of therapeutics due to their high specificity and potency. However, their development is often hampered by poor metabolic stability and low oral bioavailability. A key reason for these limitations is their flexible nature, which makes them susceptible to enzymatic cleavage. By incorporating unnatural amino acids that restrict the peptide's conformational flexibility, we can engineer peptides that are more resistant to proteolysis and are locked into a shape that is optimal for binding to their biological target.[1]
The cyclopropane ring is a particularly attractive motif for inducing conformational constraints. Its rigid, three-membered ring structure significantly limits the rotational freedom of the peptide backbone.[4][5] The incorporation of a methyl group, as in 2-methylcyclopropanamine-derived amino acids, provides an additional steric handle to further fine-tune the conformational preferences of the resulting peptide. This approach can lead to the development of peptidomimetics with enhanced potency, selectivity, and metabolic stability.[2][6][7]
Key Advantages of Using 2-Methylcyclopropane Amino Acids:
-
Enhanced Potency: By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding to its target is reduced, potentially leading to higher affinity and potency.[4][7]
-
Improved Metabolic Stability: The rigid structure imparted by the cyclopropane ring can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in vivo.[2][8]
-
Increased Selectivity: A conformationally restricted peptide is less likely to adopt shapes that allow it to bind to off-target receptors, leading to improved selectivity and a better side-effect profile.
-
Scaffolding for Novel Structures: Cyclopropane-containing amino acids can serve as building blocks for creating novel peptide secondary structures, such as stable helices and turns.[9]
Synthesis of Fmoc-Protected 2-Methylcyclopropane Amino Acid Monomers
The successful incorporation of 2-methylcyclopropane amino acids into peptides via Solid-Phase Peptide Synthesis (SPPS) requires the synthesis of the corresponding N-Fmoc protected monomers. The following is a generalized, multi-step protocol for the synthesis of a racemic mixture of cis- and trans-Fmoc-protected 2-methyl-1-aminocyclopropane-1-carboxylic acid. Stereoselective synthesis would require chiral auxiliaries or asymmetric catalysis, which is beyond the scope of this introductory guide.
Workflow for Monomer Synthesis:
Caption: Synthetic workflow for Fmoc-protected 2-methylcyclopropane amino acid.
Protocol 2.1: Synthesis of Fmoc-(Me)Acca-OH
Materials:
-
2-Methylcyclopropanecarboxylic acid
-
Oxalyl chloride
-
Sodium azide
-
Tert-butanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-methylcyclopropanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of dimethylformamide (DMF). Stir the reaction at room temperature for 2 hours. The solvent is then removed under reduced pressure to yield the crude acid chloride.
-
Azide Formation and Curtius Rearrangement: Dissolve the crude acid chloride in acetone and cool to 0 °C. Add a solution of sodium azide (1.5 eq) in water dropwise, ensuring the temperature does not exceed 5 °C. Stir vigorously for 1 hour. Extract the acyl azide with toluene. Gently heat the toluene solution to 80-90 °C to initiate the Curtius rearrangement, which will be evident by the evolution of N₂ gas. Continue heating until gas evolution ceases (typically 1-2 hours). This yields the 2-methylcyclopropyl isocyanate in toluene.
-
Boc-Protected Amine Formation: Cool the isocyanate solution and add tert-butanol (2.0 eq). Reflux the mixture for 4 hours to form the Boc-protected 2-methylcyclopropanamine. Remove the toluene under reduced pressure.
-
Carboxylation: The protocol for carboxylation can vary, but a common method involves deprotonation with a strong base (e.g., s-BuLi) at low temperature (-78 °C) followed by quenching with CO₂ (dry ice). This step is crucial and often requires optimization.
-
Fmoc Protection:
-
Deprotect the Boc group using a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 1 hour at room temperature. Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the resulting crude amino acid in a 10% aqueous sodium carbonate solution.
-
Add a solution of Fmoc-OSu (1.1 eq) in dioxane dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with 1 M HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes containing 1% acetic acid to yield the pure Fmoc-(Me)Acca-OH.
Characterization Data Summary:
| Compound | Molecular Weight | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Fmoc-(Me)Acca-OH | Calculated Value | Characteristic peaks for Fmoc group (7.2-7.8 ppm), methyl group (doublet, ~1.1 ppm), and cyclopropyl protons (multiplets, 0.5-1.5 ppm). | Characteristic peaks for Fmoc group, carbonyl, and cyclopropyl carbons. |
Note: Actual chemical shifts will depend on the specific isomer (cis/trans) and solvent.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The synthesized Fmoc-(Me)Acca-OH can be incorporated into a growing peptide chain using standard Fmoc-based SPPS protocols.[10][11] The following is a general protocol for manual SPPS. Automated synthesizers can also be used with appropriate modifications to the standard protocols.[12][13]
SPPS Workflow:
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 3.1: Manual SPPS of a Peptide Containing (Me)Acca
Materials:
-
Fmoc-protected amino acids (including Fmoc-(Me)Acca-OH)
-
SPPS resin (e.g., Rink Amide resin for C-terminal amide peptides)
-
N,N'-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes.
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Coupling of Fmoc-(Me)Acca-OH:
-
In a separate vial, dissolve Fmoc-(Me)Acca-OH (3 eq), HBTU/HATU (2.9 eq), and DIPEA (6 eq) in DMF.
-
Pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours. The coupling of sterically hindered unnatural amino acids may require longer coupling times or double coupling.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin as in step 3.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry under a stream of nitrogen. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation and Purification: Centrifuge the peptide suspension to pellet the crude peptide. Wash the pellet with cold diethyl ether several times. Dry the crude peptide under vacuum. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using LC-MS and analytical RP-HPLC.
Structural Analysis of Conformationally Restricted Peptides
The primary goal of incorporating 2-methylcyclopropane amino acids is to induce a specific, stable conformation. Therefore, detailed structural analysis is crucial to validate the success of this strategy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the three-dimensional structure of peptides in solution.[9] For peptides containing 2-methylcyclopropane amino acids, specific NMR experiments can provide valuable insights.
Key NMR Parameters and Experiments:
| NMR Experiment | Information Obtained | Relevance to (Me)Acca Peptides |
| ¹H-¹H COSY | Identifies scalar-coupled protons. | Confirms the connectivity within the cyclopropane ring and between the backbone and side chains. |
| ¹H-¹H TOCSY | Correlates all protons within a spin system. | Helps in the assignment of all protons belonging to the (Me)Acca residue. |
| ¹H-¹H NOESY | Identifies protons that are close in space (< 5 Å). | Crucial for determining the overall peptide conformation by identifying through-space interactions between the (Me)Acca residue and other parts of the peptide. |
| ¹³C HSQC/HMBC | Correlates protons with their directly attached or long-range coupled carbons. | Aids in the unambiguous assignment of proton and carbon resonances. |
| Rotating Frame Overhauser Effect Spectroscopy (ROESY) | Similar to NOESY, but for medium-sized molecules. | Can be more effective than NOESY for peptides in a certain molecular weight range. |
The characteristic upfield chemical shifts of the cyclopropyl protons (typically between -0.3 and 1.5 ppm) can serve as a useful diagnostic tool.[14][15][16][17] The observation of specific NOEs between the cyclopropyl protons and other protons in the peptide backbone or side chains provides direct evidence of the conformational constraints imposed by the cyclopropane ring.
X-ray Crystallography
While NMR provides information about the solution-state structure, X-ray crystallography offers a high-resolution snapshot of the peptide's conformation in the solid state.[18][19][20][21] Obtaining suitable crystals of peptides can be challenging, but a successful crystal structure provides unequivocal evidence of the peptide's three-dimensional arrangement.
Workflow for Peptide Crystallography:
Sources
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. namiki-s.co.jp [namiki-s.co.jp]
- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. cem.de [cem.de]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diastereoselectivity in 2-Methylcyclopropanamine Synthesis
Welcome to the technical support center for the synthesis of 2-methylcyclopropanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the diastereoselectivity of this critical synthetic transformation. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered in the laboratory.
Introduction to Diastereoselectivity in Cyclopropanation
The synthesis of 2-methylcyclopropanamine often yields a mixture of cis and trans diastereomers. The control of this diastereoselectivity is paramount, as the biological activity and physicochemical properties of each diastereomer can vary significantly. This guide will explore the key factors influencing the stereochemical outcome of cyclopropanation reactions and provide actionable strategies to steer the reaction towards the desired diastereomer.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-methylcyclopropanamine?
A1: The most prevalent methods involve the cyclopropanation of a propylene derivative. Key approaches include the Simmons-Smith reaction and transition-metal-catalyzed cyclopropanation using diazo compounds. The Simmons-Smith reaction, which utilizes an organozinc carbenoid, is a classic and robust method.[1][2] Transition metal catalysis, often employing rhodium or copper catalysts, offers an alternative with a broad substrate scope.[3]
Q2: What is the primary factor that dictates the diastereoselectivity in the cyclopropanation of allylic alcohols?
A2: The presence and orientation of a directing group, most commonly a hydroxyl group on the starting material (an allylic alcohol), is the most significant factor.[4][5][6] The directing group can coordinate to the metal carbenoid, delivering the cyclopropanating agent to one face of the double bond, thus leading to high diastereoselectivity.[4][5]
Q3: Can the choice of solvent influence the diastereomeric ratio?
A3: Absolutely. The choice of solvent can have a dramatic impact on diastereoselectivity.[4][5] For instance, in some zinc-mediated cyclopropanations, switching from a coordinating solvent like ether to a non-coordinating solvent can alter the diastereomeric ratio significantly.[4][5]
Q4: How can I separate the cis and trans diastereomers of 2-methylcyclopropanamine?
A4: Separation of diastereomers can be achieved through several methods. Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) on a chiral or achiral stationary phase are often effective.[7] Fractional crystallization of diastereomeric salts, formed by reacting the amine with a chiral acid, is another powerful technique.[8] In some cases, extractive distillation can also be employed for the separation of diastereomers.[9]
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of 2-methylcyclopropanamine.
Problem 1: Low Diastereoselectivity (Poor cis/trans Ratio)
Potential Causes:
-
Ineffective Directing Group: The directing group (e.g., hydroxyl) may be sterically hindered or improperly positioned to effectively guide the cyclopropanating agent.
-
Incorrect Reagent Choice: The nature of the carbenoid species is critical. Different Simmons-Smith reagents (e.g., Zn-Cu couple vs. diethylzinc and diiodomethane) can lead to different diastereoselectivities.[5]
-
Suboptimal Solvent: The solvent may be interfering with the desired transition state geometry. Coordinating solvents can compete with the directing group for coordination to the metal center.[4][5]
-
Reaction Temperature: The reaction temperature may be too high, leading to a loss of selectivity.
Solutions and Optimization Strategies:
-
Enhance Directing Group Efficacy:
-
Ensure the directing group is unprotected and available for coordination.
-
Consider modifying the substrate to bring the directing group into a more favorable position for chelation control.
-
-
Systematic Reagent Screening:
-
If using a Simmons-Smith protocol, compare the diastereoselectivity obtained with different sources of the zinc carbenoid. The Furukawa modification (Et₂Zn, CH₂I₂) often provides different selectivity compared to the classical Zn-Cu couple.[4]
-
For transition metal-catalyzed reactions, screen different catalysts and ligands. Chiral ligands can induce high levels of diastereoselectivity.
-
-
Solvent Optimization:
-
Conduct a solvent screen using a range of coordinating and non-coordinating solvents. Ethereal solvents (e.g., diethyl ether, THF) are common, but hydrocarbons (e.g., hexane, toluene) or chlorinated solvents (e.g., dichloromethane) may offer improved selectivity. A decrease in solvent polarity can sometimes enhance the directing effect.
-
-
Temperature Control:
-
Run the reaction at lower temperatures. While this may decrease the reaction rate, it often leads to a significant improvement in diastereoselectivity.
-
Problem 2: Low Reaction Yield
Potential Causes:
-
Decomposition of Reagents: Carbenoid reagents, especially those derived from diazo compounds, can be unstable.[10] Organozinc reagents are sensitive to moisture and air.
-
Side Reactions: The formation of byproducts, such as insertion of the carbene into C-H bonds or dimerization of the carbene, can consume the starting material and reduce the yield of the desired cyclopropane.[3][10]
-
Poor Substrate Reactivity: Electron-deficient alkenes can be less reactive towards electrophilic carbenoids.[4]
Solutions and Optimization Strategies:
-
Rigorous Anhydrous and Inert Conditions:
-
Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Use freshly distilled solvents and high-purity reagents.
-
-
Control of Reagent Addition:
-
Activation of the Substrate/Reagent:
-
For less reactive alkenes, consider using a more reactive cyclopropanating agent. For example, the Furukawa modification of the Simmons-Smith reaction is often more effective for less nucleophilic alkenes.[4]
-
Lewis acid additives can sometimes enhance the reactivity of the alkene.
-
Problem 3: Formation of Unexpected Side Products
Potential Causes:
-
Carbene Insertion Reactions: Carbenes can insert into C-H and O-H bonds, leading to a variety of byproducts.[10]
-
Ring-Opening of the Cyclopropane: The high ring strain of cyclopropanes can make them susceptible to ring-opening under certain conditions, although this is less common for simple alkyl-substituted cyclopropanes.[10]
-
Isomerization of the Product: In some cases, the initial diastereomeric ratio can change over time if the product is unstable under the reaction or workup conditions.
Solutions and Optimization Strategies:
-
Minimize Carbene Insertion:
-
Use carbenoid reagents (e.g., from Simmons-Smith) instead of free carbenes (e.g., from photolysis of diazomethane) to increase selectivity for cyclopropanation over insertion.[10]
-
Careful control of reaction conditions, such as temperature and concentration, can also help to suppress side reactions.
-
-
Mild Reaction and Workup Conditions:
-
Employ mild workup procedures to avoid isomerization or degradation of the desired product.
-
Purify the product promptly after the reaction is complete.
-
Data Presentation
Table 1: Effect of Reagent and Solvent on Diastereoselectivity in a Model Cyclopropanation of an Allylic Alcohol
| Entry | Reagent System | Solvent | Diastereomeric Ratio (syn:anti) |
| 1 | Zn-Cu, CH₂I₂ | Diethyl Ether | 2:1 |
| 2 | Et₂Zn, CH₂I₂ | Diethyl Ether | 10:1 |
| 3 | Et₂Zn, CH₂I₂ | Hexane | >20:1 |
| 4 | Sm(Hg), CH₂I₂ | THF | 1:5 |
Note: Data is illustrative and based on general trends reported in the literature.[4][5]
Experimental Protocols
Protocol 1: Diastereoselective Simmons-Smith Cyclopropanation of a Chiral Allylic Alcohol
-
Preparation of the Zinc-Copper Couple: To a flame-dried flask under an inert atmosphere, add zinc dust and copper(I) chloride. Heat the mixture under vacuum and then cool to room temperature.
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the chiral allylic alcohol in the desired anhydrous solvent (e.g., diethyl ether or hexane).
-
Reagent Addition: Add the prepared zinc-copper couple to the solution of the allylic alcohol. To this suspension, add diiodomethane dropwise at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired 2-methylcyclopropanol diastereomers.
Visualizations
Diagram 1: Decision-Making Workflow for Optimizing Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Diagram 2: Mechanism of Hydroxyl-Directed Simmons-Smith Cyclopropanation
Caption: Chelation-controlled methylene delivery.
References
-
Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. [Link]
-
Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(4), 977–1034. [Link]
-
Liu, S., Zhang, C., Han, Z., Huang, H., & Sun, J. (2024). Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions. Chemical Science. [Link]
-
Gini, A., et al. (2022). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Organic Letters, 24(46), 8569–8573. [Link]
- Kaiser, C., et al. (1962). Method of synthesis of trans-2-phenylcyclopropylamine.
-
Ye, S., et al. (2021). Anti-Selective Cyclopropanation of Non-Conjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopalladation. ChemRxiv. [Link]
-
Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. [Link]
-
Gini, A., et al. (2022). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Organic Letters. [Link]
-
Boyd, S., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Journal of the American Chemical Society. [Link]
-
Boyd, S., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PubMed Central. [Link]
- Becker, R., et al. (1989). Separation of diastereomers by extractive distillation.
-
Blakey, S. B., & Tavakoli, G. (2019). Catalytic Enantio- and Diastereoselective Cyclopropanation of 2-Azadienes for the Synthesis of Aminocyclopropanes Bearing Quaternary Carbon Stereogenic Centers. PubMed Central. [Link]
-
Wang, Z., & Chen, P. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Simmons–Smith reaction. [Link]
-
Kusano, T. (2022). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]
-
Sugiyama, S., et al. (1998). Construction of a cis-cyclopropane via reductive radical decarboxylation. Enantioselective synthesis of cis- and trans-1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents. PubMed. [Link]
-
Taylor, M. S., & Yudin, A. K. (2019). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [Link]
-
Lindberg, J., et al. (2022). Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations. The Journal of Organic Chemistry. [Link]
-
Kumar, A., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. PubMed Central. [Link]
-
Taylor, M. S., & Yudin, A. K. (2019). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Angewandte Chemie International Edition. [Link]
-
Pellissier, H. (2011). Asymmetric Cyclopropanation. Wiley-VCH. [Link]
-
Charette, A. B. (2004). Simmons-Smith Cyclopropanation Reaction. Organic Reactions. [Link]
Sources
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- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 6. Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]
- 9. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Simmons-Smith Cyclopropanation Reactions: A Technical Support Guide
From the desk of the Senior Application Scientist
Welcome to the technical support center for the Simmons-Smith cyclopropanation reaction. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful synthetic tool. The cyclopropane motif is a crucial structural element in numerous biologically active natural products and pharmaceutical agents.[1] The Simmons-Smith reaction offers a reliable method for the stereospecific conversion of alkenes into these valuable three-membered rings.[1][2]
This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common challenges and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the active reagent in the Simmons-Smith reaction?
The active reagent is an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI).[2] This species is generated in situ from diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu).[3][4] It is considered a "carbenoid" because it delivers a methylene group (:CH₂) to an alkene in a controlled manner, avoiding the high reactivity and side reactions of a free carbene.[4]
Q2: Why is a zinc-copper couple used instead of just zinc?
While the reaction can sometimes be performed with pure zinc, the success is highly dependent on the condition and activation of the zinc surface.[5] The zinc-copper couple is an alloy that provides a more reactive and reproducible surface for the oxidative addition of zinc into the C-I bond of diiodomethane, facilitating the formation of the carbenoid.[4][5]
Q3: Is the Simmons-Smith reaction stereospecific?
Yes, the reaction is stereospecific. The cyclopropanation occurs in a concerted fashion, meaning both new carbon-carbon bonds form simultaneously from the same face of the alkene.[3][5] This preserves the stereochemistry of the starting alkene in the cyclopropane product. For example, a cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will yield a trans-substituted product.
Q4: What are the most common modifications to the standard Simmons-Smith protocol?
The most notable modification is the Furukawa modification , which uses diethylzinc (Et₂Zn) in place of the zinc-copper couple.[2][6] This often increases reactivity, especially for less reactive alkenes.[2][6] Other modifications involve using different dihaloalkanes or employing additives to tune the reactivity of the zinc carbenoid.[7]
Troubleshooting Guide
Even a well-established reaction can present challenges. This section addresses specific issues you may encounter.
Problem 1: Low or No Product Yield
A lack of conversion is the most common issue. The root cause often lies in the preparation or reactivity of the organozinc reagent.
-
Inactive Zinc-Copper Couple: The surface of zinc powder is often passivated by a layer of zinc oxide. If this layer is not removed, the reaction will not initiate.
-
Solution: Activate the zinc immediately before use. Several protocols exist, from simple acid washing to treatment with copper salts. A highly reproducible method involves treating zinc dust with copper(II) acetate in hot acetic acid.[8][9] Ensure the activated couple is handled under an inert atmosphere (e.g., nitrogen or argon) as it can be sensitive to air and moisture.[9]
-
-
Poor Quality of Reagents:
-
Diiodomethane: This reagent can decompose over time, releasing iodine (visible as a pink or purple tint).
-
Solution: Purify the diiodomethane before use by passing it through a short plug of activated alumina or by distillation. Store it over copper wire in a dark bottle.
-
-
Solvent: The choice of solvent is critical. Basic or coordinating solvents can sequester the zinc carbenoid, reducing its reactivity.[1][3][10]
-
-
Low Substrate Reactivity: Electron-deficient alkenes are inherently less reactive towards the electrophilic zinc carbenoid compared to electron-rich alkenes.[1]
-
Solution 1: Switch to a more reactive protocol, such as the Furukawa modification (Et₂Zn and CH₂I₂).[2][6] The use of additives like trifluoroacetic acid can also generate a more electrophilic reagent suitable for less reactive alkenes.[10]
-
Solution 2: Increase the reaction temperature or prolong the reaction time. Monitor the reaction by TLC or GC to track the consumption of the starting material.
-
-
Side Reactions: The zinc carbenoid is electrophilic and can react with other functional groups. For example, long reaction times with excess reagent can lead to the methylation of alcohols.[2] N-substituted alkenes can undergo N-alkylation as a competing pathway.[2]
-
Solution: Protect sensitive functional groups. For instance, an amine can be protected with an electron-withdrawing group to decrease its nucleophilicity, though this may also reduce the alkene's reactivity.[2]
-
Problem 2: Poor Diastereoselectivity
While the reaction is stereospecific regarding the alkene geometry, the facial selectivity (i.e., which face of the double bond is cyclopropanated) can be an issue for complex molecules.
-
Steric Hindrance: In the absence of directing groups, the carbenoid will typically approach from the less sterically hindered face of the alkene.[2][6]
-
Solution: Analyze the 3D structure of your substrate. If the observed major diastereomer results from an attack on the more hindered face, a directing group may be influencing the reaction.
-
-
Uncontrolled Directing Group Effects: The presence of a Lewis basic functional group (e.g., hydroxyl, amine) near the double bond can chelate to the zinc atom, directing the cyclopropanation to the syn (same) face as that group, even if it is sterically more crowded.[2][6][7]
-
Solution (to enforce directed reaction): Ensure the geometry of the molecule allows for proper chelation. The distance and angle between the hydroxyl group and the alkene are critical.
-
Solution (to avoid directed reaction): Protect the directing group. For example, converting a hydroxyl group to a silyl ether (e.g., TMS or TBDMS ether) will block its coordinating ability, restoring sterically controlled delivery.
-
-
Substrate-Reagent Mismatch: For certain substrates, especially those involving allylic amines, achieving high diastereoselectivity can be challenging due to competing pathways like N-ylide formation.[11]
-
Solution: Employing specific chiral auxiliaries or chelating groups close to the amine can promote the desired cyclopropanation and enhance diastereoselectivity.[11]
-
Key Experimental Protocols
Protocol 1: Preparation of Activated Zinc-Copper Couple
This protocol is based on a highly reproducible method for generating an active Zn-Cu couple.[8][9]
Materials:
-
Zinc dust
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Glacial acetic acid
-
Diethyl ether (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, add copper(II) acetate monohydrate (e.g., 2.0 g) to hot glacial acetic acid (e.g., 50 mL) and stir until dissolved.
-
While stirring the hot copper solution rapidly, add zinc dust (e.g., 35 g) in one portion.
-
Stir vigorously for 30-60 seconds. The blue color of the solution should disappear, and a dark, granular solid will form.
-
Allow the solid to settle, then quickly decant the acetic acid.
-
Wash the solid by adding fresh acetic acid, swirling, settling, and decanting (1x).
-
Wash the solid with anhydrous diethyl ether in the same manner (3x).
-
After the final wash, place the flask under a stream of nitrogen or argon and dry the dark gray powder under high vacuum. The resulting Zn-Cu couple should be used immediately or stored under an inert atmosphere.[9]
Protocol 2: General Simmons-Smith Cyclopropanation
Materials:
-
Activated Zinc-Copper Couple
-
Diiodomethane (CH₂I₂)
-
Alkene substrate
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Set up an oven-dried, three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
To the flask, add the activated Zn-Cu couple (e.g., 2.0 equivalents relative to the alkene) and anhydrous diethyl ether.
-
Add a solution of diiodomethane (1.5 equivalents) in diethyl ether via the dropping funnel. The reaction may be gently heated or sonicated to initiate.[5][7] Initiation is often indicated by the formation of a gray, cloudy suspension.
-
Once the formation of the carbenoid is underway (allow to stir for 30-60 minutes), add a solution of the alkene (1.0 equivalent) in diethyl ether dropwise.
-
Stir the reaction mixture at room temperature or gentle reflux. Monitor the reaction progress by TLC or GC. Reactions can take anywhere from a few hours to overnight.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Filter the mixture through a pad of Celite to remove zinc salts, washing the pad with ether or DCM.[12]
-
Transfer the filtrate to a separatory funnel, wash with saturated aqueous NaHCO₃, then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography.
Visualized Workflows and Mechanisms
To further clarify the processes involved, the following diagrams illustrate key workflows and the reaction mechanism.
Caption: Workflow for the preparation of activated zinc-copper couple.
Caption: A troubleshooting decision tree for low-yield Simmons-Smith reactions.
References
-
YouTube. (2021). SIMMONS SMITH CYCLOPROPANATION FOR CSIR NET/GATE/IIT JAM. Available at: [Link]
-
YouTube. (2020). Simmons-Smith Reaction. Available at: [Link]
-
Organic Chemistry Tutor. The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Available at: [Link]
-
Charette, A. B., et al. (2001). Highly Diastereoselective Simmons−Smith Cyclopropanation of Allylic Amines. Organic Letters. Available at: [Link]
-
Wikipedia. Simmons–Smith reaction. Available at: [Link]
-
Javaid, S., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules. Available at: [Link]
-
Organic Chemistry Portal. Simmons-Smith Reaction. Available at: [Link]
-
NROChemistry. Simmons-Smith Reaction. Available at: [Link]
-
Nova-Fernández, A., et al. (2020). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry – A European Journal. Available at: [Link]
-
Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. Available at: [Link]
-
University of Calgary. Ch 14: Cyclopropane synthesis. Available at: [Link]
-
Organic Syntheses. 1-Cyclohexene-1-methanol, 4-(1-methylcyclopropyl)-. Available at: [Link]
-
Wang, T., et al. (2022). Zinc-Mediated Transformation of 1,3-Diols to Cyclopropanes for Late-Stage Modification of Natural Products and Medicinal Agents. Organic Letters. Available at: [Link]
-
Oreate AI Blog. (2024). How to Make Zinc Copper Couple. Available at: [Link]
-
Gress, T., et al. (2009). Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. Zinc–copper couple. Available at: [Link]
-
Stenstrøm, Y., & G., S. (1992). Facile Activation of Zinc. Preparation of Cyclobutanones via Dichloroketene and Cyclopropanes Using the Simmons-Smith Reaction. Synthetic Communications. Available at: [Link]
-
Sciencemadness Discussion Board. (2016). zinc-copper couple. Available at: [Link]
-
Lévesque, E., et al. (2014). Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Letters. Available at: [Link]
-
ResearchGate. (2023). Mechanochemical activation of zinc(0) for synthesis of organozinc.... Available at: [Link]
-
ResearchGate. Zinc/Copper Couple | Request PDF. Available at: [Link]
-
Dillon, B. R., & T., C. (1997). in situ activated zinc-copper couple for the preparation of a key intermediate in the synthesis of. Synthetic Communications. Available at: [Link]
Sources
- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. youtube.com [youtube.com]
- 7. Simmons-Smith Reaction [organic-chemistry.org]
- 8. Zinc–copper couple - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of 2-Methylcyclopropan-1-amine hydrochloride
Welcome to the dedicated technical support guide for the purification of 2-Methylcyclopropan-1-amine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who handle this valuable building block. The purity of this amine salt is critical for successful downstream applications, influencing reaction outcomes, biological activity, and regulatory compliance. This guide provides in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling and purification of this compound.
Q1: What are the typical impurities found in crude this compound?
Impurities can originate from starting materials, side reactions, or subsequent workup steps. Common classes of impurities include:
-
Starting Material Carryover: Unreacted precursors from the synthesis. For instance, if the amine is produced via reduction of an oxime or nitrile, residual starting material may be present.
-
Diastereomeric Impurities: If the synthesis is not stereospecific, other stereoisomers of the product may be present.
-
Over-alkylation Products: Formation of the corresponding secondary or tertiary amines can occur, particularly under harsh reaction conditions.[1]
-
Solvent and Reagent Residues: Residual solvents from the reaction or workup, as well as inorganic salts from pH adjustments or reagent quenching.
-
Byproducts from Protecting Group Cleavage: If a protecting group strategy (e.g., N-Boc) is used, impurities can arise from the deprotection step. For example, using HCl in ethanol for Boc deprotection can sometimes lead to ethylated byproducts.[2]
Q2: What are the primary methods for purifying this compound?
The most effective purification techniques leverage the physicochemical properties of the amine salt:
-
Recrystallization: This is often the most effective and scalable method for purifying crystalline solids like amine hydrochlorides.[3] The key is to find a solvent or solvent system in which the desired compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures, while impurities remain soluble at all temperatures.[3]
-
Acid-Base Extraction: This classic technique is highly effective for separating amines from neutral or acidic impurities.[4] The hydrochloride salt is dissolved in an aqueous medium, basified to generate the free amine, which is then extracted into an immiscible organic solvent. After washing and drying, the pure free amine is converted back to the hydrochloride salt.[1]
-
Chromatography: While direct chromatography of the hydrochloride salt on standard silica gel can be challenging, it is feasible with modified methods.[5] An alternative is to chromatograph the free amine or a protected version (e.g., N-Boc) and then convert it to the final salt.[6]
-
Trituration/Washing: Slurrying or washing the crude solid with a solvent in which the desired product is insoluble, but the impurities are soluble, can be a simple and effective preliminary purification step.[2]
Q3: How do I choose the most suitable purification method?
The choice depends on the nature of the impurities, the scale of the experiment, and the desired final purity.
Q4: Which analytical techniques are best for assessing the purity of the final product?
A combination of methods should be used to ensure purity, identity, and integrity:
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment, capable of separating and quantifying small amounts of impurities.[7][8] A standard method would use a C18 reverse-phase column with a mobile phase of water/acetonitrile containing a modifier like TFA or formic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound and can detect impurities if they are present at levels typically >1%.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown impurities.[2]
-
Gas Chromatography (GC): Suitable for assessing volatile impurities or the purity of the free amine.[9] The hydrochloride salt itself is non-volatile and would require derivatization or conversion to the free base prior to analysis.[7]
Q5: What are the correct storage conditions for this compound?
Being a salt, it is generally more stable than its free amine counterpart. However, it can be hygroscopic. Recommended storage is in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.[10] For long-term storage, refrigeration (2-8 °C) is advised.[10]
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the purification process.
Recrystallization Issues
Q: My compound is not crystallizing from the chosen solvent system. What should I do?
Causality: Failure to crystallize usually stems from either excessive solvent (the solution is too dilute) or the selection of a solvent in which the compound is too soluble, even at low temperatures.
Solutions:
-
Reduce Solvent Volume: Carefully evaporate some of the solvent under reduced pressure and attempt to cool the concentrated solution again.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure product, add it to the cooled solution to act as a template for crystallization.
-
-
Introduce an Anti-solvent: If your compound is dissolved in a "good" solvent, slowly add a "poor" solvent (an anti-solvent in which the compound is insoluble) dropwise to the solution until persistent cloudiness is observed.[11] Then, add a few drops of the good solvent to redissolve the solid and allow the mixture to cool slowly.[11][12]
Q: An oil has formed instead of crystals during cooling. How can I resolve this?
Causality: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the solution is too concentrated. The resulting oil is a supersaturated liquid phase of your compound that is reluctant to crystallize.
Solutions:
-
Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add more of the primary solvent to create a more dilute solution and then allow it to cool much more slowly.
-
Lower the Cooling Temperature: After redissolving the oil, try cooling the solution to a lower temperature (e.g., in an ice-salt bath or freezer). The increased viscosity at lower temperatures can sometimes promote nucleation over oiling.
-
Change Solvents: The chosen solvent may be inappropriate. Select a solvent with a lower boiling point.
Q: The purity of my compound did not improve after recrystallization. What might have gone wrong?
Causality: This indicates that the impurities have similar solubility properties to your desired compound in the chosen solvent system. The crystals may have formed too quickly, trapping impurities within the crystal lattice.
Solutions:
-
Slow Down Crystallization: Rapid cooling leads to smaller, less pure crystals. After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath.
-
Select a Different Solvent System: The selectivity of the recrystallization is entirely dependent on the solvent.[3] A systematic solvent screen is necessary to find a system where the impurity remains in the mother liquor. Refer to the solvent selection table in the next section.
-
Consider a Different Purification Method: If recrystallization fails to remove a persistent impurity (especially an isomer), chromatography or a chemical separation may be required.
Chromatography Issues
Q: My amine hydrochloride is streaking badly on a silica gel column. How can I improve the peak shape?
Causality: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amine interacts strongly with these acidic sites via an acid-base interaction, leading to poor elution and significant tailing or "streaking".[5]
Solutions:
-
Add a Competing Base to the Mobile Phase: This is the most common solution. Add a small amount (0.1-1%) of a volatile amine like triethylamine (Et₃N) or ammonium hydroxide to your mobile phase (e.g., DCM/Methanol).[5] The added base will neutralize the acidic sites on the silica, allowing your compound to elute more cleanly.
-
Use a Different Stationary Phase:
-
Purify as the Free Base: Convert the hydrochloride salt to the free amine via an aqueous workup, purify the more chromatographically-amenable free base (using the methods above), and then reform the hydrochloride salt with HCl in a suitable solvent like ether or dioxane.[1]
Section 3: Key Experimental Protocols
Protocol 1: Recrystallization from an Isopropanol/Ether System
This protocol describes a common two-solvent system for purifying amine hydrochlorides.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot 2-propanol required to fully dissolve the solid. Keep the solution heated gently on a hotplate.
-
Induce Precipitation: While the solution is still warm, add diethyl ether (the anti-solvent) dropwise with swirling until a faint, persistent cloudiness appears.
-
Clarification: Add 1-2 drops of hot 2-propanol to just redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold diethyl ether to remove any residual mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
| Solvent (for dissolution) | Anti-solvent (for precipitation) | Comments |
| Ethanol / Methanol | Diethyl Ether | Classic choice for amine salts. Good solubility differential. |
| 2-Propanol (IPA) | Ethyl Acetate / Heptane | IPA is less polar than ethanol, offering different selectivity. |
| Acetonitrile | Dichloromethane (DCM) / Toluene | Useful for moderately polar compounds. |
| Water | Acetone / Isopropanol | Use if the salt is highly water-soluble and insoluble in organic solvents. |
Protocol 2: Purity Assessment by Reverse-Phase HPLC
This protocol provides a general method for analyzing the purity of the final product.
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Integrate the peaks in the resulting chromatogram. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks. The ICH guidelines provide a comprehensive framework for the validation of such analytical procedures.[13]
Section 4: References
-
MH Chem. (2022, August 10). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [Link]
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. [Link]
-
Organic Syntheses. Methylamine Hydrochloride. [Link]
-
Reddit. (2024, March 12). Amine workup. r/Chempros. [Link]
-
University of Rochester, Department of Chemistry. Workup: Amines. [Link]
-
Crevisy, C., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 211-217. [Link]
-
Scribd. Amine Plant Troubleshooting and Optimization. [Link]
-
Google Patents. WO2020060970A1 - Systems and methods for recovering amines and their derivates from aqueous mixtures.
-
Google Patents. EP0037695B1 - Methylamines purification process.
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Nitrosamines Exchange. (2025, January 23). Synthesis Attempts and Failure Report - Confirmatory Testing & Analytical Challenges. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
IISTE. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]
-
MDPI. Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. [Link]
-
Pharmaffiliates. milnacipran hydrochloride and its Impurities. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
European Medicines Agency (EMA). (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Asian Journal of Chemistry. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]
-
Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. [Link]
-
Sciencemadness Discussion Board. (2007, September 15). Methylamine Purification. [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2023, March 6). RP-HPLC Method Development and Validation for Simultaneous Estimation of Amitriptyline Hydrochloride and Methylcobalamin in Bulk. [Link]
-
Google Patents. US3470251A - Separation and purification of secondary alkyl primary amines.
-
MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization. YouTube. [Link]
-
International Journal for Research in Applied Science and Engineering Technology. (2024, February 29). A Review on: Validated Analytical Methods for Determining Preservative Content in Different Dosage Forms. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. mt.com [mt.com]
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- 13. ema.europa.eu [ema.europa.eu]
Technical Support Center: Navigating the Complexities of Cyclopropane Ring Amination
Welcome to the technical support center dedicated to addressing the unique challenges encountered in the amination of cyclopropane rings. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable but often temperamental structural motif. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established scientific literature. Our goal is to provide you with the expertise and practical insights needed to overcome common hurdles and achieve success in your synthetic endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses some of the most common initial questions and concerns that arise during the amination of cyclopropanes.
Q1: My primary challenge is the constant cleavage of the cyclopropane ring during my amination attempts. What is the fundamental reason for this instability?
The high reactivity and susceptibility of the cyclopropane ring to cleavage are rooted in its significant ring strain, which is a combination of angle and torsional strain. The internal C-C-C bond angles are constrained to 60°, a substantial deviation from the ideal 109.5° for sp³ hybridized carbon atoms. This strained conformation weakens the carbon-carbon bonds, rendering them more susceptible to cleavage by a variety of reagents and reaction conditions. The inherent instability of the cyclopropane ring is quantitatively demonstrated by its higher heat of combustion per CH₂ group when compared to larger, more stable cycloalkanes like cyclohexane.
Q2: What are the most prevalent reaction conditions that are known to trigger the undesired opening of the cyclopropane ring?
Several common laboratory conditions can inadvertently lead to the cleavage of the cyclopropane ring. These include:
-
Strong Acids (Both Brønsted and Lewis): Acid-catalyzed reactions can protonate a substituent on the ring or the ring itself. This can lead to the formation of a carbocationic intermediate that readily undergoes ring-opening to relieve the inherent ring strain. Donor-acceptor (D-A) cyclopropanes are especially susceptible to ring-opening catalyzed by Lewis acids.
-
Electrophilic Addition: Electrophiles are capable of attacking the C-C bonds of the cyclopropane ring, which possess significant p-character. This interaction can lead to the formation of ring-opened products.
-
Catalytic Hydrogenation: Many standard hydrogenation catalysts, such as platinum oxide (PtO₂) and rhodium on carbon (Rh/C), can cause hydrogenolysis (cleavage) of the cyclopropane ring, particularly at elevated temperatures and pressures.
-
Transition Metals: Certain transition metals can insert into a C-C bond of the cyclopropane via oxidative addition, forming a metallacyclobutane intermediate that can then undergo further reactions leading to ring-opened products.[1]
Q3: I am struggling with low yields in my C-H amination of a cyclopropane. What are the likely culprits?
Low yields in C-H amination reactions involving cyclopropanes can often be traced back to a few key issues:
-
Catalyst Deactivation: The catalyst, often a rhodium or palladium complex, can become inactive due to improper handling, storage, or poisoning by impurities in the starting materials or solvents. For instance, thioethers are known to inactivate metal catalysts.[2] Aromatic moieties in the substrate or solvent can also sometimes inhibit the catalyst by forming stable, catalytically inactive η⁶-arene complexes.[3]
-
Suboptimal Reaction Conditions: The reaction temperature may be too low, the reaction time insufficient, or the chosen solvent may not be ideal for the specific transformation. A systematic screening of these parameters is often necessary.
-
Poor Quality of Reagents: The starting materials, including the cyclopropane substrate and the amine source, may contain impurities that can interfere with the catalytic cycle. It is also crucial to ensure that any reagents, like diazoketones used in some cyclopropanation strategies, are of high quality.
Q4: How do I select an appropriate protecting group for my amine that will be compatible with my cyclopropane amination strategy?
The choice of a protecting group for the amine is a critical consideration. A suitable protecting group should be stable under the reaction conditions required for the amination and should be removable under mild conditions that do not compromise the integrity of the cyclopropane ring.[4] For instance, if your amination protocol involves a transition metal catalyst, you need to ensure the protecting group doesn't chelate to the metal and inhibit catalysis. Carbamates are a common choice for protecting amines as they decrease the nucleophilicity of the amino group.[4] It's also important to consider that the protecting group itself can influence the stereochemical outcome of the reaction.
Part 2: Troubleshooting Guides
This section provides more detailed, problem-focused guidance for overcoming specific experimental challenges.
Guide 1: Problem - Unwanted Ring-Opening and Side Reactions
The premature opening of the cyclopropane ring is arguably the most significant challenge in the functionalization of this motif. Understanding the underlying mechanisms is key to devising effective solutions.
Root Cause Analysis:
-
Acid-Mediated Ring Opening: In the presence of a strong acid, the cyclopropane ring can be protonated, leading to a cascade of events that results in a ring-opened product. This is particularly problematic for donor-acceptor cyclopropanes, where the electronic nature of the substituents makes the ring more susceptible to nucleophilic attack following activation by a Lewis acid.
-
Transition Metal-Catalyzed Isomerization and Cleavage: In some transition metal-catalyzed reactions, the metal can insert into a C-C bond of the cyclopropane, forming a metallacyclobutane intermediate.[1] This intermediate can then undergo various transformations, such as β-carbon elimination, leading to undesired ring-opened or isomerized products.[1]
-
Radical-Mediated Ring Opening: Some amination reactions proceed through radical intermediates. A nitrogen-centered radical can add to the cyclopropane ring, generating a carbon-centered radical that can subsequently undergo ring-opening.
Troubleshooting Table:
| Symptom | Potential Cause | Recommended Solution |
| Complete cleavage of the cyclopropane ring to a linear product. | Use of strong Brønsted or Lewis acids. | Switch to a milder acid or use a non-acidic method. Consider using a buffer to control the pH. |
| Formation of a mixture of cyclopropylamine and ring-opened products. | High reaction temperature. | Lower the reaction temperature. Cryogenic conditions (-78 °C) can sometimes completely suppress ring-opening. |
| Isomerization of the cyclopropane ring. | Inappropriate transition metal catalyst or ligand. | Screen different catalyst systems. For example, in palladium-catalyzed cross-couplings, the choice of phosphine ligand is critical.[5] |
| Formation of oligomeric or polymeric byproducts. | High concentration of reactive intermediates. | Decrease the concentration of the reactants. Use slow addition of one of the reagents to maintain a low concentration of reactive species. |
Mechanistic Insights into Ring-Opening:
To illustrate the challenge of ring-opening, consider the acid-catalyzed and transition metal-mediated pathways:
Caption: Mechanisms of cyclopropane ring-opening.
Guide 2: Problem - Low Yield and Incomplete Conversion
Achieving high yields in cyclopropane aminations often requires careful optimization of reaction parameters.
Root Cause Analysis:
-
Catalyst Inactivity: As previously mentioned, the catalyst can be the point of failure. In rhodium-catalyzed reactions, for example, the formation of inactive rhodium species can halt the catalytic cycle.[3]
-
Steric Hindrance: Both the cyclopropane substrate and the amine can present significant steric challenges, slowing down the reaction rate and leading to incomplete conversion.
-
Solvent Effects: The choice of solvent can dramatically impact the reaction rate and yield by influencing the solubility of the reagents and the stability of the transition states.[6] Protic solvents, for instance, can form hydrogen bonds with amines, affecting their nucleophilicity.[7]
Systematic Optimization Workflow:
When faced with low yields, a systematic approach to optimization is recommended.
Caption: Workflow for troubleshooting low product yield.
Data-Driven Optimization:
The following table provides a starting point for optimizing a generic transition-metal catalyzed C-H amination of a cyclopropane.
| Parameter | Initial Condition | Troubleshooting Action | Rationale |
| Catalyst Loading | 2 mol% | Increase to 5 mol% or 10 mol% | To compensate for potential catalyst deactivation. |
| Temperature | 80 °C | Decrease to 60 °C or increase to 100 °C | To find the optimal balance between reaction rate and catalyst stability/side reactions. |
| Solvent | Toluene | Screen Dioxane, THF, CH₃CN | To assess the impact of solvent polarity and coordinating ability on the reaction. |
| Amine Source | Primary Amine | Use a protected amine (e.g., carbamate) | To prevent catalyst inhibition by the free amine. |
Guide 3: Problem - Poor Regio- and Stereoselectivity
Controlling the selectivity of the amination is crucial, especially when synthesizing complex molecules with multiple stereocenters.
Root Cause Analysis:
-
Electronic Effects: The electronic properties of the substituents on the cyclopropane ring can direct the regioselectivity of the amination. For donor-acceptor cyclopropanes, the reaction is often highly regioselective due to the polarization of the C-C bonds.
-
Steric Hindrance: The steric environment around the cyclopropane ring can influence both the regioselectivity and the diastereoselectivity of the reaction.
-
Catalyst Control: In catalytic reactions, the choice of ligand on the metal center can have a profound impact on the stereochemical outcome of the reaction. Chiral ligands are often employed to achieve high enantioselectivity.
Strategies for Improving Selectivity:
-
Ligand Screening: For transition-metal catalyzed reactions, a thorough screening of ligands is often the most effective way to improve stereoselectivity.
-
Use of Directing Groups: Installing a directing group on the cyclopropane substrate can help to control the regioselectivity of C-H functionalization reactions.
-
Chiral Auxiliaries: The use of a chiral auxiliary on either the cyclopropane or the amine can induce diastereoselectivity.
-
Enzyme-Catalyzed Reactions: Biocatalysis can offer excellent stereocontrol in cyclopropanation and subsequent functionalization reactions.[8]
Part 3: Experimental Protocols and Methodologies
The following protocols are provided as a starting point for your experiments. They should be adapted and optimized for your specific substrates.
Protocol 1: Rhodium-Catalyzed Intramolecular C-H Amination of a Cyclopropane
This protocol is adapted from methodologies involving the intramolecular amination of cyclopropanes.
Materials:
-
Cyclopropane substrate with a pendant amine precursor (e.g., an azide or a protected amine)
-
Rhodium(II) catalyst (e.g., Rh₂(OAc)₄)
-
Anhydrous, degassed solvent (e.g., toluene or dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the cyclopropane substrate (1.0 equiv) and the rhodium(II) catalyst (1-5 mol%).
-
Add the anhydrous, degassed solvent via syringe to achieve the desired concentration (typically 0.1 M).
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the substrate).
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Amination of a Cyclopropyl Halide
This protocol is a general procedure for the cross-coupling of a cyclopropyl halide with an amine.
Materials:
-
Cyclopropyl halide (e.g., bromide or iodide) (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., Xantphos or a biarylphosphine) (2-4 mol%)
-
Base (e.g., NaOt-Bu or K₃PO₄) (1.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.
-
Add the anhydrous, degassed solvent, followed by the cyclopropyl halide and the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- BenchChem. (2025). Technical Support Center: Preserving Cyclopropane Integrity in Chemical Reactions.
- Vargas, D. A., Tinoco, A., Tyagi, V., & Fasan, R. (2018). Myoglobin-Catalyzed C–H Functionalization of Unprotected Indoles.
- BenchChem. (2025).
- Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane.
- Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry.
- ResearchGate. (2025). Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines | Request PDF.
- BenchChem. (2025). Troubleshooting low yield during the chemical synthesis of Episappanol.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Chemical Communications (RSC Publishing). (n.d.). Reversal of regioselectivity in reactions of donor–acceptor cyclopropanes with electrophilic olefins.
- MDPI. (n.d.).
- Wikipedia. (n.d.). Activation of cyclopropanes by transition metals.
- Organic Chemistry Portal. (2022).
- Organic Chemistry Portal. (n.d.).
- Amis, E. S. (n.d.).
- ResearchGate. (n.d.).
- ACS Publications. (2021). Diastereoselective Photoredox-Catalyzed [3 + 2] Cycloadditions of N-Sulfonyl Cyclopropylamines with Electron-Deficient Olefins | Organic Letters.
- ACS Publications. (n.d.). Aminofluorination of Cyclopropanes: A Multifold Approach through a Common, Catalytically Generated Intermediate | Journal of the American Chemical Society.
- NIH. (n.d.).
- ACS Publications. (n.d.). Palladium-Catalyzed Monoarylation of Cyclopropylamine | The Journal of Organic Chemistry.
- NIH. (n.d.). Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents - PMC.
- ACS Publications. (2024). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.
- NIH. (n.d.). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks.
- RSC Publishing. (n.d.). Dual protection of amino functions involving Boc.
- PubMed. (2010).
- ACS Publications. (n.d.).
- University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP).
- RSC Publishing. (n.d.).
- MDPI. (n.d.).
- PubMed. (n.d.).
- ACS Publications. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes | Chemical Reviews.
- ACS Publications. (n.d.). (4 + 3)-Cycloaddition of Donor–Acceptor Cyclopropanes with Thiochalcones: A Diastereoselective Access to Tetrahydrothiepines | Organic Letters.
- PubMed Central. (n.d.). Cycloadditions of Donor–Acceptor Cyclopropanes and ‐butanes using S=N‐Containing Reagents: Access to Cyclic Sulfinamides, Sulfonamides, and Sulfinamidines.
- Wiley-VCH. (2024). 1 Introduction to the Chemistry of Donor–Acceptor Cyclopropanes: A Historical and Personal Perspective.
- ResearchGate. (2025). Ring Opening Reaction between Donor Acceptor (D-A) Cyclopropane and β -Aminketone.
- ACS Publications. (n.d.). Lewis Acid Catalyzed (3 + 2)-Annulations of Donor–Acceptor Cyclopropanes and Ynamides | Organic Letters.
- Sci-Hub. (2020). Rhodium(III)
- PubMed. (2018).
- Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource.
- Curate ND. (n.d.).
- MDPI. (n.d.).
- ACS Publications. (n.d.).
- MDPI. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Stereoselective cyclopropanation of enamides via C–C bond cleavage of cyclopropenes.
- Master Organic Chemistry. (2011).
- Chemical Communications (RSC Publishing). (n.d.).
Sources
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Technical Support Center: Optimizing the Reductive Amination of 2-Methylcyclopropyl Ketone
Welcome to the technical support center for the reductive amination of 2-methylcyclopropyl ketone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and overcome common challenges.
I. Understanding the Core Reaction: Reductive Amination
Reductive amination is a powerful and versatile method for the synthesis of primary, secondary, and tertiary amines from aldehydes or ketones.[1][2] The reaction proceeds in two main stages: the formation of an imine or iminium ion intermediate, followed by its reduction to the corresponding amine.[2]
Sources
Managing side reactions in the synthesis of substituted cyclopropylamines
Welcome to the technical support center for the synthesis of substituted cyclopropylamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of cyclopropylamine synthesis and effectively troubleshoot common side reactions. Cyclopropylamines are valuable structural motifs in medicinal chemistry, and their efficient synthesis is crucial for the advancement of new therapeutics. This resource provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions, grounded in established scientific principles and field-proven experience.
I. Understanding the Landscape of Cyclopropylamine Synthesis
The synthesis of substituted cyclopropylamines is a nuanced field, with several established methods, each presenting a unique set of advantages and challenges. The choice of synthetic route often depends on the desired substitution pattern, stereochemistry, and the scale of the reaction. The inherent ring strain of the cyclopropane ring makes these molecules both valuable synthetic intermediates and susceptible to undesired side reactions, primarily ring-opening. This guide will focus on troubleshooting side reactions in three common synthetic strategies: Simmons-Smith and related cyclopropanations, transition metal-catalyzed reactions of diazo compounds, and the Kulinkovich-Szymoniak reaction.
II. Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
A. Simmons-Smith and Related Cyclopropanations
The Simmons-Smith reaction and its modifications are powerful tools for the synthesis of cyclopropanes from alkenes.[1] However, controlling stereoselectivity and preventing side reactions related to the directing group can be challenging.
Question 1: My Simmons-Smith reaction is giving a low diastereomeric ratio. How can I improve the stereoselectivity?
Answer:
Low diastereoselectivity in the Simmons-Smith cyclopropanation of allylic amines and related substrates is a common issue. The key to controlling the stereochemical outcome lies in understanding and manipulating the directing effect of the heteroatom (nitrogen or oxygen) on the amine or a protecting group.[2][3]
Causality and Mechanistic Insight: The zinc reagent in the Simmons-Smith reaction can coordinate with a Lewis basic group, such as a hydroxyl or an amine, on the substrate. This coordination directs the delivery of the methylene group to the same face of the double bond as the directing group, leading to the syn-diastereomer.[2][3][4] The strength of this coordination and the steric environment around the double bond are critical factors influencing the diastereoselectivity.
Troubleshooting Strategies:
-
Leverage Directing Groups: For allylic alcohols and amines, the inherent directing effect of the hydroxyl or amino group strongly favors the syn product.[2][3] If your substrate lacks a directing group, consider introducing one temporarily.
-
Choice of Protecting Group: For allylic amines, the choice of the nitrogen protecting group is crucial.
-
N,N-Dibenzylamines: These strongly direct the cyclopropanation to the syn face.[5]
-
N-tert-Butoxycarbonyl (Boc) Group: In contrast, the Boc group can favor the formation of the anti-diastereomer, particularly when using modified Simmons-Smith reagents in non-coordinating solvents.[2] This is attributed to the participation of the carbonyl oxygen of the Boc group in directing the reagent to the opposite face.
-
-
Solvent Effects: The choice of solvent can influence the coordination of the reagent and thus the stereoselectivity. Non-coordinating solvents can enhance the directing effect of certain protecting groups.[2]
-
Modified Simmons-Smith Reagents: Consider using modified reagents that can alter the stereochemical outcome. For example, the use of CF₃CO₂ZnCH₂I can favor the formation of the anti-cyclopropane with N-Boc protected allylic amines.[5]
Data Presentation: Diastereoselectivity in Simmons-Smith Cyclopropanation of a Cyclohexenyl Amine Derivative
| Directing Group | Reagent | Solvent | Major Diastereomer | Reference |
| -N(Bn)₂ | Zn(CH₂I)₂ | CH₂Cl₂ | syn | [5] |
| -N(Bn)₂ | CF₃CO₂ZnCH₂I | CH₂Cl₂ | syn | [5] |
| -NHBoc | CF₃CO₂ZnCH₂I | CH₂Cl₂ | anti | [5] |
Experimental Protocol: Diastereoselective Simmons-Smith Cyclopropanation of 3-(N-tert-butoxycarbonylamino)cyclohexene to Favor the anti-Product
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere (argon or nitrogen), prepare the modified Simmons-Smith reagent by adding trifluoroacetic acid to a solution of diethylzinc in a non-coordinating solvent like dichloromethane, followed by the addition of diiodomethane.
-
Reaction Setup: To a solution of 3-(N-tert-butoxycarbonylamino)cyclohexene in dichloromethane at 0 °C, add the freshly prepared modified Simmons-Smith reagent dropwise.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired anti-diastereomer.
Logical Relationship Diagram: Controlling Diastereoselectivity in Simmons-Smith Cyclopropanation
Caption: Decision pathway for controlling diastereoselectivity.
B. Transition Metal-Catalyzed Cyclopropanation with Diazo Compounds
The reaction of diazo compounds with alkenes, catalyzed by transition metals like rhodium and copper, is a versatile method for cyclopropane synthesis. However, this method is often plagued by side reactions such as C-H insertion and carbene dimerization.[5]
Question 2: My rhodium-catalyzed cyclopropanation is producing significant amounts of C-H insertion byproducts. How can I favor cyclopropanation?
Answer:
The competition between cyclopropanation and C-H insertion is a well-known challenge in metal-catalyzed reactions of diazo compounds. The outcome is highly dependent on the choice of catalyst, the structure of the substrate, and the reaction conditions.
Causality and Mechanistic Insight: Both cyclopropanation and C-H insertion proceed through a metal carbene intermediate. The catalyst plays a crucial role in modulating the reactivity and selectivity of this intermediate. Rhodium catalysts are generally more reactive and can promote C-H insertion, especially at activated C-H bonds. Copper catalysts, on the other hand, often show a higher preference for cyclopropanation.[5]
Troubleshooting Strategies:
-
Catalyst Selection: This is the most critical factor.
-
Rhodium Catalysts: While highly active, certain rhodium catalysts can be tuned to favor cyclopropanation. For instance, the ligand environment around the rhodium center can influence selectivity.
-
Copper Catalysts: Copper(I) complexes, such as copper(I) triflate (CuOTf), are often the catalysts of choice to favor cyclopropanation over C-H insertion.[5]
-
-
Substrate Modification: If possible, modify the substrate to disfavor C-H insertion. For example, blocking a particularly reactive C-H bond with a substituent can steer the reaction towards cyclopropanation.
-
Slow Addition of the Diazo Compound: Maintaining a low concentration of the diazo compound throughout the reaction is crucial to suppress side reactions. This can be achieved by the slow addition of the diazo compound using a syringe pump. This minimizes the formation of carbene dimers and can also improve the selectivity for cyclopropanation.
Data Presentation: Catalyst Effect on Cyclopropanation vs. C-H Insertion
| Catalyst | Predominant Reaction | Reference |
| Rhodium(II) acetate | C-H Insertion (often significant) | [5] |
| Copper(I) triflate | Cyclopropanation | [5] |
Experimental Protocol: Minimizing C-H Insertion by Slow Addition of Diazoacetate
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a condenser, a dropping funnel (or syringe pump), and a magnetic stirrer, dissolve the alkene and the copper(I) catalyst in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere.
-
Slow Addition: Prepare a solution of the diazoacetate in the same solvent. Add this solution to the reaction mixture dropwise over a period of several hours using a syringe pump. Maintain the reaction temperature as recommended for the specific catalyst and substrate.
-
Reaction Monitoring: Follow the disappearance of the diazo compound (a yellow color is often indicative of its presence) and the formation of the product by TLC or GC.
-
Workup: After the addition is complete and the reaction has gone to completion, cool the mixture, filter off the catalyst if necessary, and concentrate the solvent under reduced pressure.
-
Purification: Purify the product by column chromatography.
Workflow Diagram: Troubleshooting C-H Insertion
Caption: A step-by-step guide to address C-H insertion.
C. Kulinkovich-Szymoniak Reaction
The Kulinkovich-Szymoniak reaction is a valuable method for the synthesis of primary cyclopropylamines from nitriles and Grignard reagents.[6] However, the formation of ketone and tertiary carbinamine byproducts can significantly reduce the yield of the desired product.
Question 3: My Kulinkovich-Szymoniak reaction is producing significant amounts of ketone and tertiary carbinamine byproducts. How can I suppress their formation?
Answer:
The formation of ketone and tertiary carbinamine side products in the Kulinkovich-Szymoniak reaction is a result of competing reaction pathways of the intermediate azatitanacyclopropane. Careful control of stoichiometry and the use of a Lewis acid are key to maximizing the yield of the desired primary cyclopropylamine.
Causality and Mechanistic Insight: The reaction proceeds through the formation of a titanacyclopropane, which then reacts with the nitrile to form an azatitanacyclopentene intermediate. In the absence of a Lewis acid, this intermediate can be hydrolyzed to a ketone or react with another equivalent of the Grignard reagent to form a tertiary carbinamine. The addition of a Lewis acid, such as BF₃·OEt₂, promotes the reductive elimination from the azatitanacyclopentene to form the cyclopropylamine.[6]
Troubleshooting Strategies:
-
Stoichiometry is Key:
-
Grignard Reagent: Use no more than two equivalents of the Grignard reagent. An excess of the Grignard reagent will lead to the formation of the tertiary carbinamine byproduct.[6]
-
Titanium(IV) Isopropoxide: Use a stoichiometric amount of Ti(Oi-Pr)₄. Sub-stoichiometric amounts will lead to lower yields of the cyclopropylamine and increased formation of byproducts.[6]
-
-
The Crucial Role of the Lewis Acid: The addition of a Lewis acid, typically after the formation of the azatitanacyclopentene, is essential to promote the desired ring-closing reductive elimination. Boron trifluoride etherate (BF₃·OEt₂) is commonly used for this purpose.[6]
-
Reaction Temperature: Maintain the reaction at a low temperature during the formation of the titanacyclopropane and its reaction with the nitrile to minimize side reactions.
Reaction Pathway Diagram: Kulinkovich-Szymoniak Reaction and Side Products
Caption: Pathways in the Kulinkovich-Szymoniak reaction.
D. General Troubleshooting: Ring-Opening of the Cyclopropylamine Product
Question 4: I am observing ring-opened byproducts after the synthesis and purification of my substituted cyclopropylamine. What is causing this and how can I prevent it?
Answer:
The high ring strain of the cyclopropane ring makes it susceptible to cleavage under certain conditions, particularly acidic conditions.[7][8][9] The presence of an amino group can further activate the ring towards opening.
Causality and Mechanistic Insight: Acid-catalyzed ring-opening of cyclopropylamines typically involves protonation of the nitrogen atom, followed by cleavage of one of the C-C bonds of the cyclopropane ring to form a more stable carbocation intermediate. This intermediate can then be trapped by a nucleophile present in the reaction mixture. The regioselectivity of the ring-opening is influenced by the substitution pattern on the cyclopropane ring, with cleavage generally occurring to form the most stable carbocation.
Troubleshooting Strategies:
-
Avoid Acidic Conditions: This is the most critical preventative measure.
-
Workup: Use a mild basic or neutral workup. Avoid strong acids for quenching or extraction. Saturated aqueous sodium bicarbonate or a phosphate buffer can be good alternatives to ammonium chloride if acidity is a concern.
-
Purification: When performing column chromatography on silica gel, which is acidic, consider deactivating the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use neutral or basic alumina as the stationary phase.
-
-
Protecting Group Strategy: If the amine is particularly sensitive, consider carrying it through the synthesis with a protecting group that can be removed under non-acidic conditions.
-
Temperature Control: In some cases, elevated temperatures can promote ring-opening, especially in the presence of trace acids. Perform purification and handling at or below room temperature whenever possible.
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to purify volatile cyclopropylamines?
A1: Purification of volatile cyclopropylamines can be challenging due to potential loss of product during solvent removal. Consider converting the amine to a non-volatile salt (e.g., hydrochloride or trifluoroacetate) by treating the crude product with an appropriate acid in a suitable solvent, followed by precipitation or crystallization. The free amine can then be regenerated just before use.
Q2: I am having trouble with the removal of the zinc salts from my Simmons-Smith reaction. Any suggestions?
A2: The formation of emulsions during the workup of Simmons-Smith reactions is common. To break up these emulsions, try adding a small amount of a saturated solution of Rochelle's salt (potassium sodium tartrate) or filtering the entire mixture through a pad of Celite.
Q3: Are there any safety concerns I should be aware of when working with diazo compounds?
A3: Yes, diazo compounds, especially diazomethane, are toxic and potentially explosive. They should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment. Avoid using glassware with ground glass joints, as friction can cause detonation. It is highly recommended to consult specialized literature on the safe handling of diazo compounds before conducting any experiments.
IV. References
-
Charette, A. B.; Gagnon, A.; Fournier, J.-F. Stereoselective Cyclopropanation Reactions. Chemical Reviews, 2007 , 107 (11), 5079-5148. [Link]
-
Pellissier, H. Asymmetric Cyclopropanation. In Asymmetric Synthesis of Three-Membered Rings; Wiley-VCH, 2012; pp 1-134. [Link]
-
Bertus, P.; Szymoniak, J. Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal. [Link]
-
Davies, S. G.; Ling, K. B.; Roberts, P. M.; Russell, A. J.; Thomson, J. E. Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates. Chemical Communications, 2007 , (38), 4029-4031. [Link]
-
Qin, X. Z.; Williams, F. ESR studies on the radical cation mechanism of the ring opening of cyclopropylamines. Journal of the American Chemical Society, 1987 , 109 (2), 595-597. [Link]
-
Ashenhurst, J. Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
-
Hussain, Y.; Empel, C.; Koenigs, R. M.; Chauhan, P. Carbene Formation or Reduction of the Diazo Functional Group? An Unexpected Solvent-Dependent Reactivity of Cyclic Diazo Imides. Angewandte Chemie International Edition, 2023 , 62 (40), e202309184. [Link]
-
Kulinkovich, O. G. Kulinkovich Reaction. Organic Chemistry Portal. [Link]
-
Grokipedia. Kulinkovich reaction. [Link]
-
Li, G.; Wei, H.; Gao, S.; Li, Y. Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 2019 , 15, 243-269. [Link]
-
Gulevskaya, A. V.; Tyaglivy, A. S. Diazo compounds: synthesis, carbene generation and reactivity. RSC Advances, 2021 , 11 (42), 26036-26068. [Link]
-
Mallet-Ladeira, S.; Gornitzka, H.; de Meijere, A.; Szymoniak, J.; Bertus, P. Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. Current Organic Chemistry, 2011 , 15 (16), 2772-2797. [Link]
-
Gandeepan, P.; Parthasarathy, K.; Cheng, C.-H. Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols. Chemical Society Reviews, 2016 , 45 (11), 3045-3084. [Link]
-
StackExchange. Mechanism of acid-catalyzed ring opening of a cyclopropane ring. [Link]
-
Malacria, M.; Gandon, V.; Aubert, C. Intramolecular cyclopropanation and C-H insertion reactions with metal carbenoids generated from cyclopropenes. Accounts of Chemical Research, 2015 , 48 (5), 1335-1347. [Link]
-
Khan Academy. Ring opening reactions of epoxides: Acid-catalyzed. [Link]
-
Wikipedia. Kulinkovich reaction. [Link]
-
Johnson, J. B.; Rovis, T. TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. University of Colorado Boulder. [Link]
-
Charette, A. B. Zinc Mediated Synthesis of Cyclopropylamines. University of Montreal. [Link]
-
Charette, A. B.; Beauchemin, A.; Francoeur, S. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC. [Link]
-
Rousseaux, S. A. L.; Moir, J. W.; Che, C. C−H Activation Initiated Skeletal Recasting of Cyclopropane Carboxylic Acid. ChemRxiv. [Link]
-
Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
-
Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]
-
StackExchange. Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol. [Link]
-
YouTube. Michael Reaction and Addition to Cyclopropane ring (CHE). [Link]
-
ACS GCI Pharmaceutical Roundtable. Kulinkovich Cyclopropanation. [Link]
-
Han, J. L.; Grieco, P. A. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Arkivoc, 2010 , (vii), 123-134. [Link]
-
Chemistry LibreTexts. 5: Carbene Reactions. [Link]
-
Myers, A. G. Cyclopropanation. Harvard University. [Link]
-
Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 7. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Khan Academy [khanacademy.org]
Technical Support Center: Refinement of Workup Procedures for Cyclopropylamine Hydrochloride Salts
Welcome to the technical support center for the handling and workup of cyclopropylamine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of working with this valuable chemical entity. Cyclopropylamines are integral building blocks in medicinal chemistry and agrochemicals, and their proper handling as hydrochloride salts is crucial for successful downstream applications.[1][2][3][4] This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to troubleshoot and refine your experimental procedures effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis, isolation, and purification of cyclopropylamine hydrochloride salts in a question-and-answer format.
Q1: My cyclopropylamine hydrochloride salt is not precipitating out of solution during the workup. What should I do?
A1: Failure of the hydrochloride salt to precipitate is a common issue, often related to solvent choice and the concentration of your product. Here's a systematic approach to troubleshoot this problem:
-
Underlying Cause: The solubility of the amine hydrochloride salt in the chosen solvent system is likely too high. This can be exacerbated by the presence of co-solvents that increase polarity or by insufficient concentration of the salt.
-
Immediate Actions:
-
Increase the concentration: If possible, carefully reduce the volume of the solvent under reduced pressure. Be mindful that the free cyclopropylamine is volatile.[4][5]
-
Add a less polar co-solvent: If your amine is in a relatively polar solvent like ethanol or methanol, gradually add a less polar solvent in which the hydrochloride salt is expected to be insoluble, such as diethyl ether or methyl t-butyl ether, to induce precipitation.[6]
-
Cooling: Submerging the flask in an ice bath or storing it at a lower temperature for an extended period can decrease the solubility of the salt and promote crystallization.
-
-
Preventative Measures for Future Experiments:
-
Solvent Selection: For the salt formation step, it is often advantageous to have the free amine in a solvent in which the hydrochloride salt has low solubility. Diethyl ether is a common choice for this reason.[2][6]
-
Anhydrous Conditions: Ensure your solvents are anhydrous. The presence of water can sometimes increase the solubility of the salt or lead to the formation of hydrates, which may have different solubility properties.
-
Q2: During the hydrochloride salt formation, my product "oiled out" instead of forming a crystalline solid. How can I fix this and obtain a solid product?
A2: "Oiling out" occurs when the precipitated salt is amorphous and liquid at the reaction temperature, often due to impurities or rapid precipitation.
-
Underlying Cause: The presence of impurities can depress the melting point of the salt, leading to an oil. Rapid changes in solvent polarity or temperature can also favor amorphous precipitation over crystalline solid formation.
-
Immediate Actions:
-
Trituration: Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the oil-air interface. Adding a small seed crystal of the desired product, if available, can also be effective.
-
Solvent Modification: Add a small amount of a solvent in which the oil is slightly soluble. This can sometimes provide the necessary medium for crystal lattice formation. Subsequently, you can slowly add a non-polar co-solvent to encourage precipitation.
-
Thermal Cycling: Gently warm the mixture to redissolve the oil, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath. This slow cooling process can favor the formation of a crystalline solid.
-
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for an oiled-out product.
Q3: My isolated cyclopropylamine hydrochloride salt has a low melting point and appears impure by NMR. What are the likely impurities and how can I remove them?
A3: Impurities can arise from the preceding synthetic steps or the workup itself. Identifying the likely culprits is key to devising a purification strategy.
-
Potential Impurities and Their Origins:
| Impurity | Potential Origin | Recommended Purification Method |
| 1,3-Dicyclopropylurea | From the reaction of unreacted isocyanate with the amine product during a Curtius rearrangement, especially if water is present.[2][7] | Recrystallization from a hexane/chloroform mixture.[2] |
| Starting Materials/Reagents | Incomplete reaction or inadequate removal during workup. | Recrystallization of the hydrochloride salt or conversion to the free base, purification, and re-formation of the salt. |
| Solvent Residues | Incomplete drying of the final product. | Drying under high vacuum, potentially with gentle heating (if the salt is stable). |
| Side-products from Synthesis | e.g., alkyl chlorides from reactions involving alcohols and HCl.[1] | Recrystallization is often effective. The choice of solvent will depend on the specific impurity. |
-
Purification Protocol: Recrystallization While a specific solvent system for cyclopropylamine hydrochloride is not extensively documented, a common starting point for amine hydrochlorides is a polar solvent with a less polar anti-solvent.
-
Dissolve the impure salt in a minimal amount of a hot polar solvent, such as isopropanol or ethanol.
-
If impurities remain undissolved, perform a hot filtration.
-
Slowly add a less polar co-solvent (e.g., diethyl ether or ethyl acetate) until the solution becomes turbid.
-
Add a few drops of the polar solvent until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a cold solvent mixture or the anti-solvent, and dry under vacuum.
-
Frequently Asked Questions (FAQs)
General Handling and Properties
Q: Why is it preferable to isolate and store cyclopropylamine as its hydrochloride salt? A: Cyclopropylamine is a volatile (boiling point ~50 °C) and flammable liquid with a pungent odor.[4] As a free base, it is also susceptible to reacting with atmospheric carbon dioxide. The hydrochloride salt is typically a stable, non-volatile solid, which makes it significantly easier and safer to handle, weigh, and store.
Q: What are the key physical properties of cyclopropylamine and its hydrochloride salt?
| Property | Cyclopropylamine (Free Base) | Cyclopropylamine Hydrochloride |
| Molecular Formula | C₃H₇N[4] | C₃H₈ClN[8] |
| Molecular Weight | 57.09 g/mol [4] | 93.55 g/mol [8] |
| Appearance | Colorless liquid[4] | White to off-white solid[2] |
| Boiling Point | ~50 °C[4] | Not applicable (decomposes) |
| Melting Point | Not applicable | A substituted analog melts at 196-198 °C with decomposition.[2] |
| Solubility | Miscible with water and many organic solvents.[9] | Generally soluble in water and polar protic solvents; sparingly soluble in non-polar organic solvents. |
| Stability | Volatile; can react with CO₂.[4][9] | Generally stable under recommended storage conditions. |
Q: What are the recommended storage conditions for cyclopropylamine hydrochloride? A: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[4]
Experimental Procedures
Q: Can you provide a general protocol for the formation of cyclopropylamine hydrochloride from the free base? A: This protocol is based on a common method for precipitating amine hydrochlorides.
-
Experimental Protocol: Hydrochloride Salt Formation
-
Dissolve the crude cyclopropylamine free base in a suitable anhydrous organic solvent, such as diethyl ether or methyl t-butyl ether, at a concentration of approximately 0.5-1 M.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring. The amount of HCl should be stoichiometric (1.0 to 1.1 equivalents).
-
As the HCl solution is added, the cyclopropylamine hydrochloride will precipitate as a white solid.
-
Continue stirring the resulting slurry at 0 °C for a period of time (e.g., 1 hour) to ensure complete precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with a small amount of the cold, anhydrous solvent to remove any soluble impurities.
-
Dry the solid under high vacuum to remove residual solvent.
-
Q: I need the free cyclopropylamine for my next reaction. What is the best way to convert the hydrochloride salt back to the free base? A: Liberating the free base requires careful handling due to its volatility and miscibility with water, which makes extraction challenging.[5]
-
Method 1: In Situ Liberation (Recommended for subsequent reactions) This method avoids the difficult isolation of the free amine.
-
In your reaction vessel, combine the cyclopropylamine hydrochloride with the solvent for your next reaction.
-
Add a suitable inorganic base (e.g., anhydrous potassium carbonate or sodium carbonate, 2-3 equivalents) or a non-nucleophilic organic base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents).
-
Stir the mixture for 30-60 minutes to allow for the complete neutralization of the hydrochloride salt.
-
The resulting mixture, containing the free cyclopropylamine and the salt byproduct, can often be used directly in the subsequent reaction. The salt byproduct can be removed by filtration at the end of the reaction.
-
-
Method 2: Aqueous Workup and Extraction (Use with caution) This method is for isolating the free base but can lead to losses.
-
Dissolve the cyclopropylamine hydrochloride in water.
-
Cool the solution in an ice bath and slowly add a concentrated aqueous solution of a strong base, such as sodium hydroxide (NaOH), until the pH is >12.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane). Note: Due to the high water solubility of cyclopropylamine, extraction efficiency may be low. Salting out by saturating the aqueous layer with NaCl before extraction can improve recovery.
-
Combine the organic extracts and dry them over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Crucially, use the resulting solution of the free amine directly if possible. If the solvent must be removed, do so with extreme care at low temperatures and reduced pressure to minimize loss of the volatile product.
-
-
Workflow for Liberating the Free Base:
Caption: Decision workflow for converting the HCl salt to the free base.
Quality Control
Q: What analytical data should I expect for pure cyclopropylamine hydrochloride? A: For a substituted analog, (1-cyclopropyl)cyclopropylamine hydrochloride, the following has been reported:
-
Appearance: Colorless powder.[2]
-
Melting Point: 196–198 °C (with decomposition).[2]
-
¹H NMR (300 MHz, D₂O): δ 1.30–1.26 (m, 1H), 0.71–0.60 and 0.60–0.55 (m, 4H), 0.49–0.42 and 0.13–0.08 (m, 4H).[2] The specific shifts for the parent cyclopropylamine hydrochloride may vary but will show characteristic signals for the cyclopropyl ring protons.
References
- Google Patents. (n.d.). Process for the manufacture of cyclopropylamine (Patent No. US4590292A).
-
National Center for Biotechnology Information. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PubMed Central. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved January 24, 2026, from [Link]
- Google Patents. (n.d.). Process for the manufacture of cyclopropylamine (Patent No. EP0205403B1).
-
Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8(4). Retrieved January 24, 2026, from [Link]
-
Reddit. (n.d.). Extraction of Cyclopropylamine. r/OrganicChemistry. Retrieved January 24, 2026, from [Link]
-
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved January 24, 2026, from [Link]
- Google Patents. (n.d.). Process for manufacturing cyclopropylamine (Patent No. US3711549A).
-
ResearchGate. (n.d.). Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). Retrieved January 24, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclopropylamine hydrochloride. PubChem. Retrieved January 24, 2026, from [Link]
Sources
- 1. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 2. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0205403B1 - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 4. longdom.org [longdom.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cyclopropylamine hydrochloride | C3H8ClN | CID 11708049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cyclopropylamine | 765-30-0 [chemicalbook.com]
Optimization of reaction temperature for cyclopropylamine synthesis
An essential component in numerous pharmaceuticals and agrochemicals, cyclopropylamine's synthesis is a critical process where reaction temperature is not merely a parameter but a pivotal control point for yield, purity, and safety.[1][2] As Senior Application Scientists, we frequently field questions from researchers encountering challenges in this synthesis. The inherent reactivity of the strained cyclopropane ring, combined with the nucleophilicity of the amine group, creates a delicate energetic balance.[2] Temperature control is paramount to navigate this landscape successfully.
This technical guide is structured to address the most common issues and questions that arise during the optimization of reaction temperature for cyclopropylamine synthesis. We move from direct troubleshooting of common problems to broader frequently asked questions, providing field-proven insights and actionable protocols.
Troubleshooting Guide: Temperature-Related Synthesis Issues
This section addresses specific experimental problems in a direct question-and-answer format.
Question 1: My yield of cyclopropylamine is consistently low. Could the reaction temperature be the culprit?
Answer: Absolutely. Reaction temperature is a primary determinant of reaction rate and equilibrium position, both of which directly impact yield.
-
Causality (The "Why"):
-
Insufficient Activation Energy: If the temperature is too low, the reacting molecules may not possess sufficient kinetic energy to overcome the activation energy barrier. This results in a slow or stalled reaction, leading to incomplete conversion of the starting material and, consequently, low yield. For instance, in multi-step syntheses starting from γ-butyrolactone, the ring cleavage step requires a specific temperature range (typically 70-75°C) to proceed efficiently.[3][4] Operating below this range will significantly slow down the reaction rate.[3][4][5]
-
Unfavorable Equilibrium: For reversible reactions, temperature influences the position of the chemical equilibrium. In some steps, such as the amidation of a cyclopropanecarboxylate ester, excessively high temperatures (e.g., above 140°C) can shift the equilibrium back toward the reactants, thereby reducing the yield of the desired cyclopropanecarboxamide intermediate.[3][5]
-
-
Troubleshooting Steps:
-
Verify Temperature Range: Consult literature for the specific synthesis route you are employing. For the common Hofmann rearrangement of cyclopropanecarboxamide, a key final step, newer continuous-flow methods have shown high yields (up to 96%) at 90°C with very short residence times (4 minutes).[6] Traditional batch processes often require careful temperature staging.[6]
-
Systematic Temperature Screening: If the literature is ambiguous for your specific substrate, perform a systematic temperature screening. See the detailed protocol in the "Experimental Protocols" section below.
-
Ensure Uniform Heating: Check for localized hot or cold spots in your reaction vessel. Use a well-calibrated thermometer and ensure efficient stirring to maintain a homogenous temperature distribution.
-
Question 2: I'm observing significant impurity formation. How does temperature influence side reactions?
Answer: Temperature is a critical factor in reaction selectivity. An improperly optimized temperature is one of the most common reasons for the formation of unwanted byproducts.
-
Causality (The "Why"):
-
Activation of Alternative Pathways: Most chemical transformations have multiple potential reaction pathways, each with its own activation energy. The desired reaction is typically the one with the lowest activation energy. As you increase the temperature, you provide more energy to the system, which can be sufficient to overcome the higher activation energy barriers of undesired side reactions.
-
Decomposition: Both starting materials, intermediates, and the final product can decompose at elevated temperatures. Cyclopropylamine itself has a low boiling point of approximately 49-50°C, and its stability can be compromised at higher temperatures, especially in the presence of other reactive species. For example, in the synthesis of trans-2-substituted-cyclopropylamines, raising the reaction temperature from 90°C to 110°C was shown to decrease the diastereoselectivity, indicating an increase in side products or isomerization.
-
Reversal of Steps: In the synthesis pathway starting from γ-butyrolactone, temperatures above 75°C during the initial ring cleavage can cause the reaction to reverse, reforming the starting material from the 4-chlorobutyric acid intermediate.[3][4][5]
-
-
Troubleshooting Steps:
-
Lower the Temperature: The most direct approach is to run the reaction at a lower temperature. While this may decrease the reaction rate, it often dramatically improves selectivity. The trade-off between rate and purity is a key optimization parameter.[5]
-
Analyze Byproducts: Identify the structure of the major impurities. This will provide mechanistic clues as to which side reactions are occurring (e.g., polymerization, elimination, rearrangement) and help you devise a more targeted temperature strategy.
-
Consider a Different Synthesis Route: If selectivity remains poor across a wide temperature range, the chosen synthetic route may be inherently unselective for your substrate. Routes such as the Gabriel synthesis or reductive amination of cyclopropanecarboxaldehyde might offer better selectivity under different thermal conditions.[1][2][7]
-
Question 3: My reaction is dangerously exothermic and difficult to control. What are the key temperature-related safety considerations?
Answer: Safety is the highest priority. The Hofmann rearrangement, a common final step in cyclopropylamine synthesis, is notoriously exothermic. Poor temperature control can lead to a runaway reaction.
-
Causality (The "Why"):
-
Exothermic Decomposition: The conversion of the chlorinated intermediate to cyclopropylamine during the Hofmann reaction releases a significant amount of heat.[5]
-
Product Volatility: Cyclopropylamine has a boiling point of ~50°C.[1] If the reaction temperature exceeds this value, the product will rapidly vaporize, causing a sudden and dangerous increase in pressure within a sealed reactor.[3][4][5] This can lead to overpressurization and catastrophic vessel failure.[3][4][5]
-
-
Mitigation Strategies:
-
Strict Temperature Limits: For the Hofmann step in a batch process, the reaction temperature must be rigorously maintained below 50°C.[3][4][5] This often requires the use of cooling baths (e.g., brine cooling).
-
Controlled Reagent Addition: Instead of mixing all reagents at once, add the sodium hydroxide solution slowly to the cold solution of the chlorinated intermediate. This allows the cooling system to dissipate the heat as it is generated, preventing accumulation.[8]
-
Continuous-Flow Synthesis: Modern approaches utilize continuous-flow microreactors. These systems have a very high surface-area-to-volume ratio, allowing for extremely efficient heat exchange. This enables the reaction to be run safely at higher temperatures (e.g., 90°C) for accelerated rates, as the heat is immediately removed, preventing thermal runaway.[6]
-
Adequate Headspace and Venting: Ensure the reaction vessel is not overfilled and is equipped with appropriate pressure relief systems.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical temperature ranges for the key steps in a multi-step cyclopropylamine synthesis?
A1: Based on well-established industrial processes starting from γ-butyrolactone, the following temperature ranges are a useful guide. However, optimization for specific substrates and equipment is always necessary.
| Synthesis Step | Precursor | Product | Typical Temperature Range (°C) | Rationale & Key Considerations |
| Ring Cleavage | γ-Butyrolactone | 4-Chlorobutyric Acid | 70 - 75 °C | Optimal balance between reaction rate and preventing the reverse reaction.[3][4][5] |
| Amidation | Cyclopropanecarboxylate Ester | Cyclopropanecarboxamide | 85 - 115 °C | Provides a good reaction rate. Lower temperatures slow the reaction; higher temperatures can reduce yield due to equilibrium shifts.[3][5][8] |
| Hofmann Rearrangement | Cyclopropanecarboxamide | Cyclopropylamine | < 50 °C (Batch) or ~90°C (Flow) | Batch: Critical for safety to avoid runaway reaction and boiling of the product.[3][4][5] Flow: High temperature is possible due to superior heat control.[6] |
Q2: How do I design an experiment to determine the optimal reaction temperature?
A2: A systematic approach using a Design of Experiments (DoE) methodology is most effective. The goal is to find a temperature that maximizes yield and purity while minimizing reaction time and safety risks.
The workflow below outlines a typical temperature screening study.
Sources
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. EP0205403B1 - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. US3711549A - Process for manufacturing cyclopropylamine - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to 1H NMR Analysis of 2-Methylcyclopropan-1-amine Hydrochloride
Introduction
2-Methylcyclopropan-1-amine is a valuable chiral building block in medicinal chemistry and materials science. Its rigid, strained cyclopropane ring imparts unique conformational constraints and metabolic stability to parent molecules. As with many small chiral amines, comprehensive structural and stereochemical characterization is paramount. 2-Methylcyclopropan-1-amine hydrochloride exists as a pair of diastereomers (cis and trans) and each of these exists as a pair of enantiomers. This guide provides an in-depth analysis of this molecule using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, a powerful and indispensable tool for elucidating its complex structure and stereochemistry. We will explore the nuances of spectral interpretation for this class of compounds and compare the capabilities of ¹H NMR with other common analytical techniques.
The Unique NMR Signature of a Substituted Cyclopropane
The ¹H NMR spectrum of 2-methylcyclopropan-1-amine is dictated by several key structural features that create a complex but highly informative spectral fingerprint. Understanding these principles is the foundation of accurate analysis.
-
Ring Strain and Anisotropy: The three-membered cyclopropane ring is highly strained, leading to C-C bonds with significant p-character. This induces a magnetic anisotropy effect, often described as an "aromatic-like" ring current, which strongly shields the protons attached to the ring.[1] Consequently, cyclopropyl protons typically resonate at an unusually high field (upfield), often in the 0.2 to 1.5 ppm range, a region distinct from protons in larger cycloalkanes or acyclic systems.[1]
-
Stereochemistry and Coupling Constants (J-values): The relative orientation of substituents (cis or trans) is determined by analyzing the vicinal coupling constants (³J) between protons on adjacent carbons. In cyclopropane rings, the magnitude of these couplings is highly dependent on the dihedral angle between the coupled protons. A well-established principle is that the coupling constant for cis protons (³J_cis_) is typically larger than for trans protons (³J_trans_).[2] This empirical rule is a cornerstone for assigning the relative stereochemistry of the methyl and amine groups.
-
Chirality and Diastereotopicity: The presence of two chiral centers (at C1 and C2) renders the geminal protons on the C3 carbon (the CH₂ group) diastereotopic in both the cis and trans isomers.[3][4] Diastereotopic protons are chemically non-equivalent and therefore have different chemical shifts and will couple to each other (geminal coupling, ²J).[3][4] This results in more complex splitting patterns than might be initially expected for a simple CH₂ group.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
A robust and reproducible experimental protocol is critical for obtaining high-quality, interpretable data. The following procedure is a self-validating system designed to ensure accuracy.
1. Sample Preparation:
-
Analyte: Use approximately 5-10 mg of this compound.
-
Solvent Selection: The choice of solvent is crucial. Deuterated chloroform (CDCl₃) is often a poor choice for amine salts due to limited solubility. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are excellent alternatives.
-
Causality: D₂O offers excellent solubility for the hydrochloride salt. However, the acidic proton of the ammonium group (-NH₃⁺) and any labile amine protons will exchange with deuterium, causing their signals to disappear from the spectrum.[5] DMSO-d₆ is also a good solubilizing agent and will typically allow for the observation of the -NH₃⁺ protons, which often appear as a broad signal.
-
-
Procedure:
-
Accurately weigh the sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., D₂O).
-
Add a small amount of an internal standard, such as Trimethylsilylpropanoic acid (TSP) for D₂O, for precise chemical shift referencing (δ 0.00 ppm).
-
Cap the tube and gently vortex or invert until the sample is fully dissolved.
-
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended to achieve better signal dispersion and resolve complex multiplets.
-
Key Acquisition Parameters:
-
Experiment: Standard 1D Proton (zg30 or similar pulse program).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Relaxation Delay (d1): 2-5 seconds to ensure quantitative integration.
-
-
Rationale: A higher magnetic field strength spreads out the signals, making it easier to distinguish between closely spaced peaks and to accurately measure coupling constants. Sufficient scans are needed to improve the signal-to-noise ratio.
Spectral Analysis and Interpretation (trans Isomer Example)
Let's consider the analysis of a hypothetical ¹H NMR spectrum of trans-2-Methylcyclopropan-1-amine hydrochloride in D₂O. The protonation of the amine group to -NH₃⁺ will cause a downfield shift for adjacent protons (H1 and H2) due to its electron-withdrawing inductive effect.
Molecular Structure and Proton Labeling
Caption: Structure of trans-2-Methylcyclopropan-1-amine hydrochloride with proton labels.
Table 1: Hypothetical ¹H NMR Data for trans-2-Methylcyclopropan-1-amine HCl (400 MHz, D₂O)
| Signal Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| A | 2.85 | 1H | ddd | 8.0, 6.0, 4.0 | H1 (CH-NH₃⁺) |
| B | 1.25 | 3H | d | 6.5 | CH₃ |
| C | 1.15 | 1H | m | - | H2 (CH-CH₃) |
| D | 0.95 | 1H | ddd | 9.0, 6.0, 4.0 | H3a (CH₂) |
| E | 0.60 | 1H | ddd | 9.0, 8.0, 5.0 | H3b (CH₂) |
Detailed Peak Assignment and Rationale:
-
H1 (Signal A, δ 2.85): This is the most downfield of the ring protons.
-
Causality: Its direct attachment to the carbon bearing the electron-withdrawing ammonium group (-NH₃⁺) deshields it significantly. It integrates to one proton. Its multiplicity as a doublet of doublet of doublets (ddd) arises from coupling to H2 (trans), H3a (cis), and H3b (trans).
-
-
CH₃ (Signal B, δ 1.25): This signal is a clean doublet, integrating to three protons.
-
Causality: The methyl protons are coupled only to the adjacent H2 proton, resulting in a doublet according to the n+1 rule.
-
-
H2 (Signal C, δ 1.15): This methine proton is coupled to four other protons (H1, H3a, H3b, and the CH₃ group), leading to a complex multiplet (m).
-
Causality: Its chemical shift is further upfield than H1 as it is not directly adjacent to the ammonium group.
-
-
H3a and H3b (Signals D & E, δ 0.95 and 0.60): These are the diastereotopic protons of the CH₂ group.
-
Causality: They reside in different chemical environments relative to the substituents on the other side of the ring. They show a large geminal coupling to each other (~9.0 Hz) and smaller vicinal couplings to H1 and H2. The different magnitudes of their cis and trans couplings to H1 and H2 contribute to their distinct chemical shifts and complex splitting patterns.
-
Comparison with Alternative Analytical Techniques
While ¹H NMR is unparalleled for detailed structural and stereochemical analysis, a multi-technique approach is often employed for comprehensive characterization.
Workflow: From Sample to Structure
Caption: A typical workflow for the ¹H NMR analysis of 2-methylcyclopropan-1-amine HCl.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Precise molecular structure, relative stereochemistry (cis/trans), diastereotopicity, purity. | Non-destructive, highly detailed structural information, quantitative. | Requires soluble sample, may not distinguish enantiomers without chiral aids. |
| ¹³C NMR | Carbon skeleton, number of unique carbons. | Complements ¹H NMR, confirms carbon environments.[6] | Lower sensitivity than ¹H NMR, longer acquisition times. |
| Chiral HPLC/SFC | Separation and quantification of enantiomers (enantiomeric excess, ee). | Gold standard for determining enantiopurity.[7] | Provides no structural information on its own, requires method development. |
| GC-MS | Molecular weight (of the free base), fragmentation pattern, purity. | High sensitivity, good for volatile compounds and purity assessment. | Limited stereochemical information, the hydrochloride salt is not volatile. |
| IR Spectroscopy | Presence of functional groups (e.g., N-H stretches for the ammonium salt).[8] | Fast, simple, good for confirming functional groups. | Provides very limited information on the overall molecular structure. |
Conclusion
¹H NMR spectroscopy is an exceptionally powerful and essential technique for the complete structural and stereochemical characterization of this compound. By carefully analyzing chemical shifts, integration, and coupling constants, one can unambiguously determine the connectivity and relative stereochemistry of the molecule. The characteristic upfield shifts of the cyclopropyl protons, combined with the predictable differences in cis and trans coupling constants, provide a clear and reliable path to structural elucidation. When combined with techniques like chiral chromatography for enantiomeric purity, a full and robust analytical picture of this important chemical building block can be achieved.
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Camps, F., et al. (1985). 19F NMR analyses of some cyclopropane derivatives. Journal of Fluorine Chemistry, 29(3), 261–271. [Link]
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A Comparative Guide to 2-Methylcyclopropanamine and Other Small Amine Building Blocks for Drug Discovery
Introduction: The Strategic Value of Small Amines in Medicinal Chemistry
In the intricate chess game of drug design, the selection of small, functionalized building blocks is a critical opening move that can dictate the success of a research campaign. Among these, small amine-containing fragments are of paramount importance, serving as key anchor points for molecular recognition, modulating physicochemical properties, and influencing the overall three-dimensional shape of a drug candidate.[1] Their basic nature allows for crucial salt formation, enhancing solubility and bioavailability, while their hydrogen bonding capacity provides strong and directional interactions with biological targets.[2] This guide provides a comparative analysis of 2-methylcyclopropanamine against other commonly employed small amine building blocks—cyclobutylamine, propargylamine, and azetidine—offering insights into their unique structural and functional attributes to aid researchers in making informed decisions for their drug discovery programs.
2-Methylcyclopropanamine: A Unique Blend of Rigidity and Three-Dimensionality
2-Methylcyclopropanamine, a secondary amine, introduces a unique set of conformational constraints and stereochemical complexity. The cyclopropane ring, with its inherent strain, imparts a rigid framework, which can be advantageous in pre-organizing a molecule for optimal binding to its target, thus minimizing the entropic penalty upon binding.[3] The methyl group at the 2-position further enhances this rigidity and introduces a chiral center, allowing for stereospecific interactions that can significantly improve potency and selectivity.
The cyclopropyl group is often employed as a bioisostere for other small alkyl groups or even phenyl rings, offering a means to explore novel chemical space while maintaining key interactions.[4] Furthermore, the presence of the cyclopropane ring can influence metabolic stability. The high C-H bond dissociation energy of the cyclopropyl group can render it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[5] However, it's important to note that metabolism of cyclopropylamines can sometimes lead to reactive intermediates.[5]
Comparative Analysis of Physicochemical Properties
The choice of a small amine building block can profoundly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key physicochemical properties of 2-methylcyclopropanamine and its counterparts.
| Property | 2-Methylcyclopropanamine | Cyclobutylamine | Propargylamine | Azetidine |
| Molecular Weight ( g/mol ) | 71.12[6] | 71.12[7] | 55.08[8] | 57.09[9] |
| pKa (Predicted/Experimental) | 9.12 (Predicted)[10] | 10.80 (Predicted)[5] | 7.89 (Predicted)[11] | 11.29 (Experimental)[12] |
| logP (Calculated/Experimental) | 0.4 (Calculated)[6] | 0.2 (Calculated)[7] | -0.4 (Calculated)[13] | -0.1 (Calculated)[9] |
| Key Bond Angles | C-C-C: ~60° | C-C-C: ~88° | C≡C-C: ~180° | C-N-C: ~90° |
Interpretation of Data:
-
Basicity (pKa): Azetidine is the most basic of the four, which can be advantageous for forming strong ionic interactions but may also lead to higher clearance. Propargylamine is the least basic, which could be beneficial in avoiding off-target interactions with aminergic receptors. 2-Methylcyclopropanamine and cyclobutylamine have intermediate basicity.
-
Lipophilicity (logP): Propargylamine is the most hydrophilic, which can improve aqueous solubility. 2-Methylcyclopropanamine and cyclobutylamine have higher logP values, suggesting a greater contribution to lipophilicity, which can enhance membrane permeability.
-
Structural Geometry: The bond angles within the cyclic amines dictate the exit vectors of substituents and the overall molecular shape. The acute angles of the cyclopropane ring in 2-methylcyclopropanamine provide a distinct spatial arrangement compared to the less strained cyclobutane and azetidine rings. The linear geometry of the alkyne in propargylamine offers a rigid, rod-like extension.
Experimental Section: A Comparative Study of Amide Coupling Reactivity
To provide practical insights into the utility of these building blocks, a comparative amide coupling experiment can be performed. The following protocol is a general guideline for coupling these amines to a model carboxylic acid, such as benzoic acid, using the common coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Experimental Workflow: Amide Coupling
Caption: General workflow for HATU-mediated amide coupling.
Detailed Protocol for Amide Coupling with 2-Methylcyclopropanamine:
-
Preparation: To a solution of benzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add 2-methylcyclopropanamine (1.05 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired amide.
Expected Reactivity and Causality:
The nucleophilicity of the amine is a key determinant of its reactivity in amide coupling reactions.
-
Azetidine: As the most basic and a secondary amine with some ring strain, azetidine is expected to be highly reactive.
-
Cyclobutylamine: A primary amine with a pKa similar to other primary alkylamines, it should exhibit good reactivity.
-
2-Methylcyclopropanamine: As a secondary amine, its reactivity might be slightly lower than primary amines due to steric hindrance from the methyl group and the cyclopropane ring. However, the inherent strain of the cyclopropane ring can sometimes enhance reactivity.
-
Propargylamine: With the lowest pKa, it is the least nucleophilic and may require longer reaction times or more forcing conditions to achieve complete conversion.
The choice of coupling reagent and reaction conditions can be tailored to accommodate the varying reactivity of these amines. For sterically hindered amines like 2-methylcyclopropanamine, stronger activating agents or elevated temperatures may be necessary.
Impact on Drug Properties: A Medicinal Chemistry Perspective
The incorporation of these small amine building blocks can have a profound impact on a molecule's biological activity and pharmacokinetic properties.
Conformational Rigidity and Target Affinity
The rigid nature of cyclic amines like 2-methylcyclopropanamine, cyclobutylamine, and azetidine can be a significant advantage in drug design. By locking a portion of the molecule into a specific conformation, these building blocks can pre-organize the ligand for optimal binding to its target protein, leading to an increase in binding affinity. The defined exit vectors from these rings also allow for precise positioning of other functional groups to interact with specific pockets on the protein surface.
Caption: Impact of conformational rigidity on target binding.
Metabolic Stability
As previously mentioned, the cyclopropyl group in 2-methylcyclopropanamine can enhance metabolic stability by blocking potential sites of oxidation.[5] The methyl group may further sterically hinder enzymatic access to the amine. Similarly, the cyclobutane and azetidine rings can also improve metabolic stability compared to more flexible acyclic amines. Propargylamine, on the other hand, contains a reactive alkyne group that can be a site for metabolic transformations or be intentionally used as a reactive handle for covalent inhibitors.
Conclusion
The selection of a small amine building block is a nuanced decision that requires careful consideration of the desired physicochemical properties, three-dimensional structure, and metabolic profile of the final drug candidate. 2-Methylcyclopropanamine offers a compelling combination of conformational rigidity, stereochemical complexity, and potential for enhanced metabolic stability, making it a valuable tool in the medicinal chemist's arsenal. By understanding the comparative advantages and disadvantages of 2-methylcyclopropanamine and other small amines like cyclobutylamine, propargylamine, and azetidine, researchers can more effectively navigate the challenging landscape of drug discovery and design molecules with a higher probability of success.
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A Senior Application Scientist's Guide to Cyclopropanation: Comparing the Efficacy of Modern Methods
Introduction: The Enduring Allure of the Three-Membered Ring
The cyclopropane motif, a seemingly simple three-carbon ring, holds a place of profound importance in the landscape of modern chemistry. Its inherent ring strain, a consequence of compressed bond angles, imbues it with unique electronic properties and a rich reactivity profile that chemists have learned to harness with remarkable precision. In the pharmaceutical and agrochemical industries, the incorporation of a cyclopropane ring is a well-established strategy for modulating a molecule's metabolic stability, binding affinity, and overall bioactivity.[1] Consequently, the development of efficient and selective methods for the synthesis of cyclopropanes remains a vibrant and competitive area of research.
This guide provides a comparative analysis of the most prominent and effective cyclopropanation methods available to the contemporary research scientist. We will delve into the mechanistic underpinnings of each strategy, evaluate their respective strengths and limitations, and provide practical, field-proven insights to aid in the selection of the optimal method for a given synthetic challenge. The discussion will be grounded in experimental data, with a focus on yield, diastereoselectivity, and enantioselectivity.
Choosing Your Path to the Cyclopropane: A Strategic Overview
The selection of a cyclopropanation method is a critical decision in any synthetic campaign. The optimal choice is dictated by a multitude of factors, including the nature of the olefin substrate, the desired stereochemical outcome, the presence of other functional groups, and considerations of scale, cost, and safety. The following diagram provides a high-level decision-making framework for navigating the common cyclopropanation strategies.
Caption: A decision-making flowchart for selecting a cyclopropanation method.
The Workhorse: Simmons-Smith and its Modern Variants
The Simmons-Smith reaction, first reported in 1958, is a cornerstone of cyclopropane synthesis.[2] It involves the reaction of an alkene with an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane and a zinc-copper couple.[2]
Mechanism and Stereoselectivity
The reaction is believed to proceed through a concerted "butterfly" transition state, where the methylene group is delivered to the same face of the double bond.[3] This concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product, making the reaction stereospecific.[4] A key feature of the Simmons-Smith reaction is its susceptibility to directing groups. The presence of a nearby hydroxyl group, for instance, can chelate to the zinc carbenoid, directing the cyclopropanation to occur on the syn face of the alkene relative to the hydroxyl group.[3] This substrate-directed approach provides a powerful tool for controlling diastereoselectivity in the synthesis of complex molecules.[5]
Modifications and Improvements
The original Simmons-Smith protocol has been refined over the years to improve its practicality and scope. The Furukawa modification utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple, offering a more reactive and often higher-yielding alternative. The Charette modification employs stoichiometric or catalytic amounts of a chiral ligand, such as a dioxaborolane derived from tartaric acid, to achieve high levels of enantioselectivity in the cyclopropanation of allylic alcohols.[6]
Substrate Scope and Functional Group Tolerance
A significant advantage of the Simmons-Smith reaction is its broad functional group tolerance. It is compatible with a wide range of functionalities, including ethers, esters, amides, and even some carbonyl groups, which can be problematic for other methods.[3] The reaction is most efficient with electron-rich olefins, while electron-deficient alkenes can be less reactive.
The Precision Instruments: Transition-Metal Catalyzed Cyclopropanation
Transition-metal catalysis has revolutionized cyclopropane synthesis, offering unparalleled levels of stereocontrol and efficiency. These methods typically involve the reaction of an alkene with a diazo compound in the presence of a metal catalyst, most commonly complexes of rhodium(II), copper(I), cobalt(II), or palladium(II).[7]
Mechanism: The Metal Carbene Intermediate
The generally accepted mechanism involves the formation of a highly reactive metal carbene intermediate upon reaction of the diazo compound with the metal catalyst, with concomitant extrusion of dinitrogen.[7] This metal carbene then undergoes a [2+1] cycloaddition with the alkene to form the cyclopropane. The nature of the metal and the ligands coordinated to it profoundly influence the reactivity and selectivity of the carbene transfer.
Caption: Simplified catalytic cycle for rhodium(II)-catalyzed cyclopropanation.
Asymmetric Catalysis: The Role of Chiral Ligands
A major strength of transition-metal catalyzed cyclopropanation is the ability to achieve high enantioselectivity through the use of chiral ligands. A vast library of chiral ligands has been developed for this purpose, with some of the most successful classes being bis(oxazoline) (BOX), pyridine-oxazoline (pybox), and salen ligands.[8] The choice of ligand is critical and must be optimized for the specific substrate and metal catalyst. For instance, copper(I)-BOX complexes are highly effective for the asymmetric cyclopropanation of styrene with diazoacetates.[9]
Substrate Scope and Limitations
Transition-metal catalyzed methods are particularly well-suited for the cyclopropanation of a wide variety of alkenes, including electron-rich, electron-neutral, and electron-deficient systems.[7] However, the use of diazo compounds as carbene precursors presents a significant safety concern, as they can be explosive and require careful handling.[10] This has driven research into the development of safer carbene precursors. Furthermore, the cyclopropanation of electron-deficient olefins can sometimes be challenging with certain catalyst systems.[11]
The Emerging Force: Organocatalytic Cyclopropanation
Organocatalysis has emerged as a powerful and often more sustainable alternative to metal-based catalysis. In the context of cyclopropanation, chiral secondary amines, such as derivatives of proline, have proven to be highly effective catalysts.[2]
Iminium and Enamine Catalysis
A common strategy in organocatalytic cyclopropanation involves the reaction of an α,β-unsaturated aldehyde with a nucleophile in the presence of a chiral secondary amine catalyst. The catalyst reversibly forms a chiral iminium ion with the enal, which lowers the LUMO of the substrate and activates it towards nucleophilic attack.[12] Following a Michael addition, the resulting enamine intermediate can undergo an intramolecular cyclization to form the cyclopropane ring.[13]
Caption: Generalized catalytic cycle for aminocatalyzed cyclopropanation.
Advantages and Scope
Organocatalytic methods offer several advantages, including operational simplicity, mild reaction conditions, and the avoidance of toxic and expensive metals. These reactions often do not require inert atmospheres or anhydrous solvents. The substrate scope is continually expanding, with successful applications in the cyclopropanation of enals and enones using various nucleophiles, including sulfonium ylides and bromomalonates.[2]
Specialized Methods: The Kulinkovich Reaction for Cyclopropanols
For the specific synthesis of cyclopropanols, the Kulinkovich reaction provides a unique and powerful approach. This reaction involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, typically Ti(OiPr)₄.[14]
Mechanism and Applications
The reaction proceeds through the formation of a titanacyclopropane intermediate, which then reacts with the ester to generate the cyclopropanol product.[9] The Kulinkovich reaction is particularly valuable for the synthesis of 1-substituted cyclopropanols and has found numerous applications in natural product synthesis.
Comparative Performance Data
The following table provides a comparative summary of the performance of different cyclopropanation methods on representative substrates. The data is compiled from various literature sources and is intended to provide a general overview of the expected yields and stereoselectivities.
| Method | Substrate | Reagents/Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Simmons-Smith | (Z)-3-penten-2-ol | Zn/Cu, CH₂I₂ | >95 | >200:1 (syn:anti) | N/A | [5] |
| Asymmetric Simmons-Smith | Cinnamyl alcohol | Et₂Zn, CH₂I₂, Chiral Dioxaborolane | 92 | >95:5 | 92% | [6] |
| Rh(II)-Catalyzed | Styrene | Rh₂(OAc)₄, Ethyl Diazoacetate | >95 | 75:25 (trans:cis) | N/A | [9] |
| Cu(I)-Catalyzed Asymmetric | Styrene | Cu(I)-BOX, Ethyl Diazoacetate | 92 | 70:30 (trans:cis) | 99% (trans) | [8] |
| Organocatalytic | Cinnamaldehyde | Diphenylprolinol silyl ether, Benzyl Bromide, Base | 85 | >20:1 | 96% | [2] |
| Kulinkovich Reaction | Methyl Benzoate | EtMgBr, Ti(OiPr)₄ | 86 | N/A | N/A | [14] |
Experimental Protocols
Representative Simmons-Smith Cyclopropanation of an Allylic Alcohol
Materials:
-
Allylic alcohol (1.0 mmol)
-
Zinc-Copper couple (2.0 mmol)
-
Diiodomethane (2.0 mmol)
-
Anhydrous diethyl ether (10 mL)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the zinc-copper couple.
-
Add anhydrous diethyl ether, followed by the diiodomethane.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the allylic alcohol in anhydrous diethyl ether dropwise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Rhodium(II)-Catalyzed Cyclopropanation of Styrene
Materials:
-
Styrene (1.0 mmol)
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄] (0.01 mmol)
-
Ethyl diazoacetate (1.2 mmol)
-
Anhydrous dichloromethane (5 mL)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add rhodium(II) acetate dimer and anhydrous dichloromethane.
-
Add the styrene to the solution.
-
Add a solution of ethyl diazoacetate in anhydrous dichloromethane dropwise to the reaction mixture over 1 hour at room temperature.
-
Stir the reaction mixture at room temperature for an additional 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.
Safety Note: Diazo compounds are potentially explosive and should be handled with extreme care in a well-ventilated fume hood.
Representative Organocatalytic Cyclopropanation of Cinnamaldehyde
Materials:
-
Cinnamaldehyde (0.5 mmol)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol)
-
Benzyl bromide (0.6 mmol)
-
Potassium carbonate (1.0 mmol)
-
Toluene (2 mL)
Procedure:
-
To a vial, add the cinnamaldehyde, (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, benzyl bromide, and potassium carbonate.
-
Add toluene and stir the mixture at room temperature for 24 hours.
-
Quench the reaction with water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
The field of cyclopropanation continues to evolve, driven by the persistent demand for more efficient, selective, and sustainable synthetic methods. While the Simmons-Smith reaction remains a robust and reliable workhorse, particularly for substrate-directed diastereoselective syntheses, transition-metal catalysis offers unparalleled control over enantioselectivity, albeit with the caveat of often requiring hazardous diazo reagents. Organocatalysis has firmly established itself as a powerful third pillar, providing mild and environmentally benign conditions for asymmetric cyclopropanation.
Looking ahead, the development of novel catalytic systems that can operate under even milder conditions, tolerate a broader range of functional groups, and utilize safer, more readily available carbene precursors will undoubtedly be a major focus of research. The continued exploration of biocatalytic approaches and the application of flow chemistry are also poised to make significant contributions to the field. By understanding the fundamental principles and practical nuances of the methods outlined in this guide, researchers will be well-equipped to tackle the synthetic challenges of today and contribute to the innovations of tomorrow.
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Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society1958 , 80 (19), 5323–5324. [Link]
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Evans, D. A.; Woerpel, K. A.; Hinman, M. M.; Faul, M. M. Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions. Catalytic, asymmetric cyclopropanation of olefins. Journal of the American Chemical Society1991 , 113 (2), 726–728. [Link]
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A Comparative Guide to the In Vitro Antimicrobial Activity of Novel Cyclopropane Amide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms and provide effective treatment options against multidrug-resistant pathogens. Among the promising new classes of compounds, cyclopropane amide derivatives have emerged as a focal point of research, demonstrating significant potential as potent antimicrobial agents. This guide provides a comprehensive comparison of the in vitro antimicrobial activity of these novel derivatives, grounded in experimental data and contextualized with insights into their structure-activity relationships, mechanisms of action, and potential for resistance.
The Rationale for Cyclopropane Amides in Antimicrobial Drug Discovery
The cyclopropane ring, a three-membered carbocycle, is a unique structural motif in medicinal chemistry. Its inherent ring strain and distinct electronic properties confer a rigid conformation that can enhance binding affinity to biological targets and improve metabolic stability compared to more flexible aliphatic chains.[1][2] When incorporated into an amide scaffold, the cyclopropyl group can significantly influence the molecule's three-dimensional structure and electronic distribution, leading to potent biological activity.[1] The exploration of cyclopropane amide derivatives is driven by the urgent need for new antimicrobials that can overcome the resistance mechanisms developed by bacteria against current antibiotic classes.[1]
Comparative In Vitro Antimicrobial Performance
Recent studies have focused on the synthesis and evaluation of diverse libraries of cyclopropane amide derivatives against a range of bacterial and fungal pathogens. A notable study involved the synthesis of fifty-three amide derivatives containing a cyclopropane moiety, which were subsequently tested for their in vitro antimicrobial activity.[3] The findings from this and other relevant research are summarized below, providing a comparative overview of their performance against key pathogens.
Performance Against Gram-Positive Bacteria
Novel cyclopropane amide derivatives have demonstrated promising activity against Gram-positive bacteria, including challenging resistant phenotypes such as methicillin-resistant Staphylococcus aureus (MRSA).
In one extensive study, several 3-alkyl-2-indolinone derivatives incorporating a cyclopropane amide structure were synthesized and evaluated.[4] Notably, compounds with an aromatic heterocycle at the R³ position exhibited significantly enhanced antibacterial activity.[4] For instance, against a standard S. aureus strain (RN4220), compounds 10g and 10h displayed a high level of activity, with Minimum Inhibitory Concentration (MIC) values of 0.5 µg/mL, comparable to the fluoroquinolone gatifloxacin.[4] Furthermore, these compounds maintained potent activity against a methicillin-resistant strain of S. aureus (ATCC 43300), with MICs of 0.5 µg/mL, indicating their potential to combat this clinically important pathogen.[4]
In a separate investigation of esters of purpurin containing a cyclopropane fragment, antimicrobial activity was observed against S. aureus ATCC 6538, with a reported MIC of 62.5 μg/ml.[5] This suggests that the cyclopropane moiety can be a valuable addition to various molecular scaffolds to impart antibacterial properties.
Performance Against Gram-Negative Bacteria
The activity of cyclopropane amide derivatives against Gram-negative bacteria has been more variable, highlighting the challenge of penetrating the outer membrane of these organisms. In the study of 3-alkyl-2-indolinone derivatives, most compounds showed weak or no activity against Escherichia coli strains.[4] However, some derivatives did exhibit moderate to high activity against other Gram-negative bacteria, such as Pseudomonas aeruginosa 1924.[4]
Another study focusing on a broader range of cyclopropane amide derivatives found that a thiazole amide derivative (F9 ) demonstrated the best activity against E. coli, with a MIC80 of 32 μg/mL.[1][3] While this is less potent than the ciprofloxacin control (MIC80 = 2 μg/mL), it underscores the potential for optimizing the scaffold for improved Gram-negative activity.[1]
Comparative Data Summary
To provide a clear comparison, the following table summarizes the in vitro activity of selected novel cyclopropane amide derivatives against key bacterial strains, benchmarked against standard antibiotics.
| Compound ID | Chemical Class | S. aureus (MSSA) MIC (µg/mL) | S. aureus (MRSA) MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| 10g | 3-Alkyl-2-indolinone cyclopropane amide | 0.5 | 0.5 | >16 | [4] |
| 10h | 3-Alkyl-2-indolinone cyclopropane amide | 1 | 0.5 | 16 | [4] |
| F9 | Thiazole cyclopropane amide | 32-64 | Not Reported | 32 | [1][3] |
| Gatifloxacin | Fluoroquinolone | 0.5 | 0.5 | Not Reported | [4] |
| Ciprofloxacin | Fluoroquinolone | Not Reported | Not Reported | 2 (MIC80) | [1] |
Structure-Activity Relationship (SAR) Insights
The causality behind the observed antimicrobial activity lies in the specific structural features of the cyclopropane amide derivatives. Analysis of the available data allows for the deduction of key SAR principles that can guide future drug design.
A consistent finding across studies is the superior performance of aryl amides over their fatty amide counterparts.[1] The rigid, planar nature of the aryl group likely contributes to more effective binding to the target site.
Furthermore, the substitution pattern on the aromatic rings plays a crucial role. The introduction of halogens, such as chlorine or fluorine, on the benzene ring has been shown to be beneficial for antibacterial activity.[1] The position of these substituents is also critical, with halogenation at the 2-position of the benzene ring demonstrating better activity than at the 4-position.[1]
The incorporation of aromatic heterocycles as part of the amide substituent has proven to be a particularly effective strategy for enhancing antimicrobial potency, especially against Gram-positive bacteria.[4]
Caption: Key structure-activity relationships for cyclopropane amide derivatives.
Proposed Mechanism of Action
While the precise molecular targets for all novel cyclopropane amide derivatives are still under investigation, evidence suggests that their mechanism of action may be multifaceted and dependent on the specific structural class.
For derivatives that bear a structural resemblance to fluoroquinolones, the primary target is likely bacterial DNA gyrase .[6][7][8] This enzyme is essential for DNA replication and transcription, and its inhibition leads to bacterial cell death.[7][8] The cyclopropyl group at the N-1 position of the quinolone core is a well-established feature that enhances the inhibitory activity against DNA gyrase.[9] It is plausible that novel cyclopropane amides mimic this interaction.
Caption: Proposed mechanism of action via DNA gyrase inhibition.
For other classes of cyclopropane derivatives, such as cyclopropane-containing fatty acids, alternative mechanisms have been proposed. These include the inhibition of fatty acid synthesis and the disruption of quorum sensing , a bacterial communication system that regulates virulence and biofilm formation.[2][10]
Potential for Resistance
The development of resistance is a critical consideration for any new antimicrobial agent. For cyclopropane-containing compounds, one potential mechanism of resistance involves the alteration of the bacterial cell membrane through the activity of cyclopropane fatty acid synthase (cfa) .[11] This enzyme modifies unsaturated fatty acids in the cell membrane, which can decrease membrane permeability and facilitate the efflux of antibiotics, thereby contributing to resistance.[11]
It is important to note that for gyramides, a class of DNA gyrase inhibitors, E. coli mutants with reduced susceptibility did not exhibit cross-resistance to ciprofloxacin, suggesting that the mechanism of resistance may be distinct from that of fluoroquinolones.[12]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for determining the in vitro antimicrobial activity are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique.
Materials:
-
96-well microtiter plates
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Cyclopropane amide derivatives (stock solutions)
-
Standard antibiotics (control)
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
Procedure:
-
Prepare serial two-fold dilutions of the cyclopropane amide derivatives and control antibiotics in CAMHB in the 96-well plates.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined after an MIC test.[13]
Materials:
-
MIC plates from the previous experiment
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline or broth
Procedure:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-inoculate the aliquots onto TSA plates.
-
Incubate the TSA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).[13] The MBC/MIC ratio can provide insights into whether a compound is bactericidal (ratio ≤ 4) or bacteriostatic (ratio > 4).[13]
Conclusion and Future Directions
Novel cyclopropane amide derivatives represent a promising avenue for the development of new antimicrobial agents. Their potent in vitro activity, particularly against resistant Gram-positive pathogens, warrants further investigation. The established structure-activity relationships provide a clear roadmap for the rational design of next-generation compounds with improved potency and a broader spectrum of activity.
Future research should focus on several key areas:
-
Comprehensive Comparative Studies: Head-to-head comparisons of a wider range of optimized cyclopropane amide derivatives against a diverse panel of multidrug-resistant clinical isolates are crucial. This should include the determination of MIC50, MIC90, and MBC values to provide a more robust statistical basis for comparison.
-
Mechanism of Action Elucidation: Definitive experimental validation of the molecular targets for the most promising cyclopropane amide derivatives is essential. This will not only confirm their mechanism of action but also aid in understanding potential cross-resistance with existing antibiotic classes.
-
Resistance Studies: Investigating the propensity for resistance development to these novel compounds and elucidating the underlying molecular mechanisms will be critical for predicting their long-term clinical viability.
-
In Vivo Efficacy and Safety: Promising candidates from in vitro studies must be advanced to in vivo models of infection to assess their efficacy, pharmacokinetics, and safety profiles.
The continued exploration of the unique chemical space offered by cyclopropane amide derivatives holds significant promise in the ongoing battle against antimicrobial resistance.
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Moghaddam, J. A., et al. (2018). Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity. Marine Drugs, 16(10), 369. Available from: [Link]
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Gao, C., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4124. Available from: [Link]
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Moghaddam, J. A., et al. (2018). Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity. Marine Drugs, 16(10), 369. Available from: [Link]
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Hsieh, P.-F., et al. (2019). The Cyclopropane Fatty Acid Synthase Mediates Antibiotic Resistance and Gastric Colonization of Helicobacter pylori. mBio, 10(5), e02021-19. Available from: [Link]
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Durcik, M., et al. (2024). New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. RSC Medicinal Chemistry. Available from: [Link]
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Sunagawa, M., et al. (2000). New anti-MRSA and anti-VRE carbapenems; synthesis and structure-activity relationships of 1beta-methyl-2-(thiazol-2-ylthio)carbapenems. Bioorganic & Medicinal Chemistry Letters, 10(15), 1757-1761. Available from: [Link]
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Sala, M., et al. (2003). Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Synthesis, 1(1), 35-64. Available from: [Link]
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Georgopapadakou, N. H., et al. (1988). Chiral DNA gyrase inhibitors. 1. Synthesis and antimicrobial activity of the enantiomers of 6-fluoro-7-(1-piperazinyl)-1-(2'-trans-phenyl-1'-cyclopropyl)-1, 4-dihydro-4-oxoquinoline-3-carboxylic acid. Journal of Medicinal Chemistry, 31(10), 1934-1937. Available from: [Link]
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Martín-Plata, C., et al. (2023). Antimicrobial Activity of the Circular Bacteriocin AS-48 against Clinical Multidrug-Resistant Staphylococcus aureus. International Journal of Molecular Sciences, 24(21), 15904. Available from: [Link]
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Osheroff, N., et al. (2014). Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology. ACS Chemical Biology, 9(7), 1557-1565. Available from: [Link]
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De Vita, D., et al. (2022). Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria. Pharmaceuticals, 15(6), 766. Available from: [Link]
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Sala, M., et al. (2003). Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Synthesis, 1(1), 35-64. Available from: [Link]
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Microbe Investigations. (2024). MBC vs. MIC: What Every Drug Developer Should Know. Available from: [Link]
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Palani, K., et al. (2014). In vitro anti-MRSA activity of carvone with gentamicin. Experimental and Therapeutic Medicine, 7(4), 975-978. Available from: [Link]
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Kumar, S., et al. (2024). Cyclopropyl piperazine sulfonyl and carboxamide derivatives synthesis. Journal of Chemical and Pharmaceutical Research, 16(8), 1-10. Available from: [Link]
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Chan, P. F., et al. (2015). Discovery of Novel Bacterial DNA Gyrase Inhibitors. FIU Digital Commons. Available from: [Link]
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Sadyrbekov, D., et al. (2018). Antibacterial Activity of Synthesized Derivatives of Purpurin Containing Cyсlopropane and Cyclobutane Fragment. Natural Product Communications, 13(10), 1291-1294. Available from: [Link]
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Durham University. (2024). New imaging of bacterial DNA uncovers secrets to future antibiotic design. Available from: [Link]
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De Vita, D., et al. (2023). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. Journal of Fungi, 9(6), 651. Available from: [Link]
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Kailani, M. H. (2012). Preparation and Antimicrobial Screening of Novel 2, 2-dichloro-cyclopropane–cis-dicarbamates and Comparison to their Alkane and cis-Alkene Analogs. Jordan Journal of Chemistry, 7(3), 239-252. Available from: [Link]
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Kim, C., et al. (2025). Inhibition of Cyclopropane Fatty Acid Synthesis in the Membrane of Halophilic Halomonas socia CKY01 by Kanamycin. Current Microbiology, 82(1), 25. Available from: [Link]
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Al-Ani, L. K., et al. (2021). In vitro activity of non-antibiotic drugs against Staphylococcus aureus clinical strains. JAC-Antimicrobial Resistance, 3(3), dlab124. Available from: [Link]
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Microbe Investigations. (2024). MIC and MBC Testing: Developing Next-Generation Antibiotics. Available from: [Link]
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Wang, Y., et al. (2024). Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. Molecules, 29(22), 5193. Available from: [Link]
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A Comparative Spectroscopic Guide to 2-Methylcyclopropan-1-amine Hydrochloride
For the discerning researcher in drug discovery and development, the precise structural elucidation of novel small molecules is a cornerstone of progress. This guide provides a detailed spectroscopic analysis of 2-methylcyclopropan-1-amine hydrochloride, a substituted cyclopropylamine of interest in medicinal chemistry. In the absence of publicly available experimental spectra for this specific salt, we present a robust predictive analysis grounded in the fundamental principles of spectroscopy and supported by comparative data from structurally related analogs. This guide will equip you with the knowledge to identify, characterize, and differentiate this compound from its isomers and other relevant amines.
Introduction to this compound
This compound is a primary amine salt incorporating a strained cyclopropyl ring. The presence of the methyl group introduces chirality, leading to stereoisomers that can exhibit distinct pharmacological profiles. The hydrochloride salt form is often preferred for its improved stability and solubility. Accurate spectroscopic characterization is therefore critical for confirming the chemical identity, purity, and stereochemistry of the target molecule.
Predicted Spectroscopic Data
The following data are predicted based on established spectroscopic principles and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, the protonation of the amine group significantly influences the chemical shifts of nearby protons, causing them to appear at a lower field (higher ppm) compared to the free amine.
Predicted ¹H NMR (400 MHz, D₂O)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| -CH(NH₃⁺)- | ~3.0 - 3.4 | Multiplet | Alpha to the electron-withdrawing ammonium group, leading to significant deshielding. | |
| -CH(CH₃)- | ~1.0 - 1.4 | Multiplet | Methine proton on the cyclopropyl ring adjacent to the methyl group. | |
| -CH₂- | ~0.8 - 1.2 (diastereotopic) | Multiplets | Methylene protons of the cyclopropyl ring, expected to be diastereotopic and show complex splitting. | |
| -CH₃ | ~1.1 - 1.3 | Doublet | ~6-7 | Coupled to the adjacent methine proton. |
Predicted ¹³C NMR (100 MHz, D₂O)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| -CH(NH₃⁺)- | ~45 - 55 | Carbon attached to the electron-withdrawing ammonium group is significantly deshielded. |
| -CH(CH₃)- | ~15 - 25 | Methine carbon of the cyclopropyl ring. |
| -CH₂- | ~10 - 20 | Methylene carbon of the cyclopropyl ring. |
| -CH₃ | ~15 - 20 | Methyl group carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups. For this compound, the spectrum will be dominated by absorptions from the ammonium group.
Predicted IR Absorptions (KBr pellet)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode |
| -NH₃⁺ | 3000 - 3200 | Strong, Broad | N-H stretching |
| C-H (cyclopropyl) | ~3080, ~3000 | Medium | C-H stretching |
| -NH₃⁺ | ~1600 | Strong | Asymmetric N-H bending |
| -NH₃⁺ | ~1500 | Strong | Symmetric N-H bending |
| C-H (alkyl) | 2850 - 2960 | Medium | C-H stretching |
Primary amine hydrochlorides typically show a broad, strong absorption in the 3000-3200 cm⁻¹ region due to the N-H stretching vibrations of the -NH₃⁺ group[1][2]. This is a key diagnostic feature.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, analysis would typically be performed on the free base after neutralization.
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺) of free base (C₄H₉N): m/z = 71.07
-
Major Fragments: Fragmentation would likely involve the loss of the methyl group (m/z = 56) or cleavage of the cyclopropyl ring.
Comparative Analysis with Alternatives
To put the predicted data into context, it is useful to compare it with the known spectroscopic data of structurally similar molecules.
Table 1: Comparison of Predicted ¹H NMR Data (D₂O)
| Compound | -CH(N)- (ppm) | Cyclopropyl Protons (ppm) | Other Aliphatic Protons (ppm) |
| 2-Methylcyclopropan-1-amine HCl (Predicted) | ~3.0 - 3.4 | ~0.8 - 1.4 | ~1.1 - 1.3 (-CH₃) |
| Cyclopropylamine HCl [3][4] | ~2.8 | ~0.9 - 1.1 | N/A |
| 1-Methylcyclopropanamine HCl [5] | N/A (quaternary C) | ~0.8 - 1.2 | ~1.4 (-CH₃) |
| sec-Butylamine HCl | ~3.2 | N/A | ~0.9 (-CH₃), ~1.3 (-CH₃), ~1.6 (-CH₂-), ~1.8 (-CH-) |
Table 2: Comparison of Predicted IR Data (N-H Stretching)
| Compound | -NH₃⁺ Stretch (cm⁻¹) | Key Differentiator |
| 2-Methylcyclopropan-1-amine HCl (Predicted) | 3000 - 3200 (Broad, Strong) | Presence of C-H stretches for cyclopropyl and methyl groups. |
| Cyclopropylamine HCl | ~3000 - 3200 (Broad, Strong) | Simpler C-H stretching region. |
| sec-Butylamine HCl | ~3000 - 3200 (Broad, Strong) | Absence of cyclopropyl C-H stretches (~3080 cm⁻¹). |
Experimental Protocols
To obtain high-quality spectroscopic data for this compound, the following protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). D₂O is often preferred for amine salts to exchange the labile N-H protons, simplifying the spectrum.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Set the spectral width to cover a range of -1 to 14 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum (e.g., to the residual solvent peak).
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile). The analysis is typically performed on the free amine, so the sample may need to be neutralized or analyzed under conditions that promote in-source dissociation of the hydrochloride.
-
Instrument Setup: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 10-200 amu).
Visualization
Caption: Workflow for the spectroscopic analysis of 2-Methylcyclopropan-1-amine HCl.
Conclusion
While direct experimental data for this compound remains elusive in the public domain, a comprehensive understanding of its spectroscopic characteristics can be achieved through predictive methods and comparative analysis. The predicted NMR, IR, and MS data, in conjunction with the provided experimental protocols, offer a solid foundation for researchers to identify and characterize this compound with a high degree of confidence. The unique spectral features arising from the substituted cyclopropyl ring, when compared to isomeric and acyclic amines, provide clear points of differentiation.
References
-
PubChem. (1R,2R)-2-methylcyclopropan-1-amine. National Center for Biotechnology Information. [Link]
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NIST. 2-Propen-1-amine, 2-methyl-. NIST Chemistry WebBook. [Link]
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PubChem. (1-Methylcyclopropyl)amine hydrochloride. National Center for Biotechnology Information. [Link]
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ResearchGate. (2025). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]
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ResearchGate. Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). [Link]
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Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methylcyclopropan-1-amine Hydrochloride
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, the community, and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Methylcyclopropan-1-amine hydrochloride, moving beyond simple instructions to explain the scientific and regulatory rationale behind each procedure.
Section 1: Hazard Assessment & Waste Characterization
Before any disposal protocol can be established, a thorough understanding of the compound's characteristics is essential. This compound is not a benign substance; it is classified as a hazardous material, and consequently, its waste is regulated as hazardous waste.
1.1. Inherent Hazards The primary hazards associated with this compound are rooted in its toxicity and irritant properties. According to aggregated data from the European Chemicals Agency (ECHA), it is harmful if swallowed, causes significant skin and eye irritation, and may cause respiratory irritation.[1][2] This classification mandates careful handling to prevent exposure via ingestion, skin contact, or inhalation.[1]
Why this matters: Understanding these specific hazards dictates the minimum required Personal Protective Equipment (PPE) and informs emergency procedures for accidental exposure. The oral toxicity means that good hygiene practices, such as not eating or drinking in the lab and washing hands thoroughly after handling, are paramount.[1][3]
1.2. Waste Classification Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[4][5] While this compound is not a specifically listed waste, its inherent toxicological properties mean it must be managed as a characteristic hazardous waste.
Table 1: Properties of this compound
| Property | Value | Source & Rationale |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] These classifications are the primary drivers for its designation as hazardous waste. |
| Molecular Formula | C₄H₁₀ClN | [2] Structural identity. |
| Molecular Weight | 107.58 g/mol | [2] Relevant for quantitative handling and waste manifests. |
| Incompatible Materials | Strong oxidizing agents | [1] Co-disposal or storage with oxidizers could lead to a vigorous, exothermic reaction, posing a fire or explosion risk. |
| Storage Temperature | 2 - 8 °C | [1] Recommended for maintaining chemical stability. Waste should be stored securely, but refrigeration is not typically required for short-term accumulation. |
Section 2: Immediate Safety & Personal Protective Equipment (PPE)
Before handling waste containers, it is imperative to don the appropriate PPE. This is a non-negotiable baseline for safety and is mandated by Occupational Safety and Health Administration (OSHA) standards.[6]
2.1. Standard PPE Protocol
-
Eye and Face Protection : Chemical safety goggles are mandatory. A face shield should be worn over the goggles whenever there is a risk of splashing.[1]
-
Hand Protection : Wear chemically resistant gloves.[1] Given the skin irritation hazard, ensure gloves are inspected for tears or defects before use.
-
Body Protection : A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.[1]
-
Respiratory Protection : Use only in a well-ventilated area. If dusts or aerosols may be generated and ventilation is inadequate, a NIOSH-approved respirator is required.[1]
Section 3: Waste Collection & Storage Protocol
Proper containment is the foundation of safe waste management. The objective is to prevent release and ensure that incompatible materials are not mixed.
3.1. Step-by-Step Collection Procedure
-
Select a Compatible Container : Use a clean, leak-proof container with a secure, screw-top lid.[7][8] High-density polyethylene (HDPE) is a suitable choice. The container must not have been used for incompatible chemicals, particularly strong oxidizers.[1]
-
Label the Container : Before adding any waste, affix a "Hazardous Waste" label.[4] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations.
-
The specific hazard(s): "Toxic," "Irritant."
-
The date accumulation started (the day the first drop of waste entered the container).
-
-
Collect the Waste : Add waste to the container, ensuring it is not filled beyond 90% capacity to allow for vapor expansion.[4]
-
Keep Containers Closed : The container must be securely capped at all times, except when actively adding waste.[8] Using a funnel that remains in the opening is not a compliant practice.[8]
3.2. The Satellite Accumulation Area (SAA) Regulations allow laboratories to accumulate hazardous waste at or near the point of generation in a designated SAA.[7]
-
Location : The SAA must be under the direct control of laboratory personnel.[4]
-
Segregation : Store the waste container in a secondary containment bin to capture any potential leaks. Ensure it is segregated from incompatible materials, especially strong oxidizing agents.[4]
-
Time and Volume Limits : Closed, properly labeled containers may remain in an SAA for up to one year.[7] Once a container is full, it must be moved to the central storage area within three days.[7]
Section 4: Spill & Emergency Procedures
Even with meticulous protocols, spills can occur. A rapid and correct response is critical to mitigating exposure and environmental contamination.
4.1. Managing a Spill
-
Alert Personnel : Immediately notify others in the vicinity.
-
Assess the Risk : If the spill is large, produces significant vapors, or you feel unwell, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
-
Contain the Spill :
-
Collect and Dispose : Place the absorbent material into a compatible waste container, label it as hazardous waste containing this compound, and manage it for disposal.[11]
-
Decontaminate : Clean the spill area with soap and water, and manage the cleaning materials as hazardous waste.
-
Report : Document the spill and report it to your supervisor and EHS office as per your institution's policy.
Section 5: Final Disposal Pathway
The ultimate destination for this compound waste is a licensed hazardous waste treatment and disposal facility. The only acceptable method of disposal is through your institution's contracted hazardous waste vendor.
Causality of Disposal Method: This compound should be sent for incineration at a facility equipped with an afterburner and scrubber.[1] Incineration is the preferred method because it ensures the complete destruction of the organic molecule, preventing its release into the environment. The scrubber system neutralizes the acidic hydrochloride component, mitigating air pollution. Under no circumstances should this chemical be disposed of down the drain. [13]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for 2-Methylcyclopropan-1-amine HCl waste.
Section 6: Regulatory Overview
Adherence to this guide ensures compliance with key federal regulations, thereby protecting your institution from significant fines and legal action.
-
EPA (40 CFR Part 262) : These regulations establish the standards for hazardous waste generators.[14] For academic labs, Subpart K provides specific, alternative requirements that offer more operational flexibility while maintaining safety, such as extended accumulation times.[14][15]
-
OSHA (29 CFR 1910.1200 & 1910.1450) : OSHA's Hazard Communication Standard requires that workers are informed of the hazards of the chemicals they work with. The "Lab Standard" requires institutions to have a Chemical Hygiene Plan, which includes procedures for safe handling and disposal of hazardous chemicals.
By integrating these scientifically-grounded and compliant procedures into your daily workflow, you contribute to a culture of safety and environmental stewardship that is the hallmark of a world-class research enterprise.
References
- Safety Data Sheet. (n.d.).
-
Ohio EPA. (n.d.). Managing Hazardous Waste Generated in Laboratories. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2019, July 23). Safety Data Sheet: 1-Methylcyclopropene. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.119 - Process safety management of highly hazardous chemicals. Retrieved from [Link]
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University of Oklahoma Health Sciences Center. (2025-2026). Hazardous Waste - EHSO Manual. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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Occupational Safety and Health Administration. (2022, June 2). CYCLOHEXYLAMINE. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
- Safety Data Sheet. (2025, September 3). 1-[(3-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride.
-
Minnesota Department of Labor and Industry. (2022, December 19). Directive: Process safety management of highly hazardous chemicals. Retrieved from [Link]
- Alabama Department of Environmental Management. (n.d.). Rule 335-14-2-.04 Lists Of Hazardous Wastes.
-
American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12953687, (1-Methylcyclopropyl)amine hydrochloride. Retrieved from [Link]
-
NASA. (2023, March 7). APR 8715.1 Chapter 38 – OSHA Regulated Chemicals with Expanded Health Standards. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
